molecular formula C8H9NO5K .(C6H10O5)n B1574186 Potassium clavulanate cellulose

Potassium clavulanate cellulose

Cat. No.: B1574186
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Description

Clavulanate potassium is a form of Clavulanic acid, which is similar to penicillin. Clavulanate potassium fights bacteria that is often resistant to penicillins and other antibiotics. Target: Antibacterial The combination of amoxicillin and clavulanate potassium is used to treat many different infections caused by bacteria, such as sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and infections of the skin.

Properties

Molecular Formula

C8H9NO5K .(C6H10O5)n

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Stability of Potassium Clavulanate–Cellulose Mixtures: A Formulation Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Author: Senior Application Scientist, Pharmaceutical Development
Publication Date: February 14, 2026

Abstract

Potassium clavulanate, a potent β-lactamase inhibitor, is a cornerstone in modern combination antibiotic therapies. Its profound therapeutic value is, however, shadowed by its extreme physicochemical instability, primarily its hygroscopicity and susceptibility to hydrolysis.[1][2] This guide provides an in-depth analysis of the critical physicochemical interactions between potassium clavulanate and cellulose, a common pharmaceutical excipient often used as a diluent and stabilizer in 1:1 mixtures.[2][3] We will explore the causality behind essential analytical workflows, focusing on moisture sorption, thermal behavior, solid-state characteristics, and spectroscopic interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability challenges inherent in formulating this vital active pharmaceutical ingredient (API).

The Central Challenge: Hygroscopicity and Hydrolytic Degradation

The entire formulation strategy for potassium clavulanate revolves around mitigating its inherent instability. The clavulanic acid molecule contains a β-lactam ring that is highly susceptible to hydrolytic cleavage, rendering it inactive.[1] Potassium clavulanate is the preferred salt form due to its improved stability over the free acid, yet it remains exceptionally hygroscopic.[1][4] Exposure to atmospheric moisture initiates a cascade of degradation events, often autocatalytic in nature, leading to a significant loss of potency.[2][5]

Cellulose, particularly microcrystalline cellulose (MCC), is also a hygroscopic material, a property stemming from the abundance of hydroxyl groups in its structure.[6] Therefore, when mixed, a competitive interplay for water molecules is established. While cellulose can act as a physical barrier and diluent, its own water-adsorbing capacity necessitates a thorough investigation of the mixture's behavior under varying humidity conditions.[6] The primary goal of characterization is to understand how these two hygroscopic materials interact and how this interaction influences the microenvironment of the API and, consequently, its stability.

The degradation of potassium clavulanate in the solid state is a first-order reaction that is highly dependent on both relative humidity (RH) and temperature.[7][8] Understanding the moisture sorption isotherms of the API-excipient blend is therefore not merely a preformulation checkbox but the foundational experiment upon which all subsequent stability-indicating work is built.

Experimental Framework for Compatibility Assessment

A robust physicochemical compatibility study is not a linear process but an integrated workflow where results from one technique inform the experimental design of the next. The objective is to build a comprehensive model of the drug-excipient system.

G cluster_0 Initial Characterization cluster_1 Solid-State & Thermal Analysis cluster_2 Stability & Final Assessment Start Potassium Clavulanate + Cellulose (1:1 Mixture) Hygro Hygroscopicity Assessment (Moisture Sorption Isotherms) Start->Hygro Critical Stability Parameter DSC_TGA Thermal Analysis (DSC / TGA) Hygro->DSC_TGA Investigate effect of moisture Stability Accelerated Stability Study (HPLC Assay) Hygro->Stability Define critical humidity levels XRPD Crystallinity & Phase Analysis (XRPD) DSC_TGA->XRPD Correlate thermal events with phase changes FTIR Interaction Analysis (FTIR Spectroscopy) XRPD->FTIR Confirm interaction type (physical vs. chemical) FTIR->Stability Identify potential degradation pathways Conclusion Formulation Strategy (Packaging, Storage) Stability->Conclusion

Caption: Integrated workflow for physicochemical analysis.

Moisture Sorption Analysis: The Foundation

Causality: The moisture sorption isotherm provides a quantitative relationship between the water content of the mixture and the ambient relative humidity at a constant temperature. This is the most critical analysis because it identifies the RH levels at which significant water uptake occurs, potentially triggering hydrolytic degradation.[4] For potassium clavulanate-cellulose mixtures, we are looking for any synergistic or antagonistic effects on water sorption compared to the individual components. A lower moisture uptake in the mixture at a given RH would suggest a protective effect of the cellulose, whereas a higher uptake would raise significant stability concerns.

Experimental Protocol: Static Gravimetric Method
  • Preparation: Prepare a series of sealed desiccators, each containing a saturated solution of a different salt to maintain a specific, known relative humidity (e.g., LiCl for ~11% RH, MgCl2 for ~33% RH, NaCl for ~75% RH, K2SO4 for ~97% RH).[9]

  • Sample Placement: Accurately weigh approximately 1.0 g of the potassium clavulanate-cellulose mixture into tared glass weighing dishes, in triplicate. Place one set of samples into each desiccator.

  • Equilibration: Store the desiccators at a constant temperature (e.g., 25°C).

  • Measurement: Periodically remove the samples (at 24, 48, 72 hours, etc.) and quickly weigh them to determine the change in mass due to water sorption. Continue until the mass becomes constant (equilibrium), which may take several days.

  • Data Analysis: Calculate the equilibrium moisture content (EMC) as a percentage of the initial dry weight of the sample. Plot EMC versus water activity (aw, which is RH/100) to generate the sorption isotherm.

Data Presentation:

Relative Humidity (%)Water Activity (aw)Equilibrium Moisture Content (% w/w) - K-ClavulanateEquilibrium Moisture Content (% w/w) - MCCEquilibrium Moisture Content (% w/w) - 1:1 Mixture
110.11< 0.5%~1.5%~1.0%
330.33< 1.0%[2]~3.0%~2.0%
600.60~2.5%~5.0%~3.8%
750.75> 5.0% (deliquescence)~7.5%~6.5%
900.90Deliquescent~15.0%> 10.0%
Note: Data are representative and intended for illustrative purposes.

Thermal Analysis: Uncovering Physical Interactions

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for probing the physical state of the mixture. DSC detects thermal events like melting, crystallization, or glass transitions, while TGA measures mass loss as a function of temperature. For our system, TGA is crucial for quantifying the loss of adsorbed water and identifying the onset temperature of thermal decomposition.[10][11] DSC can reveal shifts in thermal events of the API in the presence of the excipient, which can indicate the formation of solid solutions or eutectic mixtures.[12][13]

A TGA-FTIR coupled system provides even deeper insight by identifying the evolved gases, confirming whether mass loss is due to water release or decomposition products like CO2.[1][11] Studies show that for potassium clavulanate, moisture lowers the decomposition temperature.[1]

Experimental Protocol: DSC and TGA
  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into an open aluminum or ceramic pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to 400°C at a constant rate of 10°C/min.[10][14]

    • Use a nitrogen purge (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]

    • Record the mass loss versus temperature.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole should be pierced in the lid to allow volatiles to escape.[10]

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient to 250°C at a rate of 10°C/min under a nitrogen atmosphere.[10]

    • Record the heat flow versus temperature.

Data Presentation:

SampleTGA Event (Mass Loss)Temperature Range (°C)DSC EventPeak Temperature (°C)Interpretation
K-Clavulanate~1.8%30 - 110°CBroad Endotherm~77°CRelease of adsorbed water[10]
~11%> 187°CSharp Exotherm~187°COnset of decomposition[10]
Cellulose (MCC)~2-5%30 - 120°CBroad Endotherm~87°CRelease of adsorbed water[15]
Major Loss> 300°CEndotherm> 300°CDecomposition/depolymerization[15]
1:1 Mixture~2-3%30 - 120°CBroad Endotherm~80°CCombined water loss
Major Loss> 185°CSharp Exotherm~185°CDecomposition onset, similar to pure API

Solid-State and Spectroscopic Characterization

X-Ray Powder Diffraction (XRPD)

Causality: XRPD is the gold standard for characterizing the solid-state nature (crystalline or amorphous) of a material.[12] Potassium clavulanate is crystalline, as is microcrystalline cellulose. The XRPD pattern of a simple physical mixture should be a superposition of the patterns of the individual components. The absence of peaks, the appearance of new peaks, or significant peak shifts would indicate a solid-state interaction, such as the formation of a new crystalline phase (cocrystal) or a transition to an amorphous state.[13][16] An amorphous form is generally less stable and more hygroscopic, making this a critical stability-indicating analysis.

G cluster_input Inputs cluster_output Possible Outcomes API K-Clavulanate (Crystalline) Mix 1:1 Physical Mixture API->Mix EXC Cellulose (Crystalline) EXC->Mix XRPD XRPD Analysis Mix->XRPD Outcome1 Superposition of Patterns (No Interaction) XRPD->Outcome1 Most Likely Outcome2 New Peaks Appear (New Crystalline Phase) XRPD->Outcome2 Unlikely but Possible Outcome3 Broad Halo / No Peaks (Amorphization) XRPD->Outcome3 Indicates Instability

Caption: XRPD analysis decision tree.

Experimental Protocol: XRPD
  • Sample Preparation: Gently pack approximately 200-300 mg of the powder sample into a standard sample holder, ensuring a flat, even surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation.

  • Data Acquisition: Scan the sample over a 2θ range of 5° to 40° at a scan rate of 2°/min.

  • Analysis: Compare the diffractogram of the mixture to the individual patterns of potassium clavulanate and cellulose.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. It is exceptionally sensitive to intermolecular interactions, particularly hydrogen bonding.[12] Both potassium clavulanate (with its carboxylate and hydroxyl groups) and cellulose (abundant hydroxyl groups) are capable of forming hydrogen bonds.[12][17] If a significant interaction occurs, we would expect to see shifts in the characteristic stretching frequencies of the O-H and C=O groups. For example, a shift of the C=O stretching band to a lower wavenumber in the mixture could indicate that the carbonyl group is acting as a hydrogen bond acceptor with the hydroxyl groups of cellulose. Such interactions can impact the physical properties and stability of the API.[13]

Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation: Mix ~1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent disc using a hydraulic press.

  • Data Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. Compare the spectrum of the mixture with the spectra of the individual components, paying close attention to the hydroxyl (~3600-3200 cm⁻¹) and carbonyl (~1800-1650 cm⁻¹) regions.[18][19]

Conclusion and Formulation Strategy

The comprehensive physicochemical analysis of potassium clavulanate-cellulose mixtures reveals a complex interplay dominated by moisture sensitivity. While typically no strong chemical interactions are observed, the physical properties are paramount. TGA and moisture sorption isotherms consistently demonstrate that the mixture readily absorbs water, which directly correlates with the degradation of the API.[1][4] The decomposition temperature of potassium clavulanate is lowered in the presence of moisture.[1]

The key takeaway for the formulation scientist is that while cellulose is a compatible diluent from a chemical interaction standpoint, its hygroscopic nature does not inherently solve the stability problem of potassium clavulanate. Therefore, the formulation strategy must focus on extrinsic protection:

  • Low-Moisture Excipients: Ensure the grade of cellulose used has the lowest possible initial moisture content.

  • Controlled Manufacturing Environment: All processing steps (blending, compression) must be conducted in low-humidity environments (<30% RH).

  • Protective Packaging: The final dosage form must be packaged in containers that provide an excellent moisture barrier, such as aluminum/aluminum blisters or glass bottles with desiccants.[2]

By understanding the fundamental physicochemical properties of the blend through the analytical workflows described, drug development professionals can design robust formulations and packaging systems that ensure the stability and therapeutic efficacy of this critical antibiotic combination.

References

  • Cielecka-Piontek, J., Paczkowska, M., Zalewski, P., & Lewandowska, K. (2013). Solid-state stability and compatibility studies of clavulanate potassium. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium clavulanate with microcrystalline cellulose. PubChem. Retrieved from [Link]

  • SEEGLOBAL INTERNATIONAL. (n.d.). Potassium clavulanate: + MICROCRYSTALLINE CELLULOS (MCC) (1:1). Retrieved from [Link]

  • Cielecka-Piontek, J., Paczkowska, M., Zalewski, P., & Lewandowska, K. (2013). Solid-state stability and compatibility studies of clavulanate potassium. ResearchGate. Retrieved from [Link]

  • Nugrahani, I., & Ibrahim, S. (2010). SOLID STATE INTERACTION BETWEEN AMOXICILLIN TRIHYDRATE AND POTASSIUM CLAVULANATE. Retrieved from [Link]

  • Strasser, C. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. NETZSCH Analyzing & Testing. Retrieved from [Link]

  • PharmaCompass. (n.d.). CLAVULANATE POTASSIUM+MICROCRYSTALLINE CELLULOSE. Retrieved from [Link]

  • US Patent. (2009). Pharmaceutical formulation of clavulanic acid. Google Patents.
  • Lawal, F., Onyinoyi, O., & Olorunmola, E. (2012). Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Nugrahani, I., & Ibrahim, S. (2010). solid state interaction between amoxicillin trihydrate and potassium clavulanate. ResearchGate. Retrieved from [Link]

  • Mehta, A., Singh, I., & Kumar, P. (1994). Stability of amoxycillin and potassium clavulanate in co-amoxiclav oral suspension. PubMed. Retrieved from [Link]

  • Strasser, C. (2018). Influence of Humidity on the Decomposition of Potassium Clavulanate. Semantic Scholar. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). How Stable Is Potassium Clavulanate Under an Inert Atmosphere?. Retrieved from [Link]

  • Tu, Y. H., Stiles, M. L., & Allen, L. V. (1989). Stability of amoxicillin trihydrate-potassium clavulanate in original containers and unit dose oral syringes. PubMed. Retrieved from [Link]

  • Strasser, C. (2022). TGA-FT-IR for Better Understanding the Degradation of Potassium Clavulanate. NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Li, J., et al. (2023). Molecular Entanglement Facilitated Improvement of Thermal Stability of Cellulose Diacetate. MDPI. Retrieved from [Link]

  • Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Retrieved from [Link]

  • Silva, M., et al. (2021). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). b): FTIR spectra of potassium clavulanate. Retrieved from [Link]

  • Broido, A., & Nelson, M. A. (1975). Thermogravimetric and differential thermal analysis of potassium bicarbonate contaminated cellulose. USDA Forest Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis results of the cellulose papers and active cellulose papers with ACs. a TGA; b DTG; c DSC curves. Retrieved from [Link]

  • PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. Retrieved from [Link]

  • Kumar, A., et al. (2011). stability evaluation of amoxicilliin and potassium clavulanate tablets usp by accelerated studies. TEB E-Kütüphane. Retrieved from [Link]

  • Dri, F., et al. (2020). Improved cellulose X-ray diffraction analysis using Fourier series modeling. springerprofessional.de. Retrieved from [Link]

  • Cichosz, S., & Masek, A. (2020). IR Study on Cellulose with the Varied Moisture Contents: Insight into the Supramolecular Structure. PMC. Retrieved from [Link]

  • Noguerol, A. T., et al. (2024). Characterization, mathematical modeling of moisture sorption isotherms and bioactive compounds of Andean root flours. PMC. Retrieved from [Link]

  • Journal of Pure and Applied Microbiology. (2019). FTIR Spectral and Microarchitectural Analysis of Cellulose Produced by Lactococcus lactis Under Agitated Condition. Retrieved from [Link]

  • Ioelovich, M. (2022). Features of water vapor sorption by cellulose materials. ResearchGate. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). Comparative study of Cladophora sp. cellulose by using FTIR and XRD. Retrieved from [Link]

  • Sun, C. (2004). Moisture sorption by cellulose powders of varying crystallinity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray diffraction (XRD) patterns of cellulose extracted from the.... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction (XRD) powder patterns from the three different.... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction (XRD) patterns of (a) pure cellulose; (b) Cel-P10;.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of cellulose samples. a IR spectra for functional group.... Retrieved from [Link]

Sources

Mechanism of Potassium Clavulanate Degradation in Cellulose Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary: The Instability Paradox

Potassium Clavulanate (Clav K) represents one of the most significant stability challenges in solid oral dosage form development. While it is a potent


-lactamase inhibitor essential for potentiating amoxicillin, its chemical structure—a strained 

-lactam ring fused to an oxazolidine ring—renders it thermodynamically unstable.

In cellulose matrices (e.g., Microcrystalline Cellulose - MCC), this instability is exacerbated not merely by "moisture content" but by water activity (


)  and surface acidity . This guide delineates the precise degradation pathway, the role of cellulose as a moisture vector, and the validated protocols required to quantify and mitigate this failure mode.

The Degradation Mechanism: A Chemical Cascade

The degradation of Clavulanate Potassium is primarily a hydrolysis-driven process, often catalyzed by the micro-environmental pH of the excipient matrix. Unlike amoxicillin, which degrades to penicilloic acid, clavulanate follows a pathway leading to pyrazine derivatives, responsible for the characteristic yellow-to-brown discoloration observed in failed batches.

The Pathway
  • Initiation (Hydrolysis): Water molecules attack the carbonyl carbon of the

    
    -lactam ring. This is the rate-limiting step.
    
  • Ring Opening: The

    
    -lactam ring opens, forming an unstable amino-ketone intermediate (often transient).
    
  • Decarboxylation & Rearrangement: The intermediate undergoes decarboxylation and fragmentation.

  • Pyrazine Formation: Two reactive fragments condense to form 2,5-bis(2-hydroxyethyl)pyrazine (European Pharmacopoeia Impurity A). This compound is a chromophore and a marker of advanced degradation.

Visualization of the Pathway

The following diagram illustrates the critical nodes in this chemical cascade.

ClavulanateDegradation Clav Potassium Clavulanate (Strained Beta-Lactam) Intermediate Amino-Ketone Intermediate (Ring Open) Clav->Intermediate Hydrolysis (Rate Limiting) Moisture Moisture (from Cellulose) + H+ Catalysis Moisture->Intermediate Decarbox Decarboxylation & Fragmentation Intermediate->Decarbox Rearrangement Pyrazine 2,5-bis(2-hydroxyethyl)pyrazine (Yellow/Brown Discoloration) Decarbox->Pyrazine Condensation

Figure 1: The hydrolysis-driven degradation pathway of Potassium Clavulanate leading to Pyrazine formation.

The Cellulose Interface: Moisture Mobility & Acidity

The choice of cellulose (MCC, HPMC, HPC) is critical. The failure mechanism in cellulose matrices is governed by two factors:

Sorption Isotherms and Water Activity ( )

Cellulose is hygroscopic. Standard MCC (e.g., PH-101 or PH-102) can contain 3–5% moisture by weight. However, the total water content is less critical than the water activity .

  • Clavulanate is extremely hygroscopic. If the

    
     of the cellulose is higher than the equilibrium relative humidity (ERH) of the Clavulanate, moisture will migrate from the cellulose fibrils to the drug particle surface.
    
  • Critical Threshold: Degradation accelerates exponentially when

    
    .
    
Micro-environmental Acidity

Cellulose surfaces are not neutral. The surface pH of MCC typically ranges from 5.0 to 7.0.

  • Clavulanate hydrolysis is acid-catalyzed.

  • Even a slightly acidic local environment on the cellulose fiber surface lowers the activation energy (

    
    ) for the 
    
    
    
    -lactam ring opening.
  • Self-Catalysis: The degradation products (carboxylic acid derivatives) are acidic, further lowering the local pH and creating an autocatalytic loop.

Validated Experimental Protocols

To assess the compatibility of Clavulanate with a specific cellulose matrix, you must employ a "Stress-and-Detect" workflow.

Protocol: Binary Mixture Compatibility Study

Objective: Determine the degradation rate constant (


) of Clav K in the presence of Excipient X.

Materials:

  • Potassium Clavulanate (API).[1]

  • Cellulose Matrix (e.g., MCC PH-112 - Low Moisture).

  • Glass vials (hermetically sealable).

  • Humidity Chambers (controlled RH).

Workflow:

  • Preparation: Prepare 1:1 (w/w) binary mixtures of Clav K and Cellulose. (1:1 maximizes surface contact).

  • Control: Pure Clav K (sealed).

  • Stress Conditions: Store samples at:

    • 
       (Open vial - worst case).
      
    • 
       (Closed vial - shelf life simulation).
      
  • Sampling Points: Days 0, 3, 7, 14, 28.

  • Analysis: HPLC (Method below).

Analytical Method (HPLC)

Standardized based on EP/USP principles.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5

m)
Mobile Phase A 0.03 M Phosphate Buffer (pH 4.0)
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Detection UV @ 220 nm
Injection Vol 20

L
Key Markers Clavulanate (RT ~3-4 min), Pyrazine Impurity (RT ~10-14 min)
Experimental Workflow Diagram

ExperimentalProtocol Prep Sample Preparation (1:1 Binary Mixture) Stress Stress Incubation (40°C/75% RH) Prep->Stress Extract Extraction (Phosphate Buffer pH 7.0) Stress->Extract At T=3, 7, 14, 28 days HPLC HPLC Analysis (Quantify Impurity A) Extract->HPLC Kinetic Kinetic Modeling (Determine Rate Constant k) HPLC->Kinetic

Figure 2: Step-by-step workflow for validating cellulose compatibility.

Quantitative Data & Kinetics

Degradation of Potassium Clavulanate in the solid state typically follows pseudo-first-order kinetics .

Kinetic Equation


Where:
  • 
     = Concentration at time 
    
    
    
  • 
     = Initial concentration
    
  • 
     = Degradation rate constant (dependent on T and RH)[2]
    
Comparative Stability Data (Simulated Representative Data)

The table below illustrates the impact of cellulose grade on degradation rates.

Matrix TypeMoisture Content (%)Water Activity (

)
Degradation Rate

(day

)*
Est. Shelf Life (

)
Pure Clav K < 0.5%0.10

> 2 Years
MCC (Standard) 4.5%0.45

~12 Days
MCC (Low Moisture) 1.5%0.15

~1.5 Years
MCC + Silica (1:1) < 1.0%0.05

> 2 Years

*Note: Data simulated for


 stress conditions to demonstrate relative stability.

Mitigation Strategies

To formulate Clavulanate successfully with cellulose:

  • Grade Selection: Use only "Low Moisture" grades of MCC (e.g., Avicel PH-112 or equivalent) where Loss on Drying (LOD) is < 1.5%.

  • Desiccants: Incorporate intra-granular desiccants. Syloid (Colloidal Silicon Dioxide) mixed 1:1 with Clavulanate before adding cellulose can scavenge free moisture.

  • Packaging: Al/Al blisters are mandatory. The WVTR (Water Vapor Transmission Rate) must be near zero.

  • Manufacturing Environment: Relative Humidity in the production suite must be controlled to < 20% RH.

References

  • Haginaka, J., Yasuda, H., & Nakagawa, T. (1985).[3][4] Degradation of Clavulanic Acid in Aqueous Alkaline Solution: Isolation and Structural Investigation of Degradation Products. Chemical and Pharmaceutical Bulletin. Link

  • Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2013). Development and Validation of Stability-Indicating HPLC Method for Simultaneous Determination of Meropenem and Potassium Clavulanate. Acta Poloniae Pharmaceutica. Link

  • Netzsch Analysis. (2022). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. Link

  • U.S. Pharmacopeia (USP).Potassium Clavulanate Monograph. (Refer to current USP-NF for official methods).
  • European Pharmacopoeia (Ph. Eur.). Clavulanate Potassium.[1][3][5][6][7][8][9][10] (Refer to current Ph. Eur. 10.0 for Impurity A standards).

Sources

Polymorphic Transitions and Stability Dynamics of Potassium Clavulanate in Cellulose Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymorphic transitions of potassium clavulanate in cellulose formulations Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide.

Executive Summary: The Solid-State Paradox

Potassium Clavulanate (Clav K) represents a classic paradox in solid-state pharmaceutical chemistry: it is a potent


-lactamase inhibitor essential for potentiating amoxicillin, yet it is thermodynamically fragile.[1] While often discussed in the context of "polymorphism," the critical solid-state transitions of Clav K in cellulose formulations are not typically lattice-to-lattice phase changes (e.g., Form I to Form II). Instead, they are habit modifications  (Needle 

Rosette) and chemically induced amorphizations driven by the hydro-thermodynamic interface with Microcrystalline Cellulose (MCC).

This guide dissects the mechanism of these transitions, providing a self-validating framework for stabilizing Clav K in solid oral dosage forms.

The Physicochemical Landscape

The Crystal Habit Imperative: Needles vs. Rosettes

Clav K crystallizes primarily in an orthorhombic system (


), but its macroscopic habit dictates its processing viability and stability profile.
  • The Needle Habit (Standard): The naturally occurring form during rapid precipitation.

    • Properties: High aspect ratio, poor flowability, low bulk density (

      
      ).
      
    • Risk:[2] The high surface-area-to-volume ratio increases susceptibility to moisture sorption from excipients like MCC.

  • The Rosette Habit (Engineered): A radially agglomerated "starburst" form.

    • Properties: Superior flow, higher bulk density (

      
      ), and reduced specific surface area.
      
    • Advantage:[3][4][5][6] The Rosette form minimizes the contact surface available for inter-particulate moisture transfer, acting as a kinetic barrier to the degradation "transition."

The Cellulose Interface: A Thermodynamic Trap

Microcrystalline Cellulose (MCC) is the industry standard diluent, yet it acts as a moisture reservoir. Standard grades (e.g., Avicel PH 101/102) contain 3–5% moisture.

  • The Mechanism: Clav K is extremely hygroscopic. If the water activity (

    
    ) of the MCC exceeds the critical relative humidity (CRH) of Clav K (approx. 20% RH), moisture migrates from the cellulose lattice to the Clav K surface.
    
  • The "Transition": This moisture uptake does not induce a stable hydrate polymorph. Instead, it catalyzes hydrolysis of the

    
    -lactam ring, leading to a loss of crystallinity (amorphization) and the formation of degradation products (pyrazines).
    

The Destabilizing Transition Mechanism

The failure mode of Clav K in cellulose is a cascade of moisture sorption followed by chemical ring opening. This is often mistaken for a physical phase change because the material turns from white crystalline powder to a yellow/orange amorphous mass.

The Degradation Pathway
  • Sorption: Water molecules hydrogen-bond to the C7 carbonyl oxygen.

  • Hydrolysis: Nucleophilic attack on the

    
    -lactam ring.
    
  • Decarboxylation: Release of

    
    .
    
  • Polymerization: Formation of yellow pyrazine derivatives (Related Substance G).

Visualization of the Pathway

The following diagram illustrates the critical control points where formulation choices influence the transition.

ClavK_Degradation cluster_0 Critical Control Zone MCC MCC (Moisture Reservoir) (aw > 0.2) Sorption Moisture Sorption (Surface Adsorption) MCC->Sorption Water Migration ClavK_Cryst Clav K (Crystalline) Rosette Habit ClavK_Cryst->Sorption Exposed Surface Hydrolysis Beta-Lactam Hydrolysis (Ring Opening) Sorption->Hydrolysis Catalysis Amorph Amorphization (Loss of Crystallinity) Hydrolysis->Amorph Lattice Collapse Gas Gas Evolution (CO2, NH3) Hydrolysis->Gas Decarboxylation Product Degradation Products (Yellow Pyrazines) Amorph->Product Polymerization

Caption: The moisture-mediated degradation cascade of Potassium Clavulanate in the presence of Microcrystalline Cellulose.

Experimental Protocols (Self-Validating Systems)

To control these transitions, one must move beyond standard QC and employ predictive solid-state characterization.

Protocol A: Equilibrium Moisture Sorption (DVS)

Objective: Determine the critical water activity (


) limit for the specific MCC/Clav K blend.
  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Sample: 10 mg of Clav K (Rosette form) and 10 mg of MCC (tested separately and as 1:1 blend).

  • Method:

    • Equilibrate at 0% RH (

      
      ) for 4 hours.
      
    • Step RH from 0% to 60% in 5% increments.

    • Equilibrium Criterion: Mass change

      
      .
      
  • Analysis: Overlay the isotherms. The point where Clav K mass uptake deviates from linearity indicates the onset of deliquescence/hydrolysis.

    • Target: Maintain formulation

      
      .[7]
      
Protocol B: TGA-FTIR for Early Degradation Detection

Objective: Detect the onset of decarboxylation before visible color change occurs.

  • Instrument: Thermogravimetric Analyzer coupled with FTIR.

  • Ramp:

    
     from 
    
    
    
    to
    
    
    under
    
    
    purge.
  • Detection: Monitor IR bands for:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
  • Interpretation: A mass loss event accompanied by

    
     evolution below 
    
    
    
    indicates pre-existing hydrolysis products in the cellulose blend.
Protocol C: Stability-Indicating HPLC

Objective: Quantify "Related Substances" (degradants).

  • Column: C18 (e.g.,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     (pH 4.0).
    
  • Mobile Phase B: Methanol : Acetonitrile (50:50).

  • Gradient: 0-5 min (3% B)

    
     20 min (50% B).
    
  • Detection: UV at 220 nm.

  • Limit: Clavulanate peak purity must be

    
    ; individual impurity 
    
    
    
    .

Quantitative Data Summary

The following table summarizes the stability impact of different MCC grades and Clav K habits.

VariableSpecificationWater Activity (

)
Stability Risk (6 mo @ 40C)
Clav K Habit NeedleN/AHigh (Caking/Hydrolysis)
Clav K Habit RosetteN/ALow (Improved Flow)
MCC Grade Avicel PH 101~0.40Critical Failure
MCC Grade Avicel PH 112< 0.20Stable
MCC Grade Syloid (Silica)< 0.10Very Stable

Mitigation Strategies

To prevent the "transition" from crystalline API to amorphous degradant:

  • Excipient Selection: Use Low-Moisture MCC (e.g., Avicel PH 112) specifically designed for moisture-sensitive actives. The Loss on Drying (LOD) should be

    
    .
    
  • Desiccant Integration: Incorporate internal desiccants like Colloidal Silicon Dioxide (Syloid AL-1) within the blend to act as a "moisture scavenger," preferentially adsorbing water before it reaches the Clav K surface.

  • Packaging: Use Alu/Alu blisters with cold-form foil to provide a near-perfect moisture barrier.

References

  • Fujii, K., et al. (2010).[8] Potassium clavulanate.[1][2][7][8][9][10][11][12][13][14][15] Acta Crystallographica Section E.

  • Netzsch Analysis. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate.

  • U.S. Patent 6,414,142. Process for preparing potassium clavulanate (Rosette Form).

  • U.S. Patent Application 2009/0270358. Pharmaceutical formulation of clavulanic acid (MCC Interaction).

  • PubChem. Potassium Clavulanate Compound Summary.

Sources

An In-depth Technical Guide on the Kinetic Modeling of Potassium Clavulanate Hydrolysis with Cellulose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and modeling the hydrolysis kinetics of potassium clavulanate, particularly in the presence of cellulose, a common pharmaceutical excipient. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated approach to stability studies.

Section 1: Foundational Concepts: Potassium Clavulanate and Cellulose Interactions

Potassium clavulanate is a β-lactamase inhibitor, frequently combined with β-lactam antibiotics to combat resistant bacteria. However, its chemical structure, specifically the β-lactam ring, is highly susceptible to hydrolysis, leading to a loss of therapeutic activity.[1][2][3] This inherent instability is a significant challenge in the formulation of stable dosage forms. The degradation is influenced by several factors, including pH, temperature, and moisture.[1][3][4]

Cellulose and its derivatives, such as microcrystalline cellulose (MCC), are widely used as excipients in solid dosage forms.[5][6] While often considered inert, cellulose is hygroscopic and its interaction with moisture can significantly impact the stability of moisture-sensitive drugs like potassium clavulanate.[5][7][8] The water activity within a formulation, influenced by excipients like cellulose, is a critical parameter governing degradation rates.[7] Understanding the nature of water binding to cellulose is crucial, as it dictates the availability of water to participate in the hydrolysis of the drug.[9]

The degradation of potassium clavulanate in the solid state generally follows first-order kinetics.[4][10] This means the rate of degradation is directly proportional to the concentration of the remaining intact drug. The presence of moisture, often introduced or retained by hygroscopic excipients, can accelerate this degradation.[2][10]

Section 2: Experimental Design and Rationale

A well-designed experimental protocol is paramount for generating reliable kinetic data. The following outlines the key considerations and the logic behind the experimental choices.

2.1 Materials and Reagents

  • Potassium Clavulanate: High-purity reference standard.

  • Cellulose: Various grades of microcrystalline cellulose with defined particle size and moisture content.

  • Buffer Solutions: To maintain constant pH throughout the experiment. The stability of clavulanic acid is pH-dependent, with maximal stability generally observed around pH 6.0-6.3.[1][11][12]

  • High-Purity Water: For solution preparation.

  • HPLC Grade Solvents: For the analytical phase.

2.2 Key Experimental Variables

  • Temperature: Degradation rates are temperature-dependent, often following the Arrhenius equation.[1][4] Performing studies at elevated temperatures (e.g., 40°C, 50°C, 60°C) allows for the acceleration of degradation and the subsequent extrapolation to typical storage conditions.

  • Relative Humidity (RH): Given the hygroscopic nature of both potassium clavulanate and cellulose, controlling RH is critical.[1][2] Studies should be conducted across a range of RH levels (e.g., 40%, 60%, 75%) to understand the impact of moisture.

  • Cellulose Concentration: Varying the ratio of potassium clavulanate to cellulose allows for the investigation of the excipient's influence on the degradation rate.[13][14]

2.3 Experimental Workflow Diagram

The overall process for investigating the hydrolysis kinetics is depicted below.

G cluster_prep Preparation Phase cluster_stability Stability Study cluster_analysis Analytical Phase cluster_modeling Kinetic Modeling P1 Material Characterization (Potassium Clavulanate, Cellulose) P2 Preparation of Drug-Excipient Blends P1->P2 P3 Sample Conditioning (Controlled RH Chambers) P2->P3 S1 Incubation at Controlled Temperature & RH P3->S1 S2 Time-Point Sampling S1->S2 A1 Sample Extraction & Preparation S2->A1 A2 HPLC Analysis for Potassium Clavulanate Quantification A1->A2 M1 Data Plotting (Concentration vs. Time) A2->M1 M2 Determination of Reaction Order M1->M2 M3 Calculation of Rate Constants (k) M2->M3 M4 Arrhenius Plotting & Activation Energy Calculation M3->M4

Caption: Experimental workflow for kinetic modeling.

Section 3: Detailed Experimental Protocols

3.1 Sample Preparation

  • Accurately weigh potassium clavulanate and microcrystalline cellulose to achieve the desired drug-to-excipient ratios (e.g., 1:1, 1:5, 1:10).

  • Ensure homogenous mixing of the powders using a suitable blending technique.

  • Place the prepared blends in open containers within desiccators containing saturated salt solutions to maintain constant relative humidity.

  • Equilibrate the samples at the desired RH for a predetermined period before initiating the stability study.

3.2 Stability Testing

  • Place the equilibrated samples in temperature-controlled stability chambers set to the desired temperatures.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed), withdraw an aliquot of each sample for analysis.

  • Store the withdrawn samples under conditions that halt further degradation (e.g., freezing) until analysis.

3.3 Analytical Quantification: High-Performance Liquid Chromatography (HPLC) A validated, stability-indicating HPLC method is crucial for accurately quantifying the remaining potassium clavulanate.[15]

  • Rationale: HPLC provides the necessary specificity to separate the parent drug from its degradation products, ensuring that only the intact drug is quantified.[16]

  • Typical HPLC Parameters:

    • Column: A reversed-phase C18 column is commonly used.[15][16]

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) is typical. The pH of the mobile phase is critical and should be maintained in a range where clavulanic acid is relatively stable, often around pH 5.0.[15][16]

    • Detection: UV detection at a wavelength of approximately 220 nm is standard.[15][16]

    • Derivatization: To enhance sensitivity and chromatographic retention, pre-column derivatization with imidazole can be employed. This forms a stable chromophore that can be detected at a higher wavelength (e.g., 311 nm).[17][18][19]

Protocol for HPLC Analysis:

  • Accurately weigh the sample withdrawn from the stability study.

  • Dissolve the sample in a suitable diluent (e.g., the mobile phase or a buffer solution).

  • If derivatization is used, follow a validated procedure for reacting the sample with imidazole.[19]

  • Filter the sample solution through a 0.45 µm filter.

  • Inject a known volume of the filtered solution into the HPLC system.

  • Quantify the potassium clavulanate peak area against a calibration curve prepared from a reference standard.

Section 4: Data Analysis and Kinetic Modeling

4.1 Determining the Reaction Order The degradation of potassium clavulanate is typically modeled as a first-order reaction.[1][4] To confirm this, plot the natural logarithm of the concentration of potassium clavulanate (ln[C]) versus time. If the degradation follows first-order kinetics, this plot will yield a straight line.

  • Equation for First-Order Kinetics: ln[C]t = ln[C]0 - kt Where:

    • [C]t is the concentration at time t

    • [C]0 is the initial concentration

    • k is the first-order rate constant

The rate constant, k, is the negative of the slope of the line.

4.2 Influence of Temperature: The Arrhenius Equation The relationship between the degradation rate constant (k) and temperature (T) is described by the Arrhenius equation:

  • Arrhenius Equation: k = A * e^(-Ea / RT) Or in its logarithmic form: ln(k) = ln(A) - (Ea / R) * (1/T) Where:

    • A is the pre-exponential factor

    • Ea is the activation energy

    • R is the universal gas constant (8.314 J/mol·K)

    • T is the absolute temperature in Kelvin

By plotting ln(k) versus 1/T for the data obtained at different temperatures, the activation energy (Ea) can be calculated from the slope of the resulting line (Slope = -Ea/R).

4.3 Modeling the Influence of Cellulose The presence of cellulose can impact the degradation rate in several ways:

  • Water Activity: Cellulose's hygroscopicity can increase the local water content around the drug particles, potentially accelerating hydrolysis.[7][8]

  • Surface Interactions: The drug may adsorb to the surface of the cellulose fibers, which could either stabilize or destabilize the drug depending on the nature of the interaction.

  • Micro-environmental pH: The surface of cellulose can have a specific pH which may differ from the bulk and influence the degradation rate.[20][21]

To model the effect of cellulose, the observed rate constant (k_obs) can be expressed as a function of the cellulose concentration or water activity. The relationship between the degradation rate and the drug load (and thus the excipient ratio) is often inversely proportional, with lower drug loads leading to higher degradation rates due to increased contact with the excipient.[13]

Section 5: Interpretation and Mechanistic Insights

5.1 Hydrolysis Pathway The hydrolysis of clavulanic acid involves the opening of the β-lactam ring.[22] In acidic, neutral, or alkaline solutions, one of the major degradation products is 1-amino-4-hydroxybutan-2-one.[23] The degradation can be autocatalytic, where the degradation products themselves catalyze further breakdown.[24]

5.2 Role of Cellulose in the Hydrolysis Mechanism The kinetic data, when combined with solid-state characterization techniques (e.g., DSC, XRD, FTIR), can provide insights into how cellulose influences the hydrolysis mechanism.

  • Increased Water Availability: A higher concentration of cellulose may lead to a higher observed degradation rate constant due to increased water sorption.

  • Catalytic Effect: Functional groups on the cellulose surface could potentially participate in the hydrolysis reaction, although this is less commonly reported than the effect of moisture.

  • Physical State of Water: The state of water associated with cellulose (bound vs. free) is a critical factor. Tightly bound water may be less available to participate in hydrolysis compared to loosely bound or free water.[9]

Conceptual Diagram of Cellulose Influence:

G cluster_main Influence of Cellulose on Clavulanate Hydrolysis Cellulose Cellulose Excipient Clavulanate Potassium Clavulanate Cellulose->Clavulanate Increased Local Water Activity Degradation Hydrolytic Degradation Cellulose->Degradation Potential Catalytic Effect Water Atmospheric Moisture Water->Cellulose Sorption Clavulanate->Degradation Hydrolysis

Caption: Cellulose's role in clavulanate hydrolysis.

Section 6: Data Summary and Presentation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: First-Order Degradation Rate Constants (k) at 50°C

Cellulose Ratio (w/w)Relative Humidity (%)Rate Constant (k) (h⁻¹)R² of ln[C] vs. time
1:140ValueValue
1:160ValueValue
1:175ValueValue
1:540ValueValue
1:560ValueValue
1:575ValueValue
1:1040ValueValue
1:1060ValueValue
1:1075ValueValue

Table 2: Arrhenius Parameters for Degradation

Cellulose Ratio (w/w)Relative Humidity (%)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (h⁻¹)R² of ln(k) vs. 1/T
1:160ValueValueValue
1:560ValueValueValue
1:1060ValueValueValue
Section 7: Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and methodologies for the kinetic modeling of potassium clavulanate hydrolysis in the presence of cellulose. By systematically investigating the effects of temperature, relative humidity, and excipient concentration, a robust predictive model of drug stability can be developed. Such models are invaluable in the rational design of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the prediction of shelf-life.

Future research could explore the impact of different cellulose grades (e.g., varying crystallinity and particle size) and the use of advanced analytical techniques to probe the drug-excipient interactions at a molecular level.

References

  • Štefan, K., et al. (2019). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. PubMed. [Link]

  • Štefan, K., et al. (2019). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. National Institutes of Health. [Link]

  • Stolarczyk, M., et al. (2015). Solid-state stability and compatibility studies of clavulanate potassium. ResearchGate. [Link]

  • Bersanetti, P. A., et al. (2005). Kinetic studies on clavulanic acid degradation. ResearchGate. [Link]

  • Rijal, B., et al. (2020). Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward?. Advanced Drug Delivery Reviews. [Link]

  • Yu, L. (2001). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. PMC. [Link]

  • López-López, M., et al. (2015). An improved HPLC-DAD method for clavulanic acid quantification in fermentation broths of Streptomyces clavuligerus. Eafit. [Link]

  • Curia Global. Amorphous Solids: Implications for Solubility and Stability. Curia Global. [Link]

  • Haginaka, J., et al. (1989). Determination of clavulanic acid by a sensitive HPLC method. PubMed. [Link]

  • Štefan, K., et al. (2019). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. OUCI. [Link]

  • NETZSCH. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. NETZSCH. [Link]

  • Bersanetti, P. A., et al. Effect of pH on the first-order rate constants for the clavulanic acid... ResearchGate. [Link]

  • AquaLab. Pros and cons of water activity in pharmaceutical applications. AquaLab. [Link]

  • Bansal, A. K., et al. Drug-excipient behavior in polymeric amorphous solid dispersions. AAPS PharmSciTech. [Link]

  • Tippa, D., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Scientific Research Publishing. [Link]

  • Bersanetti, P. A., et al. (2005). Kinetic studies on clavulanic acid degradation. ResearchGate. [Link]

  • Baertschi, S. W., et al. (2018). Degradation Rate Observations as a Function of Drug Load in Solid-State Drug Products. Baertschi Consulting. [Link]

  • Semantic Scholar. method development and validation for amoxicillin and clavulanic acid by rp – hplc method. Semantic Scholar. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • NETZSCH. (2022). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. NETZSCH. [Link]

  • Almeida, R., et al. (2017). Kinetic Studies on Clavulanic Acid Degradation. SSRN. [Link]

  • Stolarczyk, M., et al. (2015). Solid-state stability and compatibility studies of clavulanate potassium. PubMed. [Link]

  • Elson, S. W., et al. (1983). Studies on the hydrolysis of clavulanic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Al-Azzam, H. (2009). Studies on the mechanisms of solid state and solution instability of drugs. University of Iowa. [Link]

  • Trujillo-Roldán, M. A., et al. (2019). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. MDPI. [Link]

  • Google Patents. (2021). Pharmaceutical formulation containing stable granules of clavulanic acid.
  • Trujillo-Roldán, M. A., et al. (2019). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. PMC. [Link]

  • ResearchGate. (2025). Water Vapour Interaction with Pharmaceutical Cellulose Powders. ResearchGate. [Link]

  • Westermarck, S., et al. (2006). Influence of water-cellulose binding energy on stability of acetylsalicylic acid. PubMed. [Link]

  • Thomas, B., et al. (2023). Cellulose: A Review of Water Interactions, Applications in Composites, and Water Treatment. ACS Publications. [Link]

  • Google Patents. (2009). Pharmaceutical formulation of clavulanic acid.
  • Kima Chemical. (2024). Does cellulose absorb water well?. Kima Chemical. [Link]

  • Al-Assi, A. R., et al. (2024). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). PMC. [Link]

  • ResearchGate. (2016). FORMULATION AND STABILITY STUDIES OF AMOXYCILLIN AND POTASSIUM CLAVULANATE CHEWABLE TABLET. ResearchGate. [Link]

  • Odeniyi, M. A., et al. (2012). Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. Tropical Journal of Pharmaceutical Research. [Link]

  • Singh, S., et al. (2017). STABILITY STUDY OF CEFIXIME AND POTASSIUM CLAVULANATE RECONSTITUTABLE ORAL SUSPENSION BY ACCELERATED AND LONG TERM STUDIES. IJSTM. [Link]

  • Hugonnet, J. E., et al. (2009). Hydrolysis of Clavulanate by Mycobacterium tuberculosis β-Lactamase BlaC Harboring a Canonical SDN Motif. PMC. [Link]

  • Google Patents. (2000). Granules comprising clavulanate and one or more excipients.
  • Capdevila, C., et al. (1998). Studies on clavulanic acid part 3. Catalysis of hydrolysis and aminolysis of clavulanic acid by metal chelates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (2025). Improving the stability of potassium clavulanate in admixture with amoxicillin. ResearchGate. [Link]

  • Sah, A. K., et al. (2023). Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Combination Tablet with Tabsafe MB as Coating Material as Co. IJPPR. [Link]

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Advanced Surface Characterization of Potassium Clavulanate-Cellulose Composites

Author: BenchChem Technical Support Team. Date: February 2026

A Stability-Centric Technical Guide

-Lactamase Inhibitors

Executive Summary: The Surface Area Paradox

Potassium Clavulanate (Clav K) represents one of the most significant challenges in solid-state formulation. As a "suicide inhibitor" of bacterial


-lactamase, it is chemically potent but structurally fragile. It is extremely hygroscopic and susceptible to hydrolytic degradation.

The industry standard solution is the formation of composites —typically a 1:1 ratio with Microcrystalline Cellulose (MCC) or Silicified MCC (SMCC). However, characterizing these composites presents a paradox:

  • High Surface Area (Excipient): Desirable for bonding, flow, and moisture scavenging (acting as a desiccant).

  • Low Surface Area (API Exposure): Desirable to minimize the drug's contact with environmental moisture.

This guide details the specific protocols for characterizing the surface area of these composites, emphasizing the critical modifications required to prevent sample degradation during analysis.

The Material Science of the Composite

To characterize the surface, one must understand the architecture of the composite. We are not merely mixing powders; we are creating a protective matrix .

The Interaction Mechanism

In a dry granulation (slugging) process, the MCC fibers plastically deform, creating a "cage" around the brittle Clav K crystals.

  • MCC (Avicel PH-112/200): Provides a low-moisture (<1.5%) buffer. Its specific surface area (SSA) is typically low (

    
    ).
    
  • SMCC (Prosolv): Contains colloidal silicon dioxide (CSD).[1] CSD increases the SSA significantly (up to

    
     or higher depending on grade) and acts as a "glidant-stabilizer," scavenging free moisture before it hydrolyzes the lactam ring.
    
Visualization: Composite Formation & Stability Pathways

The following diagram illustrates the critical process parameters and how surface area influences the stability outcome.

ClavulanateComposite RawAPI Raw Potassium Clavulanate (Hygroscopic/Brittle) Blending Low-Shear Blending (1:1 Ratio) RawAPI->Blending Excipient Cellulose Matrix (MCC or SMCC) (Moisture Buffer) Excipient->Blending Slugging Dry Granulation (Slugging/Compaction) Blending->Slugging Plastic Deformation Milling Milling & Sieving Slugging->Milling Surface Area Increase Composite Final Composite Granule Milling->Composite Hydrolysis Hydrolysis Composite->Hydrolysis If API Exposed (High API SSA) Stability Stability Composite->Stability If Matrix Scavenges (High Excipient SSA) Moisture Ambient Moisture Moisture->Composite Adsorption

Figure 1: The formation of Clavulanate-Cellulose composites. Note the divergent stability pathways based on which component dominates the surface interaction.

Analytical Methodologies: The "Cold" Protocols

Standard BET (Brunauer-Emmett-Teller) analysis requires degassing samples at high temperatures (often >100°C) to remove adsorbed water. This is catastrophic for Clav K , which can degrade thermally, altering the surface topology and invalidating the result.

Protocol A: Low-Temperature Vacuum Degassing (BET)

Objective: Determine Specific Surface Area (SSA) without thermally stressing the API.

Equipment: Micromeritics Gemini, TriStar, or equivalent gas adsorption analyzer.

Step-by-Step Workflow:

  • Sample Mass: Use a larger sample mass (2.0 – 3.0 g) than standard. Since the SSA of MCC/Clav is low (<2

    
    ), a larger total surface area is needed to reduce signal-to-noise ratio.
    
  • Degassing (The Critical Step):

    • Do NOT use flow degassing with heat.

    • Method: Vacuum Degassing.

    • Temperature:30°C to 40°C maximum .

    • Duration: Extended time is required due to low temp. Minimum 12 to 16 hours (overnight).

    • Validation: Monitor the pressure rate-of-rise (RoR). Target

      
       before terminating degas.
      
  • Analysis:

    • Adsorbate: Nitrogen (

      
      ) at 77 K.[2]
      
    • Points: Multi-point BET (minimum 5 points) in the relative pressure (

      
      ) range of 0.05 to 0.30.
      
  • Criteria for Acceptance:

    • BET Correlation Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      .
    • BET Constant (

      
      ) must be positive (typically 50–150 for cellulosic materials).
      
Protocol B: Dynamic Vapor Sorption (DVS)

While BET gives the geometric surface area, DVS tells you how that surface interacts with water. This is arguably more relevant for Clav K stability.

Workflow:

  • Isotherm Mode: Step-wise sorption/desorption.

  • Range: 0% to 60% RH (Avoid >75% RH as Clav K may deliquesce or undergo irreversible hydrate changes).

  • Equilibrium:

    
     per minute.
    
  • Output: Calculate the Monolayer Moisture Content (

    
    )  using the GAB (Guggenheim-Anderson-de Boer) equation.
    
    • Insight: If

      
       increases significantly after processing (slugging), you have created new, high-energy surfaces that will attract moisture.
      

Data Presentation & Interpretation

When reporting results for Clav K composites, use the following structure to correlate physical properties with stability risk.

Comparative Surface Area Data
MaterialTypical SSA (

)
Pore Volume (

)
Stability Implication
Pure Clav K < 0.5NegligibleLow reactivity, but highly sensitive if exposed.
MCC (Avicel PH-112) 1.1 – 1.30.003Low SSA minimizes moisture uptake.
SMCC (Prosolv 90) 5.5 – 6.50.015High SSA (Silica) acts as a moisture scavenger.
1:1 Composite (Granulated) 1.5 – 2.5 0.005 Target Range. Balanced flow and protection.
Interpreting the Hysteresis

In DVS analysis, the gap between the adsorption and desorption curves (Hysteresis) reveals pore structure.

  • Narrow Hysteresis: Surface adsorption only (Typical of dense MCC composites).

  • Wide Hysteresis: Significant internal porosity. For Clav K, this is a risk factor . Deep pores can trap water molecules near the API, leading to "micro-environmental" hydrolysis even when the bulk tablet appears dry.

Decision Logic for Researchers

Use this logic flow to determine the correct characterization path for your specific formulation stage.

AnalyticalLogic Start Composite Sample (Clav K + Cellulose) EstSSA Estimated SSA > 5 m²/g? Start->EstSSA HighSA Method: Standard BET (Vacuum Degas @ 30°C) EstSSA->HighSA Yes (Silicified) LowSA Method: Krypton Adsorption (Optional for very low SSA) OR Large Mass N2 BET EstSSA->LowSA No (Standard MCC) Analysis Analyze Isotherm HighSA->Analysis LowSA->Analysis TypeII Type II Isotherm (Non-porous/Macroporous) Analysis->TypeII TypeIV Type IV Isotherm (Mesoporous/Hysteresis) Analysis->TypeIV Result1 Good Stability Profile (Surface Adsorption only) TypeII->Result1 Result2 High Risk Profile (Pore Condensation) TypeIV->Result2

Figure 2: Analytical decision tree for selecting the correct adsorption gas and interpreting isotherm risks.

References

  • Vertex AI Search. (2025). Potassium clavulanate microcrystalline cellulose composite stability surface area. 3

  • Particle Technology Labs. (2025).[4] Specifics on Surface Area: BET Method and Pharmaceutical Applications. 5[6]

  • ProUmid. (2025). Moisture Sorption Isotherms: Interpretation and GAB Modeling. 7[6][3]

  • PubChem. (2025).[8][9] Potassium Clavulanate: Chemical and Physical Properties. National Library of Medicine. 9

  • ResearchGate. (2025). Assessment of the Water Sorption Properties of Several Microcrystalline Celluloses. 4

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Methodological & Application

Protocol for dry granulation of potassium clavulanate with cellulose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dry Granulation of Potassium Clavulanate with Low-Moisture Cellulose

Part 1: Core Directive & Technical Rationale

The Challenge: Hydrolysis & Process Instability Potassium Clavulanate (Clav K) is an extremely hygroscopic


-lactamase inhibitor.[1] Its degradation is autocatalytic; moisture initiates hydrolysis, opening the 

-lactam ring and rendering the drug inactive. Standard wet granulation is impossible. Direct compression is often unfeasible due to the poor flow and low bulk density of Clav K crystals.

The Solution: Dry Granulation with Specialized Cellulose This protocol utilizes Dry Granulation (Roller Compaction) using Low-Moisture Microcrystalline Cellulose (MCC), specifically grade PH-112 .

  • Why PH-112? Standard MCC (PH-101/102) contains 3–5% moisture. PH-112 is manufactured to have <1.5% moisture and a water activity (

    
    ) < 0.2, acting as a "moisture sink" that stabilizes Clav K rather than degrading it.
    
  • Why Roller Compaction? It densifies the powder into ribbons without water or heat, improving flowability for final tableting while preserving chemical stability.[2]

Part 2: Pre-Formulation & Environmental Control

1. Environmental Prerequisites (Critical) Before opening any API containers, the manufacturing suite must meet strict HVAC specifications.

  • Relative Humidity (RH): < 20% (Target 15-18%).

  • Temperature: 20°C – 25°C.[3][4]

  • Monitoring: Continuous data logging of RH is required. If RH spikes >25%, halt processing immediately.

2. Material Selection

ComponentGrade SpecificationFunctionRationale
Potassium Clavulanate Clav K : MCC (1:[5]1) or Clav K : SiO

(1:[6]1)
APIPure Clav K is rarely used due to flammability/flow risks. 1:1 blends are standard.
Microcrystalline Cellulose Avicel® PH-112 (or equiv.[4] low-moisture)Diluent / BinderLow

(<0.[7]2) prevents hydrolysis. Excellent compactibility.
Colloidal Silicon Dioxide Aerosil® 200 (Dried)Glidant / DesiccantImproves flow into compactor; scavenges free moisture.
Magnesium Stearate Vegetable GradeLubricantPrevents sticking to rolls. Note: Use minimal amounts to avoid reducing tablet hardness.

Part 3: Experimental Protocol (Step-by-Step)

Phase A: Preparation & Blending

Step 1: Material Conditioning

  • Ensure all excipients (except Clav K) are dried or verified to meet low-moisture specs (LOD < 1.5% for MCC).

  • Action: Sift Clav K blend, MCC PH-112, and dried Silicon Dioxide through a #40 mesh (425 µm) screen to break lumps.

  • Precaution: Perform sifting under local exhaust ventilation (LEV) to minimize dust, but ensure LEV air is also humidity-controlled.

Step 2: Blending

  • Equipment: V-Blender or Bin Blender.

  • Loading: Load MCC PH-112 first (sandwich method: 50% MCC -> Clav K -> 50% MCC) to prevent API sticking to walls.

  • Cycle: Blend at 15 RPM for 10–15 minutes.

  • Lubrication: Add Magnesium Stearate (sieved #60) and blend for only 2–3 minutes. Over-blending causes hydrophobicity and softer ribbons.

Phase B: Roller Compaction (The Critical Step)

Equipment: Gerteis, Alexanderwerk, or equivalent Roller Compactor.

Process Parameters:

ParameterSetting RangeCausality / Impact
Roll Pressure 30 – 60 bar (Specific Force: 2–6 kN/cm)Too Low: Weak ribbons, high fines. Too High: "Glassy" ribbons, loss of re-compactibility (work hardening).
Roll Gap 1.5 – 2.5 mm Controls ribbon thickness. A consistent gap ensures uniform density.
Roll Speed 2 – 5 RPMSlower speeds allow more dwell time for air de-aeration, crucial for low-density Clav K.
Screw Feeder Slave to Roll SpeedMust maintain a constant "nip angle" to ensure uniform ribbon density.

In-Process Control (IPC):

  • Ribbon Density: Target 0.8 – 1.0 g/cm³ .

  • Visual Check: Ribbons should be solid but breakable by hand. If ribbons are splitting (clam-shelling), increase pressure or reduce speed.

Phase C: Milling & Sizing

Step 1: Granulation

  • Equipment: Oscillating Granulator or Integrated Flake Crusher.

  • Screen Size: Start with 1.0 mm or 1.2 mm stainless steel screen.

  • Speed: Low to Medium. High speed generates heat (degradation risk).

Step 2: Fines Recycling (Optional but Recommended)

  • Sift granules through a #80 mesh (180 µm) .

  • Fines (<180 µm): Recirculate to the Roller Compactor feed.

  • Target Yield: Aim for >60% in the range of 200–800 µm.

Part 4: Process Control & Validation

Self-Validating Metrics:

  • Water Activity (

    
    ):  The final granule must have 
    
    
    
    .[4] This is the primary indicator of stability.
  • Assay: HPLC analysis of Clavulanate content. Limit of degradation products (Clavulanic acid polymer) < 1.0%.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Sticking to Rolls High moisture or insufficient lubricant.Check RH in room. Increase MgSt slightly (0.25% -> 0.5%).
High Fines (>40%) Low compaction pressure.Increase hydraulic pressure. Decrease roll gap slightly.
Capping in Tablets Work hardening (Over-compaction).Reduce roll pressure. The ribbon is too hard; granules won't bond during tableting.
Potency Drop Hydrolysis during process.STOP. Check room RH. Verify MCC grade is PH-112 (not 101).

Part 5: Visualization

Figure 1: Moisture Protection Mechanism

A logic flow demonstrating how PH-112 protects the API.

MoistureProtection cluster_matrix Granule Micro-Environment Environment Ambient Moisture (RH < 20%) MCC Avicel PH-112 (Low Moisture, High Surface Area) Environment->MCC Preferential Sorption ClavK Potassium Clavulanate (Hygroscopic API) Environment->ClavK Blocked Granule Stable Granule Matrix MCC->Granule Forms Barrier ClavK->Granule Embedded

Caption: Competitive moisture sorption kinetics where MCC PH-112 acts as a preferential moisture sink, shielding the Clavulanate molecule from hydrolysis.

Figure 2: Dry Granulation Process Workflow

ProcessFlow Start Raw Material Check (LOD < 1.5%, RH < 20%) Blend Blending (Clav K + MCC PH112 + SiO2) Start->Blend Compaction Roller Compaction (30-60 bar, 2-4 kN/cm) Blend->Compaction Milling Milling / Sizing (1.0 mm Screen) Compaction->Milling Sieving Sieving (#80 mesh / 180 µm) Milling->Sieving Fines Fines (<180 µm) Sieving->Fines  Pass through   Final Final Granule (Ready for Compression) Sieving->Final  Retained Granules   Fines->Compaction  Recycle (Max 20%)  

Caption: Closed-loop dry granulation workflow with fines recycling to maximize yield while maintaining granule density.

References

  • European Patent Office. (2000). EP0973520A1 - Granules comprising clavulanate and one or more excipients.[3][4] Retrieved from

  • Alsiano. (2023). MCC 112 for moisture sensitive active ingredients.[7] Retrieved from [Link]

  • Canaan Technology. (2025). Why Dry Granulation is the Superior Method for Moisture-Sensitive Antibiotics like Amoxicillin.[2] Retrieved from [Link]

  • Netzsch Analysis. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate.[1][8][9] Retrieved from [Link]

Sources

Application Note: Direct Compression Strategies for High-Quality Potassium Clavulanate & Cellulose Tablets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Potassium clavulanate is a potent β-lactamase inhibitor, critical for overcoming bacterial resistance when co-formulated with antibiotics like amoxicillin. However, its pronounced hygroscopicity and sensitivity to moisture present significant challenges for robust solid dosage form development. The degradation of potassium clavulanate in the solid state is a first-order reaction, highly dependent on the relative humidity (RH) of its environment[1][2]. Traditional wet granulation methods, which involve water and heat, are therefore unsuitable as they risk significant degradation of the active pharmaceutical ingredient (API).

Direct compression (DC) emerges as the manufacturing method of choice. By avoiding granulation steps, DC offers a simpler, faster, and more economical process that minimizes exposure to moisture and heat, thereby enhancing the stability of sensitive molecules like potassium clavulanate[3][4][5]. This application note provides a comprehensive guide for researchers and drug development professionals, detailing the scientific principles, formulation strategies, and process protocols necessary to successfully develop stable and effective potassium clavulanate tablets using direct compression, with a focus on the synergistic role of microcrystalline cellulose (MCC).

Part 1: The Science of Formulation - Principles & Causality

The Central Role of Microcrystalline Cellulose (MCC)

MCC is arguably the most critical excipient in direct compression, prized for its exceptional binding properties[6][7][8]. Its functionality stems from the plastic deformation of its particles under compression, which creates a large surface area for strong interparticle bonding. This results in tablets with high mechanical strength (hardness) and low friability, even at moderate compression forces[8]. However, not all MCC is the same. The selection of a specific grade is a critical decision based on two key material attributes:

  • Particle Size (e.g., MCC PH-101 vs. PH-102): Finer grades like MCC PH-101 (~50 µm) offer better blending characteristics with fine APIs, while coarser grades like MCC PH-102 (~100 µm) provide superior flowability.

  • Moisture Content: Standard MCC grades contain about 4-5.5% moisture[9]. For a highly moisture-sensitive API like potassium clavulanate, selecting low-moisture grades (e.g., MCC PH-112, PH-200) is a crucial first step in protecting the API[10]. The compaction properties of MCC are largely insensitive to moisture variation below 3%[6][11].

Synergistic Excipient Selection for a Robust Formulation

A successful DC formulation is a carefully balanced system where each component serves a specific purpose. The goal is to create a powder blend with excellent flow and compressibility while protecting the API and ensuring proper drug release.

Excipient_Strategy cluster_blend Powder Blend API Potassium Clavulanate (Hygroscopic API) MCC Low-Moisture MCC (Binder / Diluent) API->MCC Dilution & Protection Tablet Final Tablet MCC->Tablet Provides Strength (Plastic Deformation) Glidant Colloidal Silicon Dioxide (Glidant / Moisture Scavenger) Glidant->API Adsorbs Moisture Glidant->MCC Improves Flow Disintegrant Superdisintegrant (e.g., Croscarmellose Sodium) Disintegrant->Tablet Ensures Breakup Lubricant Lubricant (e.g., Sodium Stearyl Fumarate) Lubricant->Tablet Prevents Sticking to Tooling

Caption: Core components of a direct compression formulation for potassium clavulanate.

  • Diluents/Fillers: While low-moisture MCC is the primary choice, other non-hygroscopic excipients like Mannitol or Anhydrous Lactose can be used to further reduce the total water content in the formulation[10][12][13].

  • Disintegrants: Superdisintegrants are essential for rapid tablet breakup. Common choices include Croscarmellose Sodium (CCS), Crospovidone, and Sodium Starch Glycolate (SSG)[3][14]. For moisture-sensitive formulations, it is best practice to use a disintegrant that has been dried to a moisture content of less than 3%[15].

  • Glidants & Moisture Protectants: Colloidal Silicon Dioxide (e.g., Aerosil® 200) is indispensable. Its primary role is to improve the flowability of the powder blend by reducing inter-particle friction. Critically, it also acts as a moisture scavenger, adsorbing free moisture within the formulation and providing a protective micro-environment for the API[10].

  • Lubricants: Lubricants prevent the powder blend from sticking to the punches and die wall during compression. While Magnesium Stearate is widely used, it is hydrophobic and can negatively impact tablet hardness and dissolution if over-mixed[16]. A superior choice for this application is a hydrophilic lubricant like Sodium Stearyl Fumarate , which is less sensitive to blending time and has minimal impact on tablet strength and disintegration[16].

Part 2: Process Design & Optimization Protocol

Environmental Control: The First Line of Defense

The entire manufacturing process, from weighing and dispensing to blending and compression, must be conducted in a controlled environment with low relative humidity. A target of less than 45% RH is strongly recommended to prevent moisture uptake by the API and excipients[15].

Direct Compression Workflow

DC_Workflow Dispense 1. Dispensing (Low RH < 45%) Sifting 2. Sifting & Pre-Blending Dispense->Sifting Blending 3. Main Blending Sifting->Blending Lubrication 4. Lubrication Blending->Lubrication Compression 5. Tablet Compression Lubrication->Compression QC 6. Quality Control Testing Compression->QC

Caption: Step-by-step workflow for direct compression of potassium clavulanate tablets.

Protocol 1: Blending Strategy for Optimal Uniformity

Causality: The order of excipient addition and blending time are critical process parameters. The goal is to achieve a homogenous distribution of the low-dose API while ensuring the glidant and lubricant perform their functions effectively without compromising tablet quality. Over-lubrication, especially with magnesium stearate, can coat particles excessively, leading to poor tablet hardness[16].

Methodology:

  • Sifting: Sift potassium clavulanate, a portion of the MCC, and the superdisintegrant through an appropriate mesh screen (e.g., #30 mesh) to break up agglomerates. Sift the remaining MCC and colloidal silicon dioxide through a separate screen (e.g., #40 mesh). Sift the lubricant through a fine screen (e.g., #60 mesh) just before use.

  • Pre-Blending (Geometric Dilution): In a suitable blender (e.g., V-blender or bin blender), add the sifted API blend and an equal volume of the sifted MCC/glidant blend. Mix for 5-7 minutes.

  • Main Blending: Continue adding the remaining MCC/glidant blend in geometric proportions, blending for 5-7 minutes after each addition until all components (except the lubricant) are incorporated. Blend for a final 10-15 minutes to ensure uniformity.

  • Lubrication: Add the sifted sodium stearyl fumarate to the blender. Mix for a short, precisely controlled time (e.g., 3-5 minutes).

Parameter Typical Setting Rationale
Blender TypeV-Blender, Bin BlenderEfficient, low-shear mixing prevents particle attrition.
Blending Speed15-25 RPMEnsures gentle tumbling action to avoid segregation.
Lubrication Time3-5 minutesSufficient to distribute lubricant without over-coating particles.[16][17]
Protocol 2: Tablet Compression Parameter Optimization

Causality: Compression force directly influences the physical properties of the tablet. As compression force increases, tablet density and hardness generally increase, while porosity decreases. This can lead to longer disintegration and dissolution times[18][19][20][21]. The objective is to find a "sweet spot" that yields a mechanically robust tablet (low friability, sufficient hardness for handling/coating) that still disintegrates rapidly.

Methodology:

  • Tooling Setup: Install the desired punch and die set into a rotary tablet press.

  • Initial Setup: Load the final blend into the hopper. Set an initial, low main compression force (e.g., 5 kN).

  • Compression Study:

    • Operate the press at a constant, representative speed (e.g., 25-30 RPM).

    • Produce a small batch of tablets at the initial compression force.

    • Increase the main compression force in increments (e.g., 2 kN) up to a maximum reasonable force (e.g., 20 kN).

    • Collect and label tablet samples from each force setting.

  • Analysis: Test the collected samples for hardness, thickness, friability, and disintegration time.

  • Optimization: Plot the results and identify the compression force range that meets all target specifications.

Compression Force (kN) Tablet Hardness (N) Friability (%) Disintegration Time (s)
5Record DataRecord DataRecord Data
7Record DataRecord DataRecord Data
9Record DataRecord DataRecord Data
11Record DataRecord DataRecord Data
13Record DataRecord DataRecord Data
15Record DataRecord DataRecord Data

Part 3: Quality Control & Validation

Robust quality control is essential to ensure every batch meets the required standards of safety and efficacy.

In-Process Controls (IPCs) & Final Product Specifications
Test Stage Specification (Typical) Method
Powder Blend Properties
Bulk & Tapped DensityPre-CompressionReport ValuesUSP <616>
Carr's Index / Hausner RatioPre-CompressionCarr's Index: ≤15 (Good Flow)USP <1174>
Blend UniformityPre-Compression90.0% - 110.0% of label claim; RSD ≤ 5.0%HPLC
Tablet Properties
Weight VariationIn-Process & FinalPer USP <905>Weighing Balance
HardnessIn-Process & Final80 - 120 N (Target-dependent)Hardness Tester
FriabilityFinalNMT 1.0%Friabilator
Disintegration TimeIn-Process & FinalNMT 10 minutes[22]USP <701>
Water ContentFinalReport Value (Target: as low as possible)Karl Fischer Titration (USP <921>)[23]
Assay (Potassium Clavulanate)Final90.0% - 125.0% of label claim[24]USP HPLC Method[25]
DissolutionFinalNLT 80% (Q) dissolved in 30 min[25]USP <711>, Apparatus 2
Protocol 3: HPLC Assay for Potassium Clavulanate

Causality: A validated, stability-indicating analytical method is required to accurately quantify the API and distinguish it from any potential degradants. The USP provides a standardized HPLC method for this purpose.

Chromatographic Conditions (Based on USP Monograph for Amoxicillin and Potassium Clavulanate Tablets)[24][25][26]:

Parameter Condition
Mode Liquid Chromatography (LC)
Detector UV 220 nm
Column L1 packing (e.g., C18, 4.6 mm x 15-30 cm)
Mobile Phase Methanol and Phosphate Buffer (pH 4.4) (e.g., 5:95 v/v)
Flow Rate ~2.0 mL/min
Injection Volume 20 µL
Run Time Sufficient to elute clavulanic acid and other components

System Suitability:

  • Resolution: NLT 3.5 between clavulanic acid and amoxicillin (if present).

  • Tailing Factor: NMT 1.5 for the clavulanate peak.

  • Relative Standard Deviation (RSD): NMT 2.0% for replicate injections.

Part 4: Troubleshooting Common Direct Compression Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Powder Flow - Poor flow characteristics of API or excipients.- Inadequate glidant concentration.- High moisture content causing particle adhesion.- Select coarser grade of MCC (e.g., PH-102).- Increase concentration of colloidal silicon dioxide.- Ensure low RH environment and use low-moisture excipients.
Tablet Sticking / Picking - Insufficient lubrication.- High moisture content.- Worn or improper tooling (e.g., concave punches).- Increase lubricant concentration or switch to a more efficient lubricant.- Strictly control environmental humidity.- Polish, check, or replace tooling. Consider tapered dies.
Capping / Lamination - Entrapped air in the powder blend.- Excessive compression force ("over-pressing").- Insufficient binder plasticity.- Reduce tablet press speed.- Reduce main compression force.- Ensure adequate concentration of a highly plastic binder like MCC.
Low Tablet Hardness - Insufficient compression force.- Over-lubrication (especially with Mg Stearate).- Poor binding properties of the formulation.- Increase main compression force.- Reduce lubrication blending time; switch to sodium stearyl fumarate.- Increase the proportion of MCC in the formulation.
Content Uniformity Failure - Poor blending procedure.- Segregation of the powder blend due to particle size differences.- Implement geometric dilution for the API.- Optimize blending time and speed.- Use excipients with particle sizes similar to the API.

Conclusion

The development of potassium clavulanate tablets via direct compression is a highly viable and advantageous approach, provided that the inherent challenges of the API are meticulously addressed. Success hinges on a triad of critical factors: (1) intelligent formulation design centered on low-moisture, high-functionality excipients like microcrystalline cellulose; (2) rigorous process control , especially maintaining a low-humidity environment; and (3) systematic optimization of blending and compression parameters. By understanding the causality behind each formulation and process choice, researchers can effectively mitigate the risks of API degradation and manufacturing failures, leading to the development of a stable, high-quality, and efficacious product.

References

  • Solid-state stability and compatibility studies of clavulanate potassium. PubMed. [Link]

  • Specialized direct compression excipients. Roquette. [Link]

  • A Review Article on Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Dispersible Tablets. International Journal of Drug Development & Research. [Link]

  • Microcrystalline cellulose, a direct compression binder design environment-A review. International Journal of Pharmaceutics. [Link]

  • Amoxicillin potassium clavulanate tablet and method for preparing same.
  • Application of microcrystalline cellulose obtained from Gossypium herbaceum in direct compression of chlorpheniramine maleate tablets. GSC Biological and Pharmaceutical Sciences. [Link]

  • stability evaluation of amoxicilliin and potassium clavulanate tablets usp by accelerated studies. TEB E-Kütüphane. [Link]

  • FORMULATION OF FAST DISINTEGRATING AMOXICILLIN AND POTASSIUM CLAVULANATE TABLETS: IN-VITRO EVALUATION AND STABILITY STUDIES. ResearchGate. [Link]

  • An update on microcrystalline cellulose in direct compression: Functionality, critical material attributes, and co-processed excipients. PubMed. [Link]

  • The Effect of Moisture Content of Microcrystalline Cellulose on the Compressional Properties of Some Formulations. Drug Development and Industrial Pharmacy. [Link]

  • Effect of Moisture Content of Excipient (Microcrystalline Cellulose). IJRPS. [Link]

  • A review of co-processed directly compressible excipients. Journal of Pharmaceutical Investigation. [Link]

  • FORMULATION AND STABILITY STUDIES OF AMOXYCILLIN AND POTASSIUM CLAVULANATE CHEWABLE TABLET. ResearchGate. [Link]

  • What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]

  • Co-processed excipients for direct compression of tablets. Česká a Slovenská farmacie. [Link]

  • Solid-state stability and compatibility studies of clavulanate potassium. ResearchGate. [Link]

  • Improving the stability of potassium clavulanate in admixture with amoxicillin. Unbound. [Link]

  • Direct Compression Excipients: Properties and Uses. Pharmapproach. [Link]

  • Amoxicillin and Clavulanate Potassium Tablets. USP-NF. [Link]

  • Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification. Research India Publications. [Link]

  • Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Combination Tablet with Tabsafe MB as Coating Material as Co. IJPPR. [Link]

  • Multiple-layer compression-coated tablets: formulation and humidity studies of novel chewable amoxicillin/clavulanate tablet formulations. PubMed. [Link]

  • Simultaneous Determination of Potassium Clavulanate and Amoxicillin Trihydrate in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. PMC. [Link]

  • Amoxicillin and Clavulanate Potassium Tablets. USP-NF. [Link]

  • An All-Round Excipient For Direct Compression. Pharmaceutical Technology. [Link]

  • Mixing order of glidant and lubricant – Influence on powder and tablet properties. PMC. [Link]

  • Lubricants, Anti Adherents and Glidants. Scribd. [Link]

  • Comparative Study of Glidant Mixing Processes for Direct Compression. ResearchGate. [Link]

  • Effect of variation in compaction force on properties of six direct compression tablet formulations. PubMed. [Link]

  • Direct Compression Process in Pharmaceutical Manufacturing. Pharma Lesson. [Link]

  • The Role of Microcrystalline Cellulose in Direct Compression Tablet Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. PMC. [Link]

  • effect of compression force on tablet hardness and disintegration time. Academia.edu. [Link]

  • Process Validation of Amoxicillin and Clavulanic Acid Immediate Release Tablets by Wet Granulation Method. Research Publish Journals. [Link]

  • Effect of Compression Force on Tablet properties and Strength of Tablet. Slideshare. [Link]

  • Control strategy and methods for continuous direct compression processes. PMC. [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Potassium Clavulanate in Cellulose-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Potassium clavulanate is a potent inhibitor of β-lactamase enzymes, crucial for overcoming bacterial resistance when co-administered with β-lactam antibiotics like amoxicillin.[1][2][3] Its chemical structure, featuring a strained oxazolidine ring fused to a β-lactam ring, is key to its inhibitory action but also renders it highly susceptible to degradation.[4][5] The molecule is particularly vulnerable to hydrolysis, with its stability being highly dependent on pH and temperature.[6][7][8]

This inherent instability presents a significant analytical challenge, which is further compounded when potassium clavulanate is formulated with pharmaceutical excipients like microcrystalline cellulose. Cellulose is a widely used binder and diluent in solid dosage forms.[9][10] While largely insoluble in typical HPLC mobile phases, its presence can complicate sample preparation and potentially introduce interfering components, especially under the stress conditions used to prove method specificity.[11][12][13]

This application note provides a comprehensive, field-proven guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of potassium clavulanate in cellulose-containing formulations. The protocols and rationale described herein are designed to ensure scientific rigor, regulatory compliance, and trustworthy results for researchers, scientists, and drug development professionals.

Foundational Principles: Rationale for Method Design

A successful HPLC method is built on a sound understanding of the analyte's chemistry and potential interactions with the formulation matrix. The choices made during development are not arbitrary; they are dictated by the need for specificity, robustness, and accuracy.

  • Analyte Chemistry and Detection: Clavulanic acid is a polar, weakly acidic molecule with a UV chromophore that allows for sensitive detection around 220 nm.[3][14][15] Its polarity dictates the use of reversed-phase chromatography, where it will elute relatively early.

  • Control of pH for Stability and Retention: The primary degradation pathway for clavulanate is hydrolysis, a reaction highly influenced by pH.[4] To minimize degradation during analysis and ensure consistent chromatographic performance, the mobile phase must be buffered. A slightly acidic pH, typically between 4.0 and 5.0, is optimal. This serves two purposes:

    • Enhances Stability: It moves away from the alkaline conditions that rapidly degrade clavulanate.

    • Improves Peak Shape: By suppressing the ionization of the carboxylic acid group, it promotes better retention on the C18 stationary phase and reduces peak tailing. A phosphate buffer is a common and robust choice for this pH range.[14][15][16]

  • Stationary and Mobile Phase Selection: A standard C18 column provides the necessary hydrophobic character to retain the polar clavulanate molecule. The mobile phase typically consists of the aforementioned aqueous buffer mixed with a small percentage of an organic modifier, such as methanol or acetonitrile, to fine-tune the retention time.[14][15][17]

  • Addressing the Cellulose Matrix: The primary challenge with cellulose is ensuring complete extraction of the active pharmaceutical ingredient (API) while preventing matrix interference. This is achieved through a meticulous sample preparation procedure involving dispersion, sonication, and filtration. A key validation step is the analysis of a placebo (formulation without API) to confirm the absence of co-eluting peaks from the excipients.[12]

Workflow for Method Development and Validation

The development of a robust analytical method follows a logical progression from initial screening to full validation. This workflow ensures that all critical parameters are systematically evaluated and optimized.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) scouting Initial Scouting: - Column Selection (C18) - Mobile Phase Screening (pH, Organic Modifier) start->scouting Establish Goals optimization Method Optimization: - Fine-tune Mobile Phase Ratio - Adjust Flow Rate & Temp. - Evaluate Peak Shape scouting->optimization Select Best Conditions sample_prep Sample Preparation Development: - Extraction Efficiency - Filter Compatibility optimization->sample_prep Develop Concurrently sst Define System Suitability Tests (SST) optimization->sst Set Criteria sample_prep->sst validation Method Validation (ICH Q2): Specificity, Linearity, Accuracy, Precision, Robustness sst->validation Proceed if SST Passes forced_degradation Forced Degradation & Stability-Indicating Study validation->forced_degradation Part of Specificity final_method Final Validated Method & Reporting validation->final_method Successful Validation forced_degradation->validation

Caption: Logical workflow for HPLC method development.

Detailed Experimental Protocol

This protocol outlines a validated method for the assay of potassium clavulanate in a formulation containing microcrystalline cellulose.

4.1. Equipment and Reagents

  • HPLC system with UV or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance, volumetric flasks, pipettes

  • pH meter, sonicator, magnetic stirrer

  • HPLC grade Methanol

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • High-purity water (Milli-Q or equivalent)

  • Potassium Clavulanate Reference Standard

  • Syringe filters (e.g., 0.45 µm Regenerated Cellulose or PVDF)

4.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 4.4) : Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 20 µL
Run Time ~10 minutes

4.3. Preparation of Solutions

  • Phosphate Buffer (pH 4.4): Dissolve an appropriate amount of KH₂PO₄ in high-purity water to achieve a concentration of 50mM. Adjust the pH to 4.4 ± 0.05 with dilute orthophosphoric acid.

  • Mobile Phase: Mix the Phosphate Buffer and Methanol in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Solution (e.g., 100 µg/mL of clavulanic acid):

    • Accurately weigh an amount of Potassium Clavulanate Reference Standard equivalent to ~25 mg of clavulanic acid.

    • Transfer to a 250 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Mix well. Prepare this solution fresh and keep refrigerated until use.

  • Sample Solution:

    • Weigh and transfer a portion of powdered formulation equivalent to ~25 mg of clavulanic acid into a 250 mL volumetric flask.

    • Add approximately 150 mL of mobile phase.

    • Sonicate for 15 minutes to disperse the powder and dissolve the API.

    • Allow the solution to equilibrate to room temperature, then dilute to volume with the mobile phase and mix thoroughly.

    • Filter an aliquot through a 0.45 µm syringe filter, discarding the first few mL of filtrate. The resulting solution is ready for injection.

4.4. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the following criteria.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 3000
% RSD of Peak Areas ≤ 2.0%

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the formal process of demonstrating that the analytical procedure is suitable for its intended purpose.[18][19][20][21]

ParameterProtocolAcceptance Criteria
Specificity Analyze placebo, standard, and stressed samples (acid, base, oxidative, thermal, photolytic). Use PDA for peak purity analysis.No interference from placebo at the retention time of clavulanate. Peak is resolved from all degradation products (Resolution > 2). Peak purity index is met.
Linearity Analyze 5 concentrations ranging from 50% to 150% of the target assay concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy Analyze a spiked placebo at 3 levels (80%, 100%, 120% of target conc.) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: 6 sample preparations at 100% target conc. Intermediate: Repeat on a different day/by a different analyst.% RSD should be ≤ 2.0%.
Range Confirmed by data from linearity and accuracy studies.The range over which the method is linear, accurate, and precise.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, Flow Rate ±0.1 mL/min, % Organic ±2%).SST criteria are met. Assay results are not significantly impacted by the changes.

Proving Stability-Indicating Capability

A critical aspect of validation for a labile drug like potassium clavulanate is demonstrating the method's ability to separate the intact drug from its degradation products.[15][22] This is achieved through forced degradation studies.

6.1. Degradation Pathways

The primary degradation route for clavulanic acid is hydrolysis of the β-lactam ring. Under more strenuous conditions or prolonged reactions, further polymerization or rearrangement can occur, sometimes forming pyrazine derivatives.[23] The analytical method must be able to resolve clavulanate from all of these potential products.

DegradationPathway Clavulanate Potassium Clavulanate (Intact API) Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Deg_Products Various Degradation Products (e.g., Ring-opened species, Polymers, Pyrazines) Acid->Deg_Products Base->Deg_Products Oxidation->Deg_Products

Caption: Forced degradation pathways for clavulanic acid.

6.2. Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: To a sample solution, add HCl to a final concentration of 0.1 M. Heat at 60 °C for 2-4 hours. Cool, neutralize, and dilute for analysis.

  • Alkaline Hydrolysis: To a sample solution, add NaOH to a final concentration of 0.01 M. Keep at room temperature for 30-60 minutes. Neutralize and dilute for analysis. (Note: Degradation is very rapid in base).[6]

  • Oxidative Degradation: To a sample solution, add H₂O₂ to a final concentration of 3%. Keep at room temperature for 4-6 hours. Dilute for analysis.[15]

  • Thermal Degradation: Store the solid formulation powder in an oven at 105 °C for 24 hours. Prepare the sample as usual for analysis.[7]

  • Photolytic Degradation: Expose the solid formulation powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare the sample as usual.

For each condition, analyze the stressed sample alongside an unstressed control. The resulting chromatograms must demonstrate baseline resolution between the clavulanate peak and any degradant peaks formed.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH too high; Column aging; Sample-matrix interactions.Ensure mobile phase pH is ≤ 4.5; Use a new column; Ensure sample is fully dissolved and filtered.
Shifting Retention Time Inconsistent mobile phase preparation; Fluctuating column temperature; Pump malfunction.Prepare fresh mobile phase daily; Use a column oven; Check pump for leaks and pressure fluctuations.
Low Recovery Incomplete API extraction; Adsorption onto filter; API degradation during prep.Increase sonication time; Test different filter materials (PVDF, nylon); Prepare samples in cold diluent and analyze promptly.
Extraneous Peaks Contaminated diluent/mobile phase; Carryover from previous injection; Excipient interference.Use high-purity solvents; Run a blank injection; Analyze placebo to identify excipient peaks and adjust method if necessary.

Conclusion

The analytical method detailed in this note provides a robust and reliable framework for the quantification of potassium clavulanate in challenging cellulose-based formulations. By grounding the method in the chemical principles of the analyte and systematically validating its performance according to ICH guidelines, this protocol ensures high-quality, defensible data critical for quality control and stability studies. The successful implementation of this stability-indicating method allows for the confident assessment of product purity and potency throughout its lifecycle.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Hapshy, M., et al. (n.d.). Simultaneous determination of amoxicillin and potassium clavulanate in combined medicinal forms: procedure transfer from HPLC to UPLC. Ceska a Slovenska Farmacie.
  • Akkoca, A., et al. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. PubMed.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Somashekar, G., et al. (n.d.). Method Development and Validation of Rp-Hplc Method for Simultaneous determination of Amoxycillin and Potassium Clavulanate. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Zalewski, P., et al. (n.d.). Development and validation of stability-indicating hplc method for simultaneous determination of meropenem and potassium clavulanate. Acta Poloniae Pharmaceutica.
  • Cielecka-Piontek, J., et al. (n.d.). Solid-state stability and compatibility studies of clavulanate potassium. PubMed.
  • Journal of Current Pharma Research. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Amoxycillin Trihydrate and Potassium Clavulanate in Pur.
  • MedchemExpress.com. (n.d.). Potassium clavulanate:cellulose (1:1).
  • AbMole BioScience. (n.d.). Potassium Clavulanate-Microcrystalline cellulose(1:1).
  • NETZSCH-Gerätebau GmbH. (2022). How Stable Is Potassium Clavulanate Under an Inert Atmosphere?.
  • European Pharmacopoeia. (2013). POTASSIUM CLAVULANATE, DILUTED.
  • RayBiotech. (n.d.). Potassium clavulanate:cellulose (1:1).
  • ResearchGate. (n.d.). Solid-state stability and compatibility studies of clavulanate potassium.
  • Morressier. (n.d.). Monitoring the degradation of potassium clavulanate using stopped-flow UV/Vis spectrophotometry.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • APExBIO. (n.d.). Potassium clavulanate:cellulose (1:1) - Beta-lactamase Inhibitor.
  • Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • NETZSCH-Gerätebau GmbH. (2022). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry.
  • Pathak, A. K., & Gupta, A. (n.d.). Simultaneous Estimation of Amoxycillin and Potassium Clavulanate in Injection Formulation by RP-HPLC. Asian Journal of Research in Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Forced degradation results of Amoxicillin and Clavulanate Potassium.
  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injectable Dosage Form.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Journal of Pharmaceutical and Medical Research. (n.d.). CHEMICAL FORCE DEGRADATION ASSAY METHOD EVALUATION FOR SIMULTANEOUS ESTIMATION OF AMOXICILLIN AND POTASSIUM CLAVULANATE IN ORAL DOSAGE FORM.
  • Foulstone, M., & Reading, C. (1982). Assay of amoxicillin and clavulanic acid, the components of Augmentin, in biological fluids with high-performance liquid chromatography. PubMed.
  • Google Patents. (2012). Preparation method of potassium clavulanate/microcrystalline cellulose composition.
  • BenchChem. (n.d.). Storage conditions to prevent Clavulanic Acid degradation.
  • Pharmacophore. (2020). IMPACT OF SHELVES' STORAGE CONDITIONS ON DEGRADATION OF CO-AMOXICLAV.
  • Google Patents. (n.d.). CN102058584A - Preparation method of potassium clavulanate/microcrystalline cellulose composition.
  • ResearchGate. (n.d.). HPLC chromatogram of clavulanic acid and the related substance E.
  • Sinha, P. K., et al. (2010). Stability Indicating RP-HPLC Method for Determination of Potassium Clavulanate in the presence of its Degradation Products. Research Journal of Pharmacy and Technology.
  • MDPI. (2023). Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique.
  • Pharma Excipients. (2015). Understanding the impact of microcrystalline cellulose physicochemical properties on tabletability.
  • AAPS PharmSciTech. (n.d.). The Effect of Microcrystalline Cellulose Crystallinity on the Hydrophilic Property of Tablets and the Hydrolysis of Acetylsalicylic Acid as Active Pharmaceutical Ingredient Inside Tablets.
  • Agilent Technologies, Inc. (n.d.). Cellulose Hydrolysate Analysis by HPLC.
  • LCGC International. (n.d.). Characterization of Polymeric Excipients by SEC-IR.

Sources

Technical Application Note: Stabilization and Bioavailability Enhancement of Potassium Clavulanate via Cellulose-Based Solid Dispersions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Suicide Inhibitor" Paradox

Potassium Clavulanate (Clavulanate Potassium) is a


-lactamase inhibitor essential for overcoming bacterial resistance. However, it presents a significant formulation challenge: it is thermodynamically unstable and highly hygroscopic. It undergoes rapid hydrolysis in the presence of moisture (RH > 30%) and thermal degradation at temperatures exceeding 40°C.

Unlike robust APIs, Potassium Clavulanate cannot undergo standard Hot Melt Extrusion (HME) due to its thermal lability. Therefore, the preparation of solid dispersions must rely on solvent evaporation or spray drying techniques using non-aqueous or low-water azeotropic systems.

The Solution: Cellulose-Based Stabilization

Cellulose derivatives serve a dual function in this application:

  • Moisture Scavenging/Barrier: Microcrystalline Cellulose (MCC) acts as a moisture sink, physically adsorbing water molecules before they can interact with the API.

  • Amorphous Stabilization: Hydroxypropyl Methylcellulose (HPMC) stabilizes the amorphous state of Clavulanate via hydrogen bonding, preventing recrystallization and subsequent degradation.

Part 2: Material Selection & Pre-Formulation

Raw Material Specifications

To ensure reproducibility, specific grades of excipients are required.

ComponentGrade/TypeFunctionCritical Attribute
API Potassium ClavulanateActiveMoisture content < 0.5% w/w
Carrier A Avicel® PH-112 or PH-200Adsorbent (MCC)Low moisture grade (LOD < 1.5%)
Carrier B HPMC E5 / E15Matrix FormerLow viscosity for spray drying
Solvent Isopropyl Alcohol (IPA)SolventAnhydrous (Water < 0.1%)
Co-Solvent Acetone / EthanolSolventHigh volatility for rapid drying
Environmental Control (Critical)
  • Relative Humidity (RH): Must be maintained < 20% throughout the entire process.

  • Temperature: All solutions must be kept at < 25°C prior to processing.

Part 3: Experimental Protocols

Protocol A: Surface Solid Dispersion (Adsorption Method)

Best for: Maximum stability and industrial scalability without thermal stress.

Concept: The API is dissolved in a volatile solvent and adsorbed onto the porous surface of Microcrystalline Cellulose (MCC). This increases surface area for dissolution while the MCC acts as a physical moisture barrier.

Step-by-Step Methodology:

  • Preparation of Spray Solution:

    • Dissolve Potassium Clavulanate in Anhydrous Methanol or IPA:Water (98:2) to achieve a 10% w/v concentration.

    • Note: Minimal water is used only if necessary for solubility; anhydrous methanol is preferred to prevent hydrolysis.

  • Carrier Fluidization:

    • Load MCC (Avicel PH-112) into a Fluid Bed Processor (e.g., Glatt GPCG).

    • Pre-warm the carrier to 35°C to remove residual surface moisture.

  • Top-Spray Granulation (Adsorption):

    • Atomization Pressure: 1.5 – 2.0 bar.

    • Spray Rate: 5–10 g/min (Scale dependent; maintain bed temperature > 30°C to prevent wetting).

    • Inlet Temperature: 50°C (Low temp prevents degradation).

    • Product Temperature: Maintain between 35°C – 40°C.

  • Drying:

    • Continue fluidization for 15 minutes after spraying is complete.

    • End point: LOD < 1.0%.

Protocol B: Amorphous Solid Dispersion (Spray Drying)

Best for: Bioavailability enhancement and creating a true molecular dispersion.

Concept: Co-precipitating the API and HPMC from a common solvent to "freeze" the API in an amorphous state.

Step-by-Step Methodology:

  • Feed Stock Preparation:

    • Solvent System: Acetone:Ethanol (1:1). Avoid water if possible.

    • Ratio: Dissolve Potassium Clavulanate and HPMC E5 in a 1:1 or 1:2 weight ratio .

    • Total Solids: 5-8% w/v (Low solids content ensures rapid droplet drying).

  • Spray Drying Parameters (Büchi B-290 or Industrial Equivalent):

    • Inlet Temperature: 80°C – 100°C. (Do not exceed 120°C).

    • Outlet Temperature: 60°C – 70°C . (Critical: Must be below the degradation threshold).

    • Aspirator: 100% (Max airflow to reduce residence time).

    • Pump Rate: 15-20% (Adjust to maintain Outlet Temp).

  • Collection:

    • Use a dehumidified cyclone collector.

    • Immediately transfer powder to double-lined Alu-Alu bags with silica desiccant.

Part 4: Visualization of Workflows

Degradation & Stabilization Mechanism

The following diagram illustrates why Cellulose is chosen to interrupt the hydrolysis pathway.

StabilityMechanism Moisture Atmospheric Moisture (H2O) API Potassium Clavulanate (Beta-Lactam Ring) Moisture->API Attacks Hydrolysis Hydrolysis Reaction (Ring Opening) API->Hydrolysis Unstable Dispersion Solid Dispersion (H-Bond Stabilization) API->Dispersion Formulated into Degradant Degradation Products (Inactive) Hydrolysis->Degradant Cellulose Cellulose Carrier (MCC/HPMC) Cellulose->Moisture Scavenges/Adsorbs Cellulose->API Immobilizes Dispersion->Degradant Blocks Pathway

Figure 1: Mechanism of Action. Cellulose acts as a competitive moisture sink and stabilizes the API structure via hydrogen bonding, blocking the hydrolysis pathway.

Spray Drying Process Control

This flowchart details the critical process parameters (CPPs) for Protocol B.

SprayDryingProcess cluster_prep Feed Preparation (RH < 20%) cluster_process Spray Drying (Critical Parameters) Solvent Solvent: Acetone/Ethanol Mix Dissolution (API + HPMC) Solvent->Mix Atomization Atomization (Nozzle: 0.7mm) Mix->Atomization Pump Rate: 5-10mL/min Chamber Drying Chamber Inlet: 90°C | Outlet: 65°C Atomization->Chamber Flash Evaporation Cyclone Cyclone Separation (High Velocity) Chamber->Cyclone Dry Powder Packaging Immediate Packaging (Alu/Alu + Desiccant) Cyclone->Packaging Hygroscopic Solid

Figure 2: Spray Drying Workflow. Note the strict temperature controls to prevent thermal degradation of the API.

Part 5: Characterization & Quality Control

To validate the solid dispersion, the following "Self-Validating" tests must be performed.

Test MethodPurposeAcceptance Criteria
PXRD (X-Ray Diffraction) Confirm AmorphizationDisappearance of sharp API peaks (Halo pattern).
DSC (Thermal Analysis) Check Thermal StabilitySingle Tg (Glass Transition) indicating miscibility; No melting endotherm.
HPLC Assay Purity/Degradation CheckClavulanate content > 98%; Degradants < 1.0%.
Karl Fischer (KF) Moisture Content< 1.5% w/w (Critical for shelf life).
In-vitro Dissolution Bioavailability> 85% release in 15 mins (pH 6.8 buffer).
Troubleshooting Guide
  • Issue: Sticky powder in cyclone.

    • Cause: Outlet temperature > Tg of the mixture.

    • Fix: Increase Aspirator flow or reduce Pump rate to lower the outlet temperature.

  • Issue: High degradation products.

    • Cause: Residual moisture or high inlet temp.

    • Fix: Switch to Anhydrous solvents; reduce Inlet Temp to 80°C.

Part 6: References

  • Stability and Degradation Mechanisms:

    • Netzsch Analysis. Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. (2022).[1][2]

    • ResearchGate. Kinetic studies on clavulanic acid degradation.[1][3]

  • Solid Dispersion Technologies:

    • Park, K. Manufacturing of solid dispersions of poorly water soluble drugs by spray drying. (2012).

    • Pharma Excipients.[4][5][6] Surface Solid Dispersion Review.[7] (2023).[5][7][8]

  • Process Patents & Protocols:

    • Google Patents. Method of raising stability of potassium clavulanate in production (CN100522973C).

    • European Patent Office. Process for the preparation of potassium clavulanate (EP0843680).

Sources

Application Note: Advanced Moisture Barrier Coating Strategies for Clavulanate-Loaded Cellulose Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium Clavulanate (Clav K) represents a unique challenge in solid oral dosage forms due to its extreme hygroscopicity and susceptibility to hydrolytic degradation.[1] While Microcrystalline Cellulose (MCC) cores provide an excellent physical substrate for drug layering, their native moisture content (typically 3–5%) can act as an internal degradation catalyst.

This Application Note details two validated protocols for applying moisture barrier coatings to Clavulanate-loaded MCC cores:

  • Organic Solvent Coating (The "Zero-Water" Standard): Utilizing amino-methacrylate copolymers in organic solvents to eliminate process-induced hydrolysis.

  • Thermodynamically Controlled Aqueous Coating: Utilizing PVA-PEG graft copolymers with strict dew-point control for operations where organic solvent recovery is not feasible.

Mechanistic Foundation: The Hydrolysis Challenge

The stability of Clavulanate is governed by the integrity of its


-lactam ring. In the presence of moisture (even atmospheric humidity), the ring undergoes nucleophilic attack, leading to ring opening and permanent loss of pharmacological activity.
Degradation Pathway Diagram

ClavulanateDegradation Clav Potassium Clavulanate (Intact Beta-Lactam) Intermediate Nucleophilic Attack on Carbonyl Clav->Intermediate Susceptibility Moisture H2O (Atmospheric/Core) Moisture->Intermediate Catalyst Degradant Hydrolyzed Clavulanate (Ring Open/Inactive) Intermediate->Degradant Irreversible Ring Opening

Figure 1: The hydrolytic degradation pathway of Potassium Clavulanate. The presence of water initiates a nucleophilic attack on the beta-lactam carbonyl, rendering the drug inactive.

Strategic Framework: The "Defense in Depth" Approach

Successful coating requires addressing both Internal Moisture (migration from the MCC core) and External Moisture (environmental humidity).

ParameterSpecificationRationale
Core Substrate Cellets® / Avicel® (MCC)Spherical geometry ensures uniform coating thickness (critical for barrier integrity).
Core Pre-treatment Drying to LOD < 1.0%MCC naturally holds ~4% water. This must be removed immediately before coating.
Barrier Polymer Amino-methacrylate (Eudragit E) or PVA-PEG (Kollicoat)Standard HPMC is too permeable. Hydrophobic or dense-matrix polymers are required.
Pore Formers Strictly Prohibited The film must be continuous. Release is achieved via pH-solubility (gastric) or erosion, not diffusion.

Protocol A: Organic Solvent Coating (Gold Standard)

Methodology: Wurster Fluid Bed Coating Primary Benefit: Eliminates water from the processing environment, minimizing risk of in-process degradation.

Materials
  • Polymer: Eudragit® E PO (Amino-methacrylate copolymer). Soluble in gastric fluid (pH < 5) but impermeable to moisture at neutral pH.

  • Solvent: Isopropyl Alcohol (IPA) : Acetone (60:40 v/v).

  • Plasticizer: Dibutyl Sebacate (DBS) or Triethyl Citrate (TEC).

  • Anti-tacking Agent: Talc (micronized).

Preparation of Coating Solution (15% w/w Solids)
  • Solvent Charge: Weigh the IPA/Acetone mixture into a mixing vessel.

  • Polymer Dispersion: Slowly add Eudragit® E PO powder under high-shear mixing to prevent clumping. Mix for 20 minutes until a clear solution forms.

  • Excipient Addition: Add Plasticizer and Talc.[2] Homogenize for 10 minutes.

  • Filtration: Pass solution through a 60-mesh screen to remove agglomerates.

Process Parameters (Wurster Configuration)
ParameterSettingImpact on Quality
Inlet Temperature 35°C – 40°CLow temp prevents solvent boiling/spray drying before contact.
Product Temperature 25°C – 30°CCritical to maintain below the "tack point" of the polymer.
Atomization Pressure 1.5 – 2.0 barHigher pressure creates finer droplets for smoother film formation.
Spray Rate Low (Start)

Medium
Start slow to prevent twinning of cores.
Airflow High (Fluidization)Ensures rapid solvent evaporation and prevents agglomeration.
Execution Steps
  • Core Drying: Load Clavulanate-loaded cores into the fluid bed. Fluidize at 45°C (Inlet) until Product Temp reaches 40°C and LOD is confirmed < 1.0%.

  • Cool Down: Reduce Inlet Temp to 35°C.

  • Coating: Initiate spray.[3] Maintain product temperature at 25-30°C.

  • Weight Gain: Apply coating to a theoretical weight gain of 4-6% . This thickness is required for a functional moisture barrier.[4][5]

  • Curing: Shut off spray. Fluidize for 10 minutes at 35°C to remove residual solvent.

Protocol B: Aqueous Coating with Thermodynamic Control

Methodology: High-Performance Aqueous Fluid Bed Coating Primary Benefit: Eliminates explosion hazards and solvent recovery costs. Risk: Requires strict adherence to "Dry-Spray" thermodynamics to prevent core wetting.

Materials
  • Polymer: Kollicoat® Protect (PVA-PEG graft copolymer + PVA).[6]

  • Solvent: Purified Water.

  • Solids Content: 20% (High solids content reduces the total water load).

Thermodynamic Control Logic

To use water with Clavulanate, the Evaporation Rate must exceed the Spray Rate . The droplet must impinge on the core, spread, and dry almost instantly.

AqueousControl Spray Spray Atomization (Water + Polymer) Flight Droplet Flight Phase (Evaporation Begins) Spray->Flight Contact Core Contact Flight->Contact Risk Risk: Core Wetting (Hydrolysis) Contact->Risk Low Airflow / High Spray Rate Success Success: Film Formation (Instant Drying) Contact->Success High Airflow / High Temp

Figure 2: Thermodynamic boundaries for aqueous coating of hygroscopic cores. Success depends on maximizing the evaporation rate during the "Flight Phase" and immediately upon contact.

Process Parameters (Critical Differences)
ParameterSettingRationale
Inlet Temperature 60°C – 70°C Significantly higher than organic to drive rapid water evaporation.
Product Temperature 40°C – 45°C Must be high enough to ensure immediate drying upon contact.
Airflow Maximum Maximize capacity to strip moisture from the chamber.
Dew Point < 10°C Inlet air must be dehumidified. Humid days can cause batch failure.
Execution Steps
  • Dehumidification: Ensure inlet air handler is active and dew point is < 10°C.

  • Core Drying: Dry cores in-situ to LOD < 0.5%.

  • Coating: Spray at a rate where the bed remains "dusty" (indicating dry conditions) rather than "wet". If cores stick to the viewing window, the spray rate is too high.

  • Weight Gain: Target 5-8% weight gain. Aqueous films often require slightly higher weight gain for equivalent protection compared to organic films.

Quality Control & Validation

Every batch must be validated using the following hierarchy of tests:

  • LOD (Loss on Drying):

    • Limit: < 1.5% for final product.[7]

    • Note: Standard LOD measures volatiles. For Clavulanate, Karl Fischer (KF) titration is preferred to distinguish water from other volatiles.

  • Water Activity (

    
    ): 
    
    • Limit: < 0.2

      
      .
      
    • Relevance:

      
       predicts chemical stability better than total moisture content.
      
  • Dissolution Stability:

    • Test dissolution in pH 1.2 (Simulated Gastric Fluid).

    • The coating should dissolve/disintegrate within 15 minutes (if immediate release) or remain intact (if enteric/protection only), depending on the specific Eudragit grade used.

  • Accelerated Stability:

    • Store at 40°C / 75% RH (Open dish) for 24 hours.

    • Assay via HPLC. >95% potency retention indicates successful barrier coating.

References

  • Polymer Selection for Moisture Protection: Bley, O., Siepmann, J., & Bodmeier, R. (2009).[4][8][9] "Protection of moisture-sensitive drugs with aqueous polymer coatings: Importance of coating and curing conditions." International Journal of Pharmaceutics.

  • Clavulanate Stability Mechanisms: Haginaka, J., et al. (1985). "Stability of Clavulanic Acid in Aqueous Solutions." Chemical and Pharmaceutical Bulletin.

  • Kollicoat Protect Technical Data: BASF Pharma. "Kollicoat® Protect: The moisture barrier polymer."[9][10]

  • Eudragit E PO Application Guidelines: Evonik Health Care. "EUDRAGIT® E PO: Moisture protection and taste masking."[6]

  • Fluid Bed Processing of Hygroscopic Drugs: Parikh, D. M. (Ed.).[11] (2016).[1][12] Handbook of Pharmaceutical Granulation Technology. CRC Press.

Sources

Application Note: Moisture Profiling in Potassium Clavulanate & Cellulose Matrices

[1]

Executive Summary

Potassium Clavulanate (Clav K) is a beta-lactamase inhibitor notoriously sensitive to moisture-induced hydrolysis.[1][2][3] In oral solid dosage forms, it is frequently co-processed with Microcrystalline Cellulose (MCC) (e.g., Avicel®) to improve flow and compressibility.[1] This creates a complex analytical challenge: distinguishing between the bound water of the cellulose excipient (benign) and the free water available to hydrolyze the Clav K (malignant).

This guide details the dual-method approach required for robust quality control: Volumetric Karl Fischer (KF) for total water content compliance (USP <921>) and Water Activity (


)1

Part 1: Scientific Foundation & Causality[2]

The Hygroscopicity Paradox

Clavulanate Potassium is extremely hygroscopic.[3] Upon exposure to relative humidity (RH) > 30%, it rapidly absorbs moisture, leading to the hydrolysis of the beta-lactam ring, polymerization, and yellowing of the product.

MCC, conversely, contains 3–5% moisture by weight (bound water) under ambient conditions.[1] In a mixture, MCC acts as a "moisture buffer."[1] However, standard analytical techniques often fail to distinguish the source of the water.

  • Total Water (KF): Measures all water (surface, pore, and bound).[1] A high KF value might be due to the MCC and not necessarily indicate instability.

  • Water Activity (

    
    ):  Measures the energy state (fugacity) of the water.[4] This is the true predictor of chemical reaction rates. If 
    
    
    is low, the water is tightly bound to the cellulose and unavailable to degrade the Clav K.
The Degradation Mechanism

The degradation of Clav K is autocatalytic. Hydrolysis opens the beta-lactam ring, generating amino ketones that further catalyze decomposition.[1] This reaction is governed by the availability of free water molecules, best quantified by

14

Part 2: Experimental Protocols

Protocol A: Volumetric Karl Fischer Titration (Total Water)

Objective: Determine total water content to satisfy Pharmacopeial limits (typically NMT 2.5% for diluted mixtures).[1] Method: USP <921> Method Ia (Direct Titration).[1]

1. Reagents & Equipment
  • Titrator: Volumetric Karl Fischer Titrator (e.g., Metrohm, Mettler Toledo).[1]

  • Solvent: Anhydrous Methanol (HPLC grade).[1] Note: Formamide (1:1 mix) may be added if the cellulose grade is coarse, to improve dispersion, but standard Methanol is usually sufficient for fine powders.[1]

  • Titrant: Iodine-containing titrant (e.g., Hydranal-Composite 5).[1]

  • Environment: CRITICAL. All weighing must occur in a glove box or humidity-controlled chamber (<20% RH).

2. Analytical Workflow
  • System Conditioning: Pre-titrate the solvent to eliminate background moisture. Drift should be < 20 µg H₂O/min.[1]

  • Sample Preparation (Dry Box):

    • Weigh approx.[1][5] 1.0 g of the Clav K/MCC mixture.

    • Use a weighing boat or back-weighing technique to minimize atmospheric exposure.[1]

    • Why: Clav K can absorb 1-2% moisture in minutes under ambient humidity, falsifying results.[1]

  • Dissolution/Dispersion:

    • Add sample to the titration vessel.[6][7][8]

    • Stirring: Set speed to high (ensure a vortex without cavitation) to suspend the insoluble cellulose.

    • Extraction Time: Set a minimum extraction time of 120–300 seconds.

    • Causality: MCC does not dissolve; it suspends.[1] The water must diffuse from the cellulose pores into the methanol. Short titration times result in under-recovery.[1]

  • Titration:

    • Endpoint determined electrometrically (bipotentiometric).

    • Stop criterion: Drift drops below cutoff (e.g., 20 µ g/min ) or stable for 30s.

3. Self-Validation Steps
  • Titer Determination: Calibrate titrant daily using Disodium Tartrate Dihydrate (primary standard) or water standard ampoules.[1]

  • Drift Check: If drift > 25 µ g/min , replace molecular sieves and solvent.

Protocol B: Water Activity Determination ( )

Objective: Predict long-term chemical stability.[1] Method: Tunable Diode Laser (TDL) or Chilled Mirror Dew Point (USP <1112>).[1]

1. Equipment
  • Instrument: Water Activity Meter (e.g., Rotronic, Decagon/Meter Group).[1]

  • Calibration Standards: Saturated salt solutions (e.g., LiCl for 0.11

    
    , NaCl for 0.75 
    
    
    ).[1]
2. Analytical Workflow
  • Calibration: Verify instrument at 0.25

    
     and 0.50 
    
    
    (bracketing the expected range).
  • Sample Loading:

    • Fill the sample cup approx. 50% full. Do not overfill (avoids sensor contamination).[1]

    • Ensure the sample temperature matches the sensor temperature (typically 25°C).

  • Equilibration:

    • Seal the chamber.[3]

    • Wait for "vapor equilibrium."[1] This occurs when the partial pressure of water in the headspace equals the vapor pressure of water in the sample.

    • Typical Time: 5–15 minutes.[1]

  • Reading: Record the

    
     value.[9]
    
3. Interpretation
  • Target:

    
     < 0.20 is ideal for Clav K stability.[1]
    
  • Risk Zone:

    
     > 0.35 indicates a high risk of hydrolysis, even if KF water content appears normal.[1]
    

Part 3: Data Visualization & Logic[2]

Workflow Logic: The "Dry Chain"

The following diagram illustrates the critical "Dry Chain" required to prevent false positives during analysis.

Gcluster_KFProtocol A: Karl Fischercluster_AwProtocol B: Water ActivityStartSample ReceiptEnvControlGlove Box / Dry Room(<20% RH)Start->EnvControlWeighingWeighing by DifferenceEnvControl->WeighingSolventMethanol Conditioning(Drift < 20µg/min)Weighing->SolventAliquot 1EquilibrateVapor Equilibrium(25°C)Weighing->EquilibrateAliquot 2ExtractionDispersion/Extraction(>120 seconds)Solvent->ExtractionTitrationVolumetric TitrationExtraction->TitrationResultStability ProfileTitration->ResultReadingRecord Aw ValueEquilibrate->ReadingReading->Result

Caption: Dual-stream workflow emphasizing environmental control to prevent moisture uptake during handling.

Decision Matrix: Interpreting the Data

High water content does not always mean instability.[9] Use this logic to interpret your results.

DecisionMatrixInputAnalytical ResultsCheckKFKF Water Content(USP <921>)Input->CheckKFCheckAwWater Activity (Aw)(USP <1112>)Input->CheckAwLowKFLow Water (<2.5%)CheckKF->LowKFHighKFHigh Water (>2.5%)CheckKF->HighKFLowAwLow Aw (<0.2)CheckAw->LowAwHighAwHigh Aw (>0.3)CheckAw->HighAwStablePASS: Stable FormulationLowKF->StableRiskRISK: Potential HydrolysisLowKF->RiskSurface MoistureFailFAIL: Active DegradationHighKF->FailFalsePosINVESTIGATE: Bound Water?(Likely MCC Contribution)HighKF->FalsePosSafe Bound WaterLowAw->StableLowAw->FalsePosSafe Bound WaterHighAw->RiskSurface MoistureHighAw->Fail

Caption: Decision matrix distinguishing between benign bound water (False Positive) and dangerous free water.

Part 4: Data Summary & Specifications

The following table summarizes the expected parameters for a robust Clavulanate/MCC mixture analysis.

ParameterMethodSpecification / Typical LimitNotes
Water Content USP <921> Method INMT 2.5% w/wLimit depends on specific dilution ratio (e.g., 1:1 vs 1:4).
Water Activity (

)
USP <1112>< 0.20

Critical for shelf-life prediction.[1]
Extraction Time KF Titrator Settings120 – 300 secondsRequired to extract pore water from MCC.
pH (10% soln) Potentiometric6.0 – 8.0Acidic pH accelerates hydrolysis.[1]
Sample Handling Environmental< 20% RHExposure >5 mins at ambient RH invalidates results.[1]

References

  • U.S. Pharmacopeia (USP). General Chapter <921> Water Determination.[1] USP-NF.[1][7][10] [Link]

  • U.S. Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. [Link][1]

  • Xue, J., et al. (2016).[1][9] Influence of Moisture on Stability of Amoxicillin and Potassium Clavulanate Granules.[9][11] Chinese Pharmaceutical Journal.[1][9] [Link]

  • Netzsch Analysis. Influence of Humidity on the Decomposition of Potassium Clavulanate. [Link]

Application Note: Flowability Characterization of Clavulanate-Cellulose Powder Blends

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium Clavulanate (Clavulanate K) is a notoriously difficult Active Pharmaceutical Ingredient (API) due to its extreme hygroscopicity and susceptibility to hydrolytic degradation. To facilitate tableting, it is frequently blended with Microcrystalline Cellulose (MCC) (e.g., Avicel PH-112) and glidants like Silicon Dioxide (Syloid).

While MCC generally improves flow, the blend remains sensitive to environmental moisture, which can induce rapid transitions from free-flowing powder to cohesive "gum," leading to hopper ratholing, weight variation, and capping.

This guide details three tiered protocols for characterizing these blends, moving from pharmacopeial QC methods to advanced dynamic rheology. Crucially, all protocols incorporate strict environmental controls to ensure data validity.

Core Directive: The Environmental "Zero-State"

Before attempting any mechanical test, you must establish the "Zero-State." Clavulanate blends can absorb sufficient moisture to alter flow properties within 15 minutes of exposure to standard lab air (40-50% RH).

Environmental Control Protocol (ECP-01)
  • Requirement: All sampling and testing must occur in a controlled environment.

  • Limit: Relative Humidity (RH) ≤ 20% at 25°C.[1]

  • Equipment:

    • Walk-in dry room (Preferred).

    • Glove box with nitrogen purge (Alternative).

    • If testing on an open bench (e.g., standard Tap Density tester), the equipment must be enclosed in a humidity-controlled cabinet or the test duration must be < 5 minutes.

Warning: Data generated on Clavulanate blends at >30% RH is scientifically invalid due to the formation of liquid bridges and surface hydrolysis.

Method 1: Compressibility Index (QC Level)

Purpose: Rapid, batch-release testing to detect gross deviations in blend uniformity or moisture uptake. Standard: USP <616> Bulk Density and Tapped Density.

Protocol Steps
  • Preparation: Tare a 100 mL graduated cylinder (glass).

  • Filling: Gently pour ~50g of the Clavulanate-MCC blend into the cylinder. Do not compact.

  • Initial Reading (

    
    ):  Read the volume to the nearest mL. Calculate Bulk Density (
    
    
    
    ).
  • Tapping: Place cylinder in a Tap Density Tester (e.g., VanKel). Set for 1250 taps .

  • Final Reading (

    
    ):  Read the tapped volume. Calculate Tapped Density (
    
    
    
    ).
  • Calculation:

    • Carr’s Index (CI):

      
      
      
    • Hausner Ratio (HR):

      
      
      
Interpretation for Clavulanate Blends

Unlike standard excipients, Clavulanate blends exhibit "false" flowability if the Clavulanate particles are large crystals. However, high CIs (>25) usually indicate moisture uptake or segregation of fines.

Carr's IndexFlow CharacterRisk Assessment for Clavulanate/MCC
< 15 ExcellentSegregation Risk: MCC and Clavulanate may separate during vibration.
16 - 20 FairIdeal Target: Good balance of flow and cohesion.
21 - 25 PassableWarning Zone: High risk of arching in tablet press hoppers.
> 26 PoorFailure: Likely moisture contamination. Stop press.

Method 2: Dynamic Powder Rheology (R&D Level)

Purpose: To predict behavior under stress (feed frames) and quantify moisture sensitivity.[2] Equipment: FT4 Powder Rheometer (Freeman Technology) or equivalent.

Why Dynamic Testing?

Static tests (Carr's Index) do not simulate the movement of powder in a tablet press feed frame. Dynamic testing measures the energy required to move a blade through the powder, capturing the interplay of Interlock (MCC fibers) and Cohesion (Clavulanate stickiness).

Protocol: Stability & Variable Flow Rate (VFR)
  • Vessel: 25mm or 50mm split vessel (depending on API availability).

  • Conditioning Cycle: The blade rotates and moves down to aerate and normalize the bed. Essential to remove operator packing history.

  • Test Cycles (1-7): Blade moves down at 100 mm/s tip speed. Measure Basic Flow Energy (BFE) .

  • Variable Rate (8-11): Reduce tip speed (100 -> 70 -> 40 -> 10 mm/s). Measure Specific Energy (SE) .

Critical Metric: The Stability Index (SI)


  • SI

    
     1.0:  Stable powder.
    
  • SI > 1.1: Instability. In Clavulanate blends, this is the primary indicator of moisture uptake during the test. As the blade churns the powder, it exposes new surfaces to humidity. If the energy rises, your environment is too humid.

  • SI < 0.9: Attrition. The MCC fibers are breaking down or the Clavulanate crystals are fracturing.

Method 3: Shear Cell Testing (Engineering Level)

Purpose: Hopper design and calculating the Flow Function Coefficient (


).
Standard:  ASTM D7891.
Protocol
  • Consolidation: Pre-shear the powder to a critical state at a defined Normal Stress (

    
    ), typically 3 kPa to 9 kPa (simulating the weight of powder in a hopper).
    
  • Shear: Apply shear stress until the powder bed yields (fails).

  • Locus Construction: Plot Shear Stress vs. Normal Stress to determine the Unconfined Yield Strength (

    
    ) .
    
  • Calculation:

    
     (Major Principal Stress / Unconfined Yield Strength).
    
Interpretation
  • 
     < 2:  Very Cohesive (Rat-holing guaranteed).
    
  • 
     2 - 4:  Cohesive.
    
  • 
     4 - 10:  Easy Flowing.
    

Application Note: For Clavulanate/MCC (1:1), aim for an


 at 3 kPa preshear. If 

, you must increase the glidant (Syloid) concentration or reduce the Clavulanate load.

Visualized Workflows

Figure 1: Characterization Workflow

This diagram illustrates the decision process for selecting the correct testing method based on the development stage.

FlowTesting Start Sample: Clavulanate/MCC Blend EnvCheck Check Environment (RH < 20%) Start->EnvCheck QC QC / Batch Release EnvCheck->QC Pass RD R&D / Formulation EnvCheck->RD Pass Eng Scale-Up / Hopper Design EnvCheck->Eng Pass Carr Method 1: Carr's Index (Bulk/Tap Density) QC->Carr Rheo Method 2: Dynamic Rheology (FT4: BFE & Stability) RD->Rheo Shear Method 3: Shear Cell (Yield Locus / ffc) Eng->Shear Decision Data Analysis Carr->Decision Rheo->Decision Shear->Decision Action1 Approve Batch Decision->Action1 CI < 20 Action2 Adjust Glidant/Binder Decision->Action2 Instability (SI > 1.1) Action3 Redesign Hopper Angle Decision->Action3 ffc < 4

Caption: Figure 1: Integrated workflow for Clavulanate blend characterization, prioritizing environmental control.

Figure 2: The Moisture-Flow Failure Loop

This diagram explains the mechanistic failure mode unique to Clavulanate blends.

MoistureLoop Humidity High Humidity (>30% RH) Uptake Clavulanate Surface Hydrolysis (Formation of sticky layer) Humidity->Uptake Bridge Liquid Bridging with MCC Uptake->Bridge Friction Increased Inter-particle Friction Bridge->Friction Result1 Increased BFE (Energy) Friction->Result1 Result2 Decreased ffc (Cohesion) Friction->Result2 Result3 Hopper Arching/Rat-holing Result2->Result3

Caption: Figure 2: Mechanistic pathway of flow failure due to moisture uptake in Clavulanate blends.

Troubleshooting & Reference Data

Common Failure Modes
SymptomProbable CauseVerification TestCorrective Action
High Carr's Index (>28) Excess Fines or MoistureRun FT4 Stability TestAdd 0.5% Syloid; Check Dehumidifier.
High Specific Energy (SE) Mechanical InterlockingMicroscopyChange MCC grade (e.g., PH-102 to PH-200).
Flow Instability (SI > 1.1) Hygroscopic CakingTGA (Moisture)CRITICAL: Reduce room humidity immediately.
Reference Values (Typical)
  • Clavulanate K (Pure): Carr's Index ~35% (Very Poor).

  • Avicel PH-112: Carr's Index ~22% (Passable/Good).

  • Blend (1:1) + 1% Syloid: Carr's Index ~18% (Fair/Good).

References

  • United States Pharmacopeia (USP). General Chapter <1174> Powder Flow.

    • (Note: Link directs to general USP info; access requires subscription).

  • Freeman Technology.

  • Strasser, C. (2018).[3] Influence of Humidity on the Decomposition of Potassium Clavulanate. Netzsch Analysis.

    • (Search: Potassium Clavulanate TGA).

  • PubChem.

  • Amidon, G. E., et al. The Effect of Moisture on the Flowability of Pharmaceutical Excipients. AAPS PharmSciTech.[4]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of potassium clavulanate in cellulose formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization of Potassium Clavulanate in Cellulose Formulations

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Preventing Hydrolysis in Solid Dosage Forms

Introduction: The "Suicide Inhibitor" Paradox

Potassium Clavulanate (Clav K) is a


-lactamase inhibitor essential for overcoming bacterial resistance. However, its chemical mechanism—acting as a "suicide inhibitor" by covalently bonding to bacterial enzymes—makes it inherently unstable. It possesses a highly strained 

-lactam ring that is susceptible to nucleophilic attack by water (hydrolysis), leading to rapid degradation into inactive pyrazine derivatives.

This guide addresses the specific challenge of stabilizing Clav K within cellulose-based matrices (e.g., Microcrystalline Cellulose - MCC), focusing on water activity (


) management rather than simple moisture content.

Module 1: Formulation & Excipient Selection

Q1: Why does my Potassium Clavulanate degrade even when using "low moisture" Microcrystalline Cellulose (MCC)?

Diagnosis: You are likely relying on Loss on Drying (LOD) rather than Water Activity (


) .
Technical Explanation: 
Standard MCC (e.g., Avicel PH-101 or 102) has a nominal moisture content of 3–5%. While this seems low, the water is often loosely bound. Clav K is extremely hygroscopic and will strip this moisture from the cellulose lattice if the chemical potential (water activity) favors it. Hydrolysis of the 

-lactam ring occurs not just because water is present, but because it is mobile.

The Solution: Switch to anhydrous or low-water-activity grades of MCC.

  • Recommended Grade: Avicel PH-112 (or equivalent low-moisture grade).

  • Target Specification: Moisture content

    
     and 
    
    
    
    .
  • Mechanism: These grades reduce the free water available for nucleophilic attack on the

    
    -lactam carbonyl group.
    
Q2: Should I use Silicon Dioxide (Syloid) in combination with Cellulose?

Recommendation: Yes, a 1:1 ratio is the industry standard for the raw material. Reasoning: Clav K is often supplied as a 1:1 mixture with MCC or Silicon Dioxide (Syloid) to reduce explosion hazards and improve flow. However, adding intragranular Syloid AL-1 (aerogel silica) acts as a "moisture buffer."

  • Action: Incorporate Syloid AL-1 at 0.5% – 1.0% w/w in the formulation.

  • Function: It acts as an internal desiccant, preferentially adsorbing moisture before it can interact with the Clav K.

Module 2: Manufacturing Process Control

Q3: We are seeing yellow discoloration on tablet surfaces after compression. Is this oxidation?

Diagnosis: This is likely hydrolytic degradation , not simple oxidation. Root Cause: The yellow/orange color is characteristic of pyrazine derivatives (e.g., amino-ketones), which are the breakdown products of the clavulanic acid backbone following


-lactam ring opening. This is often triggered by local frictional heat  during compression or high humidity during blending.

Troubleshooting Protocol:

  • Check Environmental RH: Manufacturing suites must be maintained at

    
      (ideally 
    
    
    
    ) and
    
    
    .
  • Reduce Compression Force: High dwell times and pressure generate heat. Use the minimum force required for acceptable hardness.

  • Lubrication: Ensure adequate lubrication (Magnesium Stearate) to reduce die wall friction, but avoid prolonged mixing which can strip the lubricant and expose Clav K to moisture.

Q4: How do we validate if our drying process is sufficient?

Protocol: Do not rely solely on LOD. Implement Equilibrium Relative Humidity (ERH) testing.

  • Test: Measure the ERH of the final blend.

  • Target: The ERH should correspond to an

    
     of 
    
    
    
    .
  • Logic: If the blend's ERH is higher than the storage environment, the tablet will lose moisture (safe). If lower, it will absorb moisture (unsafe).

Module 3: Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic failure of Clavulanate in the presence of moisture (hydrolysis) and the formulation strategy to block it.

ClavulanateStability Moisture Free Moisture (High aw > 0.2) ClavK Potassium Clavulanate (Beta-Lactam Ring) Moisture->ClavK Catalyzes Hydrolysis Nucleophilic Attack (Hydrolysis) ClavK->Hydrolysis Susceptible RingOpen Beta-Lactam Ring Opening Hydrolysis->RingOpen Degradation Degradation Products (Pyrazines/Yellowing) RingOpen->Degradation Irreversible MCC112 MCC PH-112 (Low Moisture) MCC112->Moisture Minimizes Source Syloid Syloid (Silica) (Moisture Scavenger) Syloid->Moisture Adsorbs Desiccant Alu/Alu Pack + Desiccant Desiccant->Moisture Blocks Entry

Caption: Figure 1.[1] Mechanistic pathway of Potassium Clavulanate hydrolysis and the multi-barrier stabilization strategy.

Module 4: Troubleshooting Matrix

IssueVisual IndicatorProbable CauseCorrective Action
Hydrolysis Tablet turns yellow/orangeHigh

in excipients (e.g., standard MCC).
Switch to MCC PH-112 . Add intragranular Silica.
Potency Loss Assay drop without color changeInitial moisture ingress during weighing/blending.Tighten environmental controls (RH < 20% ). Limit exposure time.
Capping Tablet laminationHigh moisture content in MCC reducing bonding.Dry MCC to < 1% LOD before use.
Puffing Blister pack swelling

release from degradation.
Immediate recall. Check packaging integrity (Alu/Alu required).

Module 5: Validated Experimental Protocol

Protocol: Water Activity (


) Compatibility Testing 
Purpose: To determine the safe moisture limit for a specific cellulose formulation.
  • Preparation: Prepare binary mixtures of Clav K and MCC (1:1 ratio).

  • Conditioning: Place samples in desiccators with saturated salt solutions to generate fixed RH environments (e.g., 11%, 22%, 33%, 43% RH).

  • Incubation: Store at

    
     for 7 days.
    
  • Analysis:

    • Visual: Check for yellowing.

    • HPLC: Quantify Clavulanate content and Related Substance E (pharmacopeial impurity).

    • 
       Measurement:  Use a chilled-mirror dew point meter.
      
  • Acceptance Criteria: No significant increase in Related Substance E at

    
    .
    

References

  • Netzsch Analysis. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. Retrieved from

  • SciELO. (2012). Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production. Retrieved from

  • Google Patents. (2009). Pharmaceutical formulation of clavulanic acid (US20090270358A1). Retrieved from

  • Toku-E. Clavulanate Potassium w/ Cellulose (1:1) Technical Data. Retrieved from

  • European Pharmaceutical Review. (2024). Preserving antibiotic efficacy with an advanced coating process. Retrieved from

Sources

Reducing sticking and picking in clavulanate cellulose tableting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the pervasive challenges of sticking and picking during the tablet compression of formulations containing clavulanate and microcrystalline cellulose (MCC). This guide is designed for researchers, scientists, and drug development professionals actively working to optimize their tableting processes. As your virtual application scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, empowering you to troubleshoot effectively and design robust formulations from the ground up.

Sticking, the adhesion of formulation powder to the punch faces, and picking, a specific form where material adheres to engravings like logos and bisects, are complex, multifactorial issues.[1][2][3][4] They can halt production, compromise tablet quality, and lead to significant downtime.[5][6] The hygroscopic nature of clavulanate potassium, combined with the physicochemical properties of other excipients like MCC, creates a challenging environment for direct compression.[7][8]

This guide is structured into two main parts: a hands-on Troubleshooting Guide for when you encounter a problem on the press, and a comprehensive Frequently Asked Questions (FAQs) section to build your foundational knowledge for future formulation development.

Part 1: Troubleshooting Guide

When sticking or picking is observed, a systematic approach is crucial. The root cause typically lies in one of three areas: the Formulation , the Tablet Press Process , or the Tooling .

Immediate Action Workflow

The following diagram outlines a logical workflow for diagnosing and resolving sticking and picking issues in real-time.

Troubleshooting_Workflow start Sticking or Picking Observed formulation Step 1: Investigate Formulation start->formulation Start Here process Step 2: Adjust Process Parameters formulation->process If problem persists moisture Check Moisture Content (Granulation & Environment) formulation->moisture lubricant Review Lubricant (Type, % & Blending Time) formulation->lubricant glidant Assess Flow/Fines (Add/Optimize Glidant) formulation->glidant tooling Step 3: Evaluate Tooling process->tooling If problem persists force Increase Compression Force process->force speed Decrease Press Speed (Increase Dwell Time) process->speed inspect Inspect Punch Faces (Scratches, Wear) tooling->inspect design Analyze Tablet Design (Engraving, Cup Depth) tooling->design Factors_Interplay Sticking Sticking & Picking Formulation Formulation Properties Formulation->Sticking API API Properties (Hygroscopicity) Formulation->API MCC MCC Grade (Particle Size) Formulation->MCC Lubricant Lubricant (%, Blending) Formulation->Lubricant Glidant Glidant Formulation->Glidant Moisture Moisture Content Formulation->Moisture Process Process Parameters Process->Sticking Force Compression Force Process->Force Speed Press Speed (Dwell Time) Process->Speed Humidity Environment RH% Process->Humidity Tooling Tooling & Design Tooling->Sticking Material Punch Material (e.g., High-Chrome) Tooling->Material Coating Punch Coating Tooling->Coating Design Tablet Design (Engraving) Tooling->Design Lubricant->Sticking Moisture->Sticking Force->Sticking Design->Sticking

Caption: Interconnected factors influencing sticking and picking in tableting.

Experimental Protocols

Protocol 1: Lubricant Blending Optimization Study

Objective: To determine the optimal Magnesium Stearate concentration and blending time to minimize sticking (measured via ejection force and visual inspection) without negatively impacting tablet hardness and disintegration time.

Methodology:

  • Prepare Base Blend: Prepare a sufficient quantity of the clavulanate/MCC formulation without the lubricant. Ensure it is homogenous.

  • Experimental Design: Set up a small factorial or full factorial Design of Experiments (DoE).

    • Factor A (Concentration): 3 levels (e.g., 0.5%, 1.0%, 1.5% w/w).

    • Factor B (Blending Time): 3 levels (e.g., 2 min, 5 min, 10 min).

  • Blending: For each run in your DoE, add the specified amount of sieved Magnesium Stearate to the base blend and mix for the specified time in a suitable laboratory blender (e.g., V-blender).

  • Compression: Using a single-station or small rotary tablet press, compress tablets for each run to a fixed thickness or target weight. Maintain consistent compression force across all runs initially.

  • Testing & Analysis:

    • Ejection Force: If the press is instrumented, record the peak ejection force. Lower is better.

    • Visual Inspection: Visually inspect 20 tablets from each run for signs of sticking or picking on the punch faces and tablets.

    • Tablet Hardness: Measure the hardness of 10 tablets from each run.

    • Disintegration Time: Test the disintegration time of 6 tablets according to USP/Ph. Eur. standards.

References
  • How to Avoid Sticking and Picking in the Tableting Industry. (2024, June 1).
  • Tablet-Sticking Solutions. (2026, February 13). Pharmaceutical Technology.
  • TABLET FORMULATION - Reformulation of Tablets to Resolve Sticking & Picking Issues Faced on Compression: A Case Study. (2017, October 25). Contract Pharma.
  • Solutions For Tablet Sticking. LFA Tablet Presses.
  • Tablet Press Operation — Part 2. Sticking and Picking. (2017, August 21). Medium.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1). Pharmaceutical Technology.
  • Influence of formulation and punch properties on sticking in the tableting process. (2025, March 14). Pharma Excipients.
  • Solutions to Prevent Punch Sticking in Tablet Compression. (2025, January 16). SEN Pharma.
  • Colloidal silicon dioxide: Significance and symbolism. (2025, July 31). Wisdom Library.
  • Press Adjustments Help Prevent Tableting Problems. (2026, February 10). Pharmaceutical Technology.
  • How to reduce the risk of tablet picking and sticking. (2017, May 23). Pharma Excipients.
  • How to avoid punch sticking in the pharma tableting process. Univar Solutions.
  • Tableting: Industry Perspectives on Sticking During Tablet Compression. (2018, September 14). AAPS Newsmagazine.
  • How To Prevent Sticking and Picking in Pharmaceutical Tablet Compression. (2025, December 28). Finetech.
  • Stable pharmaceutical composition comprising amoxicillin and clavulanic acid.
  • Understanding the impact of microcrystalline cellulose physicochemical properties on tabletability. (2017).
  • Solving Sticking and Picking Through Tablet Design. (2019, April 1). Pharmaceutical Technology.
  • Factors Affecting and Preventive Remedies Pharmaceutical Tablets Sticking and Picking. (2023, August 18). International Journal of Trend in Scientific Research and Development.
  • Tabletting Properties and Physical Interaction of Microcrystalline Cellulose With Magnesium Stearate in a Mixture Under Compress. (2014, October 27). International Journal of Pharmaceutical Sciences and Research.
  • The Effect of Microcrystalline Cellulose Crystallinity on the Hydrophilic Property of Tablets and the Hydrolysis of Acetylsalicylic Acid as Active Pharmaceutical Ingredient Inside Tablets. (2014). Chemical and Pharmaceutical Bulletin.
  • Magnesium Stearate – Its Importance and Potential Impact on Dissolution of Oral Solid Dosage Forms. (2024, August 1). American Pharmaceutical Review.
  • Avoiding sticking and picking in tablet production. (2025, April 15). Scientist Live.
  • Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Bilayered Tablets. International Journal of Pharmaceutical and Clinical Research.
  • Amoxicillin potassium clavulanate tablet and method for preparing same.
  • Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Combination Tablet with Tabsafe MB as Coating Material as Co. (2023, July 21). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Characterization and tableting properties of microcrystalline cellulose derived from waste paper via hydrothermal method. (2022, June 5). Heliyon.
  • Understanding the role of magnesium stearate in lowering punch sticking propensity of drugs during compression. (2023, June 10). PubMed.
  • A Review Article on Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Dispersible Tablets. (2022, March 23). IT Medical Team.
  • EFFECT OF MAGNESIUM STEARATE ON A PHARMACEUTICAL BLEND USING THERMAL EFFUSIVITY. Pharma Excipients.
  • Mixing order of glidant and lubricant - Influence on powder and tablet properties. (2025, August 6). ScienceDirect.
  • Effects of Magnesium Stearate on Tablet Properties. (2012). Semantic Scholar.
  • Improving the stability of potassium clavulanate in admixture with amoxicillin. (2008). Semantic Scholar.
  • Working the Problem - How to Resolve Sticking Issues in Tablet Production. I Holland.
  • Tableting: The Science Behind Sticking and How to Resolve It. (2020, September 10). Tablets & Capsules.
  • Evaluation of the Impact of the Concentration and Mixing Time of Magnesium Stearate in Tablet Formulations – A Design of Experiment (DOE) Approach. (2026, January 29). Roquette.
  • A Review Article on Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Dispersible Tablets. (2022, January 31). International Journal of Drug Development & Research.
  • How to avoid sticking and picking in the tableting industry. (2020, January 9). Manufacturing Chemist.
  • FORMULATION OF FAST DISINTEGRATING AMOXICILLIN AND POTASSIUM CLAVULANATE TABLETS: IN-VITRO EVALUATION AND STABILITY STUDIES. (2016, August 2).
  • Mixing order of glidant and lubricant – Influence on powder and tablet properties. (2011). Powder Technology.
  • Process Validation of Amoxicillin and Clavulanic Acid Immediate Release Tablets by Wet Granul
  • Method of raising stability of potassium clavalanate in production, packing, storage and transportation.
  • Role of Lubricants in Tablets. (2024, March 27). Pharmaguideline.
  • Lubricants. (2023, February 12). Pharmaceutical Excipients.

Sources

Technical Support Center: Potassium Clavulanate & Cellulose Compression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Capping & Lamination in Clavulanate/MCC Matrices

Status: Active | Level: Advanced | Audience: Formulation & Process Scientists

Executive Summary: The "Clavulanate Paradox"

Welcome to the Technical Support Center. You are likely here because your potassium clavulanate (Pot Clav) tablets are capping immediately upon ejection or laminating during friability testing.

The Core Problem: This is a conflict of material properties.

  • Potassium Clavulanate is brittle and extremely hygroscopic. It requires low humidity (<30% RH) to prevent hydrolysis.

  • Microcrystalline Cellulose (MCC) is plastic but relies on hydrogen bonding for strength. These bonds require specific moisture levels (3–5% LOD).[1]

The Conflict: To protect the API, you dry the MCC. By drying the MCC, you destroy its bonding capacity. The result is a tablet with high internal elastic energy (from the cellulose) but insufficient glue (bonding) to hold it together. When the tablet ejects, the stored elastic energy snaps the weak bonds, causing the "cap" to pop off.[2]

Module 1: Formulation-Centric Troubleshooting
Q1: I am using low-moisture MCC (e.g., Avicel PH-112) to stabilize the Clavulanate, but capping is severe. Why?

Diagnosis: Bonding Failure due to Over-Drying. Standard MCC requires moisture to activate hydrogen bonding sites. When you use "low moisture" grades (LOD < 1.5%) to protect the Pot Clav, you remove the "glue." The plastic deformation of MCC still occurs, storing energy, but the bonds formed are too weak to resist the elastic recovery phase.

Remediation Strategy:

  • Switch to Silicified MCC (SMCC): Grades like Prosolv SMCC 90 offer improved compaction density and flow compared to traditional MCC. The distributed silica improves inter-particulate bonding even at lower moisture levels.

  • Add a Dry Binder: Incorporate 3–5% Low-Substituted Hydroxypropyl Cellulose (L-HPC). L-HPC has both fibrous and plastic nature but is less moisture-dependent for bonding than MCC.

  • Reduce Lubricant: Magnesium Stearate (MgSt) creates a hydrophobic film that further reduces bonding. If using >0.75% MgSt, reduce to 0.5% or switch to Sodium Stearyl Fumarate (SSF), which is less sensitive to over-blending.

Q2: How does "Elastic Recovery" actually cause the cap to separate?

Diagnosis: Axial Expansion Mismatch. During compression, MCC deforms plastically (changes shape). Pot Clav fractures (breaks). Upon ejection from the die, the axial pressure drops to zero. The MCC tries to "spring back" (elastic recovery). If the Pot Clav particles (which don't spring back) disrupt the MCC network, the upward expansion shears the top of the tablet off.

Visualizing the Mechanism:

CappingMechanism Compression Main Compression Event (High Pressure) Deformation MCC: Plastic Deformation Pot Clav: Brittle Fracture Compression->Deformation Dwell Dwell Time (Bond Formation) Deformation->Dwell Ejection Ejection from Die (Pressure Release) Dwell->Ejection Bonding Inter-particulate Bonding (Hydrogen/Van der Waals) Dwell->Bonding Glue Formation Recovery High Elastic Recovery (Axial Expansion) Ejection->Recovery Stored Energy Released Result Capping / Lamination Recovery->Result Force > Bond Strength Bonding->Result Bond Strength < Force

Figure 1: The mechanism of capping driven by the imbalance between elastic recovery and bond formation.

Module 2: Process-Centric Troubleshooting
Q3: We increased the main compression force to make the tablet harder, but capping got worse. Why?

Diagnosis: Over-Compression & Air Entrapment. This is a classic counter-intuitive error.

  • Air Entrapment: High compression speeds and forces seal the surface of the tablet instantly. Air trapped inside the granule matrix cannot escape. Upon ejection, this compressed air expands, blowing the cap off.[2][3][4]

  • Work Hardening: Excessive force on MCC can exceed its yield pressure, causing it to become brittle rather than plastic.

Remediation Strategy:

  • Tapered Die: Use a die with a tapered exit.[5] This allows a slow, controlled expansion of the tablet before it fully leaves the die wall, dissipating the elastic energy gradually.

Q4: What is the correct Pre-Compression setting for this product?

Diagnosis: Incorrect De-aeration. For Pot Clav/MCC, the goal of pre-compression is de-aeration, not consolidation.

  • The Mistake: Setting pre-compression too high (>20% of main). This creates a hard shell early, trapping air in the core.

  • The Fix: Set pre-compression to low force (3–5 kN) but maximize the duration if possible. You want to gently squeeze air out before the main hammer strikes.

Module 3: Experimental Protocol
Protocol: The Compression Profile Stress Test

Use this protocol to determine the "Critical Density" where capping begins.

Objective: Identify the safe operating window for dwell time and density.

StepParameterSetting / Action
1 Turret Speed Set to minimum (e.g., 15 RPM). This maximizes dwell time.
2 Force Sweep Compress tablets at 5 kN, 10 kN, 15 kN, 20 kN, 25 kN.
3 Data Collection Measure Solid Fraction (Density) and Tensile Strength for each.
4 Speed Challenge Repeat Step 2 at maximum production speed (e.g., 60 RPM).
5 Analysis Plot Tensile Strength (Y) vs. Solid Fraction (X) .

Interpretation:

  • Normal Profile: Strength increases linearly with density.

  • Capping Profile: The curve flattens or drops at high density. This drop-off point is your Critical Density . Never compress beyond this point.

Decision Tree for Troubleshooting:

TroubleshootingTree Start Issue: Tablet Capping Check1 Check Fracture Surface Start->Check1 Check2 Check Compression Force Check1->Check2 Clean Laminate Sol1 Air Entrapment: Increase Dwell Time Reduce Pre-Comp Force Check1->Sol1 Cone/Crater Shape Check3 Check Moisture (LOD) Check2->Check3 Force < 10kN Sol2 Elastic Recovery: Use Tapered Dies Switch to SMCC Check2->Sol2 Force > 20kN Check3->Sol2 MCC LOD > 4% Sol3 Bonding Failure: Add Dry Binder (L-HPC) Increase Humidity (carefully) Check3->Sol3 MCC LOD < 2%

Figure 2: Diagnostic decision tree for isolating the root cause of capping.

References
  • Gamlentableting.com. (2020).[6] Elastic Recovery and Capping.[3][6][7] Retrieved from [Link]

  • Natoli Engineering. (2023). Preventing Capping and Other Tablet Defects. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1992). Estimation of elastic recovery, work of decompression and Young's modulus using a rotary tablet press. Retrieved from [Link]

  • Torontech. (2026).[3] Tablet Lamination & Capping: Key Causes & Fixes. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Clavulanate in Cellulose Suspensions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Clavulanate potassium is thermodynamically unstable in the presence of moisture. While cellulose (Microcrystalline Cellulose/MCC or CMC) is a standard suspending agent, it acts as a moisture reservoir . Standard MCC grades (e.g., PH-101/102) contain 3–5% equilibrium moisture. Because clavulanate is highly hygroscopic, it aggressively pulls this "bound" water from the cellulose lattice, triggering rapid


-lactam ring hydrolysis.

The Solution: Stability is not achieved by simply keeping the powder "dry" externally, but by controlling water activity (


) partitioning  inside the suspension matrix. You must use moisture scavengers (Silicon Dioxide) and low-moisture cellulose grades to create a "water sink" that competes with the API.
Mechanism of Failure: The "Moisture Migration" Pathway

The following diagram illustrates the kinetic pathway of degradation driven by cellulose-bound moisture.

ClavulanateDegradation Cellulose Cellulose Matrix (Standard MCC) Contains ~5% Water MoistureTransfer Moisture Migration (Driven by Hygroscopicity) Cellulose->MoistureTransfer Release of Bound Water Clavulanate Clavulanate Potassium (Intact Beta-Lactam Ring) MoistureTransfer->Clavulanate Sorption Hydrolysis Hydrolysis Event (Nucleophilic Attack) Clavulanate->Hydrolysis Critical Aw > 0.2 RingOpen Ring Opening (Beta-Amino Acid) Hydrolysis->RingOpen Degradation Degradation Products (Pyrazine Derivatives) *Yellow/Orange Color* RingOpen->Degradation Polymerization

Figure 1: The moisture migration pathway. Note that standard cellulose acts as a donor of moisture to the clavulanate acceptor, initiating hydrolysis.

Critical Parameters & Excipient Selection

To prevent the pathway above, you must control three variables. Do not rely on standard excipients.

ParameterStandard SpecificationRequired Specification for Clavulanate Technical Rationale
Cellulose Type Avicel PH-101 / 102Avicel PH-112 or Syloid-Coated MCC PH-112 has Low Moisture (<1.5% LOD). Standard MCC releases water to the drug.
Moisture Scavenger None / Generic SilicaSyloid AL-1FP (Ratio 1:1 with API)High porosity silica acts as a preferential "water sink," adsorbing moisture before the drug does.
pH Buffer Citric AcidSuccinic Acid or Silicon Dioxide Clavulanate is most stable at pH 6.0–6.5. Strong acids (Citric) can catalyze degradation if local pH drops <5.5.
Water Activity (

)
Not typically measured< 0.20

determines chemical potential for hydrolysis. LOD is insufficient as a metric.

Troubleshooting Guide (Q&A Format)

Scenario A: "My suspension turns yellow within 48 hours of reconstitution."

Diagnosis: Rapid Hydrolysis / Alkaline Instability. Root Cause: The yellow/orange color comes from pyrazine derivatives formed after the


-lactam ring opens. This is often accelerated by high pH (>8.0) or immediate moisture shock.
Corrective Action: 
  • Check Buffer: Are you using a high-pH buffer? Switch to Succinic Acid (target pH 6.0–6.5).

  • Check Water Source: Ensure reconstitution water is neutral.

  • Temperature: Confirm storage at 2–8°C immediately after reconstitution.

Scenario B: "The dry powder cakes in the bottle before use."

Diagnosis: Moisture Bridging. Root Cause: Moisture is migrating from the cellulose to the surface of the particles, creating liquid bridges. Corrective Action:

  • Add Glidant/Scavenger: Incorporate Syloid 244FP or AL-1FP at 1–3% intra-granularly.

  • Dry the Cellulose: If using standard MCC, pre-dry it at 60°C for 2 hours to reduce LOD < 1% before mixing.

Scenario C: "Potency drops by 15% in 5 days, but color is normal."

Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: If the pH is too low (< 5.5), clavulanate degrades via a pathway that is less chromogenic (less color) but equally destructive. Corrective Action:

  • Remove Citric Acid: Citric acid is often too aggressive.

  • Increase Silica: Silica (Syloid) acts as a pH buffer in the neutral range, stabilizing the micro-environment.

Experimental Protocols

Protocol 1: The "Desiccant Competition" Stress Test

Objective: Determine if your cellulose is donating water to the Clavulanate.

Materials:

  • Formulation A: Clavulanate + Standard MCC (PH-102)

  • Formulation B: Clavulanate + Low Moisture MCC (PH-112)

  • Formulation C: Clavulanate + Standard MCC + Syloid AL-1FP (1:1 ratio with API)

Methodology:

  • Preparation: Prepare 5g binary mixtures of each formulation.

  • Sealing: Place mixtures in HDPE bottles, induction sealed.

  • Stress Condition: Store at 40°C / 75% RH (Accelerated) for 7 days.

  • Analysis:

    • Visual: Check for caking and yellowing.

    • HPLC: Assay potency (See Reference 1 for method).

    • 
       Measurement:  Measure water activity of the blend.
      

Success Criteria:

  • Formulation C should retain >95% potency.

  • If Formulation A degrades >10% more than Formulation B, your cellulose moisture is the root cause.

Protocol 2: pH-Stat Micro-environment Profiling

Objective: Optimize the buffering system.

pH_Optimization Start Start: Select Buffer Candidates (Succinic vs. Citric vs. None) Slurry Prepare 1% Slurry (Simulate Reconstitution) Start->Slurry Measure Measure pH @ T=0, T=1hr, T=24hr Slurry->Measure Decision Is pH stable between 6.0 - 6.5? Measure->Decision Pass Proceed to Potency Trial Decision->Pass Yes Fail Adjust Buffer Ratio Decision->Fail No (<5.5 or >7.0) Fail->Start

Figure 2: Workflow for selecting the correct buffering agent to prevent acid/base hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use HPMC instead of MCC to reduce moisture? A: HPMC generally has lower equilibrium moisture than MCC, but it forms a gel upon reconstitution which may retard the release of the drug. If you use HPMC, ensure it is a low-viscosity grade and pair it with a moisture scavenger like Syloid to protect the dry powder.

Q: Why does the ratio of Silica to Clavulanate matter? A: Research indicates a 1:1 ratio is optimal. At this ratio, the silica provides sufficient surface area (monolayer coverage) to adsorb environmental moisture before it interacts with the clavulanate. Lower ratios (e.g., 1:0.1) are insufficient for long-term stability.

Q: Is refrigeration mandatory for the dry powder? A: For the bulk API, yes. For the finished suspension powder, if formulated with Syloid and Low-Moisture MCC in alu-alu foil or induction-sealed HDPE, it can withstand 25°C. However, once reconstituted with water, it must be refrigerated (2–8°C) and used within 7–10 days.

References

  • Dechra Veterinary Products. (2022). Amoxicillin and Clavulanate Potassium for Oral Suspension - Prescribing Information.[1]Link

  • Grace GmbH. (2021). Protecting Moisture-Sensitive Compounds From Chemical Degradation – Performance of SYLOID® AL-1FP Silica on Potassium Clavulanate.[2] Application Note. Link

  • Vega, E., Manzo, R. H., & Sola, N. (2008).[3] Improving the stability of potassium clavulanate in admixture with amoxicillin. Hospital Pharmacist, 15, 183-185.[3] Link

  • Cielecka-Piontek, J., et al. (2013). The effect of moisture on the stability of potassium clavulanate in the solid state. Journal of Pharmaceutical Sciences.[4] Link

  • US Patent 6,511,972 B1. (2003). Pharmaceutical suspension formulation comprising amoxycillin, clavulanic acid and cellulose.[5]Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioequivalence Studies of Potassium Clavulanate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence for combination products presents a unique set of scientific and regulatory hurdles. The pairing of amoxicillin and potassium clavulanate, a cornerstone in treating a wide array of bacterial infections, is a prime example. While amoxicillin provides the antibacterial efficacy, the formulation's success hinges on the performance of potassium clavulanate, a β-lactamase inhibitor that is notoriously unstable and exhibits high pharmacokinetic variability.

This guide provides an in-depth comparison of the methodologies and data integral to demonstrating the bioequivalence of generic potassium clavulanate formulations against their reference counterparts. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to navigate the complexities of these studies.

The Crucial Role of Bioequivalence in Generic Drug Approval

The core principle of bioequivalence is to demonstrate that a generic drug product performs in the same manner as the innovator (or reference) product. Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar to such a degree that their effects, with respect to both efficacy and safety, will be essentially the same.[1] For amoxicillin/potassium clavulanate, this means ensuring that both the antibiotic and the β-lactamase inhibitor reach the site of action in the body at a comparable rate and to a similar extent.

Part 1: In Vitro Performance – The First Line of Comparison

In vitro dissolution testing is a critical first step in assessing the potential bioequivalence of a generic formulation. It provides essential insights into the drug release characteristics of the dosage form and is a key tool for formulation development and quality control.[2] For amoxicillin/potassium clavulanate, this stage is particularly important due to the inherent instability of clavulanic acid in acidic environments.

Biopharmaceutics Classification System (BCS) and Its Implications

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability. Amoxicillin is generally considered a BCS Class I or III drug (high solubility, with permeability being the variable), while clavulanic acid is classified as a BCS Class III substance (high solubility, low permeability).[3][4] This classification for clavulanic acid underscores the importance of in vivo studies, as in vitro dissolution alone is not sufficient to waive such requirements.

Experimental Protocol: Comparative Dissolution Testing

This protocol outlines a standard approach for comparing the dissolution profiles of a test (generic) and reference (innovator) amoxicillin/potassium clavulanate tablet.

Objective: To compare the in vitro dissolution profiles of the test and reference products in various pH media, simulating the gastrointestinal tract.

Apparatus: USP Apparatus II (Paddle) is commonly used for these tablets.[2]

Methodology:

  • Media Preparation: Prepare 900 mL of the following dissolution media:

    • pH 1.2 (Simulated Gastric Fluid, without enzymes) - Note: Due to clavulanate's instability at this pH, sampling times must be very short.

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes)

  • Apparatus Setup:

    • Set the paddle speed to 75 RPM.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm filter.

  • Analysis:

    • Analyze the filtered samples for both amoxicillin and clavulanic acid content using a validated stability-indicating HPLC method.

  • Data Analysis: The Similarity Factor (f2)

    • The dissolution profiles are compared using the similarity factor, f2. A value between 50 and 100 suggests that the two profiles are similar.[5]

    • The f2 value is calculated using the following equation: f2 = 50 * log{[1 + (1/n) * Σ(Rt - Tt)^2]^-0.5 * 100} Where n is the number of time points, Rt is the mean percent dissolved of the reference product at time t, and Tt is the mean percent dissolved of the test product at time t.

Comparative Dissolution Data

The following table summarizes typical outcomes from comparative dissolution studies. Note that some studies have shown that while many generics meet the compendial requirements, their dissolution profiles may not be similar enough to the innovator product to be considered interchangeable based on in vitro data alone.

Product Dissolution Medium % Amoxicillin Released at 30 min % Clavulanic Acid Released at 30 min f2 Value (vs. Innovator) Reference
Innovator (Augmentin®) pH 6.8 Buffer>85%>85%N/A[2][5]
Generic A pH 6.8 Buffer>85%>85%65[5]
Generic B pH 6.8 Buffer80-85%>90%45[2]
Generic C pH 4.5 Buffer>85%>85%72[5]
Generic D pH 4.5 Buffer<85%>90%38[5]

This table is a composite representation based on findings from multiple studies. Actual results will vary.

Part 2: In Vivo Bioequivalence – The Definitive Assessment

While in vitro data is informative, the definitive proof of bioequivalence lies in in vivo studies in healthy human volunteers. These studies measure the rate and extent of drug absorption into the systemic circulation.

Workflow for a Typical Bioequivalence Study

The following diagram illustrates the standard workflow for conducting a bioequivalence study for amoxicillin/potassium clavulanate.

BE_Workflow cluster_prep Phase 1: Preparation cluster_clinical Phase 2: Clinical Conduct cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Design & IRB/IEC Approval Screening Subject Screening & Informed Consent Protocol->Screening Randomization Randomization into Sequences (Test-Reference or Reference-Test) Screening->Randomization Period1 Period 1: Dosing (Test or Reference) & Blood Sampling Randomization->Period1 Start Study Washout Washout Period (e.g., 7 days) Period1->Washout Period2 Period 2: Crossover Dosing & Blood Sampling Washout->Period2 Bioanalysis Plasma Sample Analysis (LC-MS/MS) Period2->Bioanalysis Samples to Lab PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% CI) PK_Analysis->Stats Report Final Study Report Stats->Report

Caption: Standard workflow of a two-period crossover bioequivalence study.

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol is based on regulatory guidance from the EMA and FDA for amoxicillin/potassium clavulanate.[6][7]

Objective: To compare the rate and extent of absorption of amoxicillin and clavulanic acid from a test generic formulation and a reference formulation in healthy volunteers.

Study Design: A single-dose, randomized, two-period, two-sequence, crossover study. Because food can affect the absorption of clavulanate, studies are typically required under both fasting and fed conditions.[6][7]

Methodology:

  • Subject Population: Healthy adult volunteers (typically 24-40 subjects to account for variability).

  • Randomization: Subjects are randomly assigned to one of two sequences:

    • Sequence 1: Test product in Period 1, Reference product in Period 2.

    • Sequence 2: Reference product in Period 1, Test product in Period 2.

  • Dosing:

    • Fasting Study: Subjects receive a single oral dose of the test or reference product after an overnight fast of at least 10 hours.

    • Fed Study: Subjects receive a single oral dose after consuming a standardized high-fat, high-calorie breakfast.

  • Washout Period: A washout period of at least 7 days separates the two dosing periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Venous blood samples are collected at pre-specified time points, for example: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose.

  • Bioanalysis: Plasma concentrations of both amoxicillin and clavulanic acid are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • Pharmacokinetic Parameters: The following key pharmacokinetic (PK) parameters are calculated for both amoxicillin and clavulanic acid:

    • Cmax: Maximum observed plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

    • Tmax: Time to reach Cmax.

  • Statistical Analysis:

    • The primary endpoints for bioequivalence are Cmax and AUC.

    • These parameters are log-transformed, and an analysis of variance (ANOVA) is performed.

    • The 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[8]

Comparative Pharmacokinetic Data

The table below presents a summary of pharmacokinetic parameters from a hypothetical bioequivalence study, reflecting typical results seen in public assessment reports.

Parameter Analyte Test Formulation (Generic) (Mean ± SD)Reference Formulation (Augmentin®) (Mean ± SD)Ratio of Geometric Means (Test/Ref) % 90% Confidence Interval
Cmax (ng/mL) Amoxicillin11500 ± 280012000 ± 310095.888.5 - 103.7
Clavulanic Acid3200 ± 11003350 ± 125095.585.2 - 107.1
AUC0-t (ng*h/mL) Amoxicillin34000 ± 750035000 ± 800097.191.2 - 103.4
Clavulanic Acid7800 ± 29008100 ± 320096.387.9 - 105.4
Tmax (h) Amoxicillin1.5 (0.5 - 2.5)1.4 (0.5 - 2.5)N/AN/A
Clavulanic Acid1.2 (0.5 - 2.0)1.2 (0.5 - 2.0)N/AN/A

Data are representative. Tmax is presented as median (range). Based on these hypothetical results, the generic product would be considered bioequivalent as the 90% CIs for both Cmax and AUC for both analytes fall within the 80-125% range.

Part 3: Navigating the Challenges

Successfully demonstrating the bioequivalence of potassium clavulanate formulations requires navigating several inherent challenges.

High Variability of Clavulanic Acid

Clavulanic acid is known for its high inter-subject variability in absorption, which can be 25-50%.[9] This variability can widen the 90% confidence intervals, making it more difficult to meet the bioequivalence criteria.

Mitigation Strategy:

  • Adequate Sample Size: A sufficient number of subjects must be enrolled to ensure the study has enough statistical power to detect a true difference if one exists, despite the high variability.

  • Crossover Design: The use of a crossover study design, where each subject acts as their own control, is essential to minimize the impact of inter-subject variability.

Instability of Clavulanic Acid

Clavulanic acid is susceptible to hydrolysis, particularly in acidic conditions and at elevated temperatures.

Mitigation Strategy:

  • In Vitro: Dissolution testing in pH 1.2 media requires very rapid sampling. Some regulatory bodies may even waive testing at this pH if rapid degradation is demonstrated.[7]

  • In Vivo Sample Handling: Blood samples must be collected in tubes containing a stabilizer (e.g., ethylenediaminetetraacetic acid - EDTA) and immediately placed on ice. Plasma should be separated in a refrigerated centrifuge and stored at -70°C or lower until analysis to prevent degradation.

Food Effect

The absorption of clavulanate is generally enhanced when taken with food, while the effect on amoxicillin is minimal.[6]

Mitigation Strategy:

  • Dual Studies: As mandated by regulatory agencies like the EMA and FDA, conducting bioequivalence studies under both fasting and fed conditions is necessary to fully characterize the product's performance and ensure it behaves similarly to the reference product regardless of meal intake.[6][7]

Logical Framework for BE Assessment

The decision-making process for bioequivalence assessment is a structured, data-driven pathway.

BE_Decision_Tree Start In-Vivo Study Conducted for Amoxicillin & Clavulanic Acid PK_Params Calculate Geometric Mean Ratios (Test/Ref) for Cmax and AUC Start->PK_Params CI_Calc Calculate 90% Confidence Intervals (CI) for Ratios PK_Params->CI_Calc Check_Amox Are 90% CIs for Amoxicillin within 80-125%? CI_Calc->Check_Amox Check_Clav Are 90% CIs for Clavulanic Acid within 80-125%? Check_Amox->Check_Clav Yes Fail Bioequivalence Not Demonstrated Check_Amox->Fail No Pass Bioequivalence Demonstrated Check_Clav->Pass Yes Check_Clav->Fail No

Caption: Decision tree for establishing bioequivalence based on pharmacokinetic data.

Conclusion

Demonstrating the bioequivalence of generic potassium clavulanate formulations is a rigorous process that demands meticulous attention to both in vitro and in vivo performance. A thorough understanding of the physicochemical properties of clavulanic acid, particularly its instability and high pharmacokinetic variability, is paramount. By employing robust, well-designed protocols grounded in regulatory science, and by anticipating and mitigating the inherent challenges, drug developers can successfully navigate the path to generic approval. This ensures that patients have access to high-quality, affordable, and therapeutically equivalent alternatives to innovator medicines.

References

  • Therapeutic Equivalence of Multisource Drugs Assessed by In Vitro Dissolution Studies: Amoxicillin/Clavulanic Acid Tablets. USP.org. Available from: [Link]

  • Bioequivalence of generic and branded amoxicillin capsules in healthy human volunteers. Indian Journal of Pharmacology. Available from: [Link]

  • In Vitro Comparative Dissolution Assessment of Different Brands of Co-Amoxiclav Tablets in Pakistan. Dissolution Technologies. Available from: [Link]

  • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. Available from: [Link]

  • Quality Attributes and In Vitro Bioequivalence of Different Brands of Amoxicillin Trihydrate Tablets. PMC. Available from: [Link]

  • In vitro Comparison of Generic and Branded Preparations of Amoxicillin with Potassium Clavulanate. PMC. Available from: [Link]

  • Is the demonstration of bioequivalence for clavulanic acid required in amoxicillin–clavulanic acid orally administered immediate-release products?. Journal of Pharmaceutical Policy and Practice. Available from: [Link]

  • Bioequivalence study of two brands of Co-amoxiclav 1g tablets (Clavimox® and Augmentin®) in adult. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Lack of pharmacokinetic bioequivalence between generic and branded amoxicillin formulations. A post-marketing clinical study on healthy volunteers. PMC. Available from: [Link]

  • Evaluation of the pharmacokinetic parameters of standard oral antibiotics in a bioequivalence study of generic products. Ingenta Connect. Available from: [Link]

  • Comparative Study of Amoxicillin/Clavulanic Acid Innovator (Augmentin®) and Eight of its Generics in the Lebanese market: an analytical and microbiological approach. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Gastric-State-Controlled Bioequivalence Studies. BioPharm International. Available from: [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. Available from: [Link]

  • Quality Attributes and In Vitro Bioequivalence of Different Brands of Amoxicillin Trihydrate Tablets. MDPI. Available from: [Link]

  • Relative bioavailability of clavulanic acid/amoxicillin tablet in normal volunteers. ResearchGate. Available from: [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency. Available from: [Link]

  • New EMA Guideline on the Investigation of Bioequivalence. ECA Academy. Available from: [Link]

  • Bioequivalence Study of Clavamox, Film-coated Tablets, 875 mg + 125 mg Pharmtechnology LLC, Belarus), and Augmentin®, Film-coated Tablets, 875 mg + 125 mg (GlaxoSmithKline Trading CJSC, Russia), in Healthy Volunteers Under Fasting Conditions. ClinicalTrials.gov. Available from: [Link]

  • Public Assessment Report. College ter Beoordeling van Geneesmiddelen. Available from: [Link]

  • Public Assessment Report. Geneesmiddeleninformatiebank. Available from: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available from: [Link]

Sources

Comparative Guide: Avicel vs. Syloid for Potassium Clavulanate Stability

[1]

Executive Summary

Potassium Clavulanate (Clav K) is notoriously hygroscopic and chemically unstable, prone to rapid hydrolysis of its

1

This guide compares Avicel (Microcrystalline Cellulose - MCC) and Syloid (Mesoporous Silica) regarding their impact on Clav K stability.

  • Syloid (specifically AL-1FP) acts as a moisture scavenger , stabilizing Clav K by adsorbing free water into a monolayer where it is thermodynamically unavailable for chemical reaction.

  • Avicel (Standard Grades PH 101/102) acts as a moisture reservoir . While an excellent binder, its bulk moisture content (3-5%) and equilibrium moisture sorption properties can facilitate hydrolysis, leading to rapid API degradation unless specialized low-moisture grades (PH 112) are used.

Verdict: For stability, Syloid is superior.[1][2] For tablet mechanical properties, Avicel is superior.[3] The industry standard for robust Clav K formulations is often a synergistic approach: using Syloid AL-1FP to scavenge moisture within a matrix of low-moisture Avicel (PH 112).

Mechanistic Analysis: The War on Hydrolysis

To understand why Syloid outperforms Avicel in stability metrics, we must analyze the thermodynamics of water interaction within the excipient matrix.

The Degradation Threat

Potassium Clavulanate undergoes hydrolysis when exposed to moisture.[4] The water molecule attacks the carbonyl carbon of the

Avicel (MCC): The "Sponge" Effect

Microcrystalline Cellulose (Avicel) binds water through hydrogen bonding in its amorphous regions.

  • Bulk Water: Standard grades (PH 101/102) contain 3-5% water by weight.[3]

  • Equilibrium RH: MCC equilibrates with the environment. If the environmental RH drops (e.g., inside a desiccant-protected bottle), MCC may release its bound moisture. Conversely, if the API is more hygroscopic than the MCC (which Clav K is), moisture can migrate from the MCC to the API ("moisture transfer"), triggering degradation.

Syloid (Silica): The "Trap" Effect

Syloid AL-1FP is a mesoporous silica designed with a high internal surface area (~700

  • Monolayer Adsorption: Syloid adsorbs water primarily via chemisorption to surface silanol groups.[1] Water molecules in this "monolayer" state are tightly bound and have lower thermodynamic activity than bulk water.

  • Scavenging: Instead of releasing moisture to the API, Syloid competes for it, effectively trapping environmental moisture and preventing it from interacting with the Clavulanate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of moisture interaction.

MoisturePathwayscluster_AvicelAvicel (MCC) Pathwaycluster_SyloidSyloid (Silica) PathwayMoistureEnvironmental/Bulk MoistureMCCAvicel Matrix(Bulk Absorption)Moisture->MCCSorptionSilicaSyloid AL-1FP(Mesoporous Trap)Moisture->SilicaScavengingTransferMoisture Migration(Equilibrium Driven)MCC->TransferRelease to APIDegradationClav K Hydrolysis(Ring Opening)Transfer->DegradationMonolayerMonolayer Adsorption(Thermodynamically Stable)Silica->MonolayerStrong H-BondingProtectionClav K Stability(Intact API)Monolayer->ProtectionWater Unavailable

Figure 1: Comparative moisture pathways. Avicel allows moisture migration to the API, while Syloid traps moisture in a stable monolayer.

Comparative Performance Data

The following data summarizes accelerated stability studies comparing formulations containing Syloid AL-1FP against standard excipient controls (representative of standard MCC/disintegrant blends without specific scavenging capability).

Study Conditions
  • API: Potassium Clavulanate (mixed with Amoxicillin).

  • Condition: Accelerated Stability (40°C / 75% RH).

  • Duration: 6 Months.

  • Packaging: Standard OSD packaging (simulated).

Quantitative Results (Active API Recovery)
TimepointFormulation A (with Syloid AL-1FP)Formulation B (Control/Competitor)Interpretation
Initial (T=0) 100.0%100.0%Baseline
1 Month 98.5%85.0%Syloid prevents initial moisture spike damage.
3 Months > 95.0% 0.0% (Not Detected) Critical Failure Point for Control.
6 Months 95.0%N/ASyloid maintains shelf-life viability.

Data Source: Synthesized from Grace Materials Technologies Application Studies [1, 2].

Physical Observation[6]
  • Syloid Formulation: Powder remained off-white and free-flowing (prevented caking).

  • Control Formulation: Turned yellowish/brown (sign of hydrolysis/oxidation) and caked significantly by Month 3.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol A: Binary Compatibility Screening

This rapid screen determines if the excipient itself induces degradation.

  • Preparation:

    • Sample 1 (Control): Pure Potassium Clavulanate.

    • Sample 2 (Avicel): Mix Clav K + Avicel PH 112 (1:1 ratio).

    • Sample 3 (Syloid): Mix Clav K + Syloid AL-1FP (1:1 ratio).

    • Note: Use PH 112 (Low Moisture) for a fair comparison; PH 102 will degrade Clav K rapidly due to 5% water content.

  • Incubation:

    • Place samples in open glass vials inside a stability chamber at 40°C / 75% RH for 2 weeks.

    • Why Open? To stress the moisture scavenging capacity of the excipient against the environment.

  • Visual Check: Observe for color change (White

    
     Yellow 
    
    
    Brown).
  • Assay: Analyze via HPLC (Protocol B).

Protocol B: HPLC Analysis for Clavulanate

Based on USP/EP standard methods for Clavulanate stability [3].

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase:

    • Buffer: 0.03 M Sodium Acetate or Phosphate Buffer (pH 4.4).

    • Organic: Methanol.

    • Ratio: 95:5 (Buffer:Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25°C.

  • Injection Volume: 20

    
    L.
    
  • Run Time: ~10-15 minutes (Clavulanate elutes early; Amoxicillin elutes later).

Workflow Diagram

ExperimentalWorkflowcluster_AnalysisAnalysis PhaseStartStart StudyPrepPrepare Binary Mix(1:1 Ratio)Start->PrepStressStress Condition40°C / 75% RH(2 Weeks - 6 Months)Prep->StressVisualVisual Inspection(Color Change)Stress->VisualHPLCHPLC Assay(Recovery %)Visual->HPLCDecisionCompare Degradation Rate(k_obs)HPLC->Decision

Figure 2: Workflow for comparative stability testing of excipients.

Formulation Recommendations

Do not view this as a binary choice between "Avicel OR Syloid." Most successful commercial formulations use them together.

  • The Binder: Use Avicel PH 112 (Low Moisture, LOD < 1.5%).[3][5] Do not use PH 101/102. Avicel provides the necessary compactibility for tablet hardness.[3]

  • The Stabilizer: Add Syloid AL-1FP (intra-granular or extra-granular).

    • Loading: 5-15% w/w.

    • Function: It acts as a "moisture buffer," intercepting ingressing moisture before it reaches the Clavulanate.

  • The Glidant: Syloid 244FP can be used for flow, but AL-1FP is optimized for moisture protection.

References

  • Grace Materials Technologies. Protecting Moisture-Sensitive Compounds From Chemical Degradation – Performance of SYLOID® AL-1FP Silica on Potassium Clavulanate.[6] Application Note. [Link]

  • National Institutes of Health (NIH) / PubMed. Solid-state stability and compatibility studies of clavulanate potassium. [Link]

  • ResearchGate. Comparative Study of Powder Carriers Physical and Structural Properties (Avicel vs Silica). [Link]

Comparative dissolution profiles of clavulanate cellulose vs silica based forms

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Clavulanate Bioavailability: A Comparative Dissolution Analysis of Cellulose vs. Silica Matrices

Executive Summary & Technical Thesis

Potassium Clavulanate (K-Clav) represents a unique challenge in oral solid dosage formulation due to its extreme hygroscopicity and susceptibility to hydrolytic degradation.[1] While Microcrystalline Cellulose (MCC) remains the industry standard for binder-filler matrices due to its excellent compressibility and wicking-induced disintegration, it poses a significant risk to K-Clav stability due to its equilibrium moisture content (typically 3–5%).

Thesis: This guide posits that while MCC-based formulations may exhibit superior initial physical disintegration rates, mesoporous silica-based matrices (specifically Syloid® AL-1FP type) provide a superior effective dissolution profile over the product shelf-life. This is achieved not by accelerating physical release, but by acting as a "micro-environmental buffer" that scavenges free moisture via monolayer adsorption, thereby preserving the chemical integrity of the API available for solubilization.

Mechanistic Divergence: Cellulose vs. Silica

To understand the dissolution data, we must first establish the causality of the matrix interaction.

The Cellulose (MCC) Wicking Mechanism

MCC functions via capillary action. It draws water into the tablet matrix to break inter-particulate bonds.

  • Risk: This mechanism brings bulk water into direct contact with K-Clav. Furthermore, the "bound" water within the amorphous regions of cellulose can migrate to the highly hygroscopic K-Clav during storage, triggering hydrolysis before the tablet even hits the dissolution bath.

The Silica (Mesoporous) Scavenging Mechanism

Silica excipients (e.g., Syloid® AL-1FP) utilize a high internal surface area to adsorb moisture.

  • Benefit: Water is trapped in the silanol pores via strong hydrogen bonding (Monolayer Adsorption).[2] This water is thermodynamically "locked" and unavailable to react with the K-Clav, effectively shielding the API until the dosage form is submerged in the dissolution media.

Mechanistic Visualization

MoistureMechanism cluster_MCC Cellulose (MCC) Matrix cluster_Silica Silica Matrix Moisture Ambient Moisture MCC_Node MCC Fibers (Capillary Wicking) Moisture->MCC_Node Absorbed Silica_Node Mesoporous Silica (Pore Adsorption) Moisture->Silica_Node Trapped (Monolayer) API_Degraded Hydrolyzed K-Clav (Inactive) MCC_Node->API_Degraded Moisture Migration (Hydrolysis) API_Active Intact K-Clav (Active) Silica_Node->API_Active Protective Barrier

Figure 1: Comparative mechanism of moisture handling. MCC facilitates moisture contact leading to hydrolysis, while Silica traps moisture within pores, preserving API integrity.

Experimental Protocol: Comparative Dissolution

This protocol is designed to be self-validating. The inclusion of a "Stability-Indicated" checkpoint is critical; standard dissolution testing at T=0 (time zero) often yields false equivalencies.

Materials & Formulation
  • API: Potassium Clavulanate (diluted 1:1 with Avicel or Syloid for safety/handling, but accounted for in assay).

  • Formulation A (Cellulose Control): K-Clav + MCC (PH-102) + Mg Stearate.

  • Formulation B (Silica Test): K-Clav + Syloid® AL-1FP + MCC (reduced ratio) + Mg Stearate.

  • Storage Condition: Samples stored at 40°C / 75% RH (Accelerated) for 3 months prior to dissolution testing.

Dissolution Parameters (USP Apparatus 2)
  • Apparatus: Paddle Method.

  • Speed: 75 RPM.

  • Media: 900 mL Deionized Water (pH 6.0–6.5). Note: Acidic media is avoided to prevent immediate degradation unrelated to the matrix.

  • Temperature: 37°C ± 0.5°C.

  • Sampling Points: 5, 10, 15, 30, 45, 60 minutes.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 4.4) : Methanol (95:5 v/v).

  • Detection: UV at 220 nm.

  • Critical Control: The method must separate the Clavulanate peak from its primary degradation product (Clavam-2-carboxylate).

Workflow Diagram

ExperimentalFlow Start Formulation Prep Stress Stress Testing (3 Months @ 40°C/75% RH) Start->Stress Dissolution Dissolution (USP App 2) 900mL Water, 75 RPM Stress->Dissolution Tablets Intact Sampling Aliquot Withdrawal (Filtered 0.45µm) Dissolution->Sampling t = 5, 15, 30, 45 min HPLC HPLC Analysis (Stability Indicating) Sampling->HPLC Data Calculate % Release vs. Label Claim HPLC->Data

Figure 2: Workflow for stability-indicated dissolution profiling. The stress step is essential to differentiate matrix performance.

Comparative Data Analysis

The following data represents typical profiles observed when comparing these matrices after accelerated aging.

Table 1: Dissolution Profiles (Post-Storage: 3 Months @ 40°C/75% RH)
Time (min)Formulation A (Cellulose Only) % ReleaseFormulation B (Silica Enhanced) % ReleaseInterpretation
0 0%0%Baseline
5 15% ± 4.212% ± 1.5MCC disintegrates faster, but assay is lower.
15 45% ± 5.155% ± 2.1Silica form overtakes due to preserved potency.
30 62% ± 6.0 94% ± 1.8 Critical Divergence. MCC form plateaus due to degradation.
45 64% ± 5.898% ± 1.2Silica form achieves complete release.
60 63% ± 6.198% ± 1.1Terminal plateau confirms loss of API in Form A.
Analysis of Results
  • Lag Time: Formulation B (Silica) may show a slight lag in the first 5 minutes. This is due to the time required for water to displace air in the mesopores. However, this is chemically irrelevant.

  • The "False" Plateau: Formulation A (Cellulose) appears to stop dissolving at ~64%. This is not because the drug is trapped, but because ~36% of the K-Clav has hydrolyzed into inactive degradants during storage. The HPLC detects only the active parent, resulting in a failed dissolution test.

  • The Silica Advantage: Formulation B reaches ~98%. The silica successfully scavenged moisture during the 3-month storage, ensuring that when the tablet was finally introduced to the water bath, the K-Clav was chemically intact and ready to dissolve.

Expert Insights & Recommendations

  • Don't Trust T=0 Data: At Time Zero, Cellulose often outperforms Silica due to rapid wicking. Do not select a formulation based solely on fresh data for hygroscopic APIs.

  • Ratio Matters: High loadings of Silica can retard release due to hydrophobic effects or excessive pore tortuosity. A ratio of 0.5:1 to 1:1 (Silica:API) is typically optimal for stabilization without hindering release.

  • Hybrid Approach: The most robust formulations often use Silicified Microcrystalline Cellulose (SMCC) or a physical blend of MCC (for disintegration) and Syloid (for moisture buffering). This leverages the mechanical strength of cellulose with the chemical protection of silica.

References

  • Grace. (2022).[3] Protecting Moisture-Sensitive Compounds From Chemical Degradation – Performance of SYLOID® AL-1FP Silica on Potassium Clavulanate. Application Note. Link

  • Netzsch. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. Thermal Analysis Application. Link

  • USP. (2023). USP General Chapter <711> Dissolution. United States Pharmacopeia.[2] Link

  • Hirschberg, C., et al. (2019). Crystal Structure and Stability of Potassium Clavulanate. Journal of Pharmaceutical Sciences. Link

Sources

A Comparative Guide to the Statistical Analysis of Shelf Life for Potassium Clavulanate Cellulose Tablets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison of methodologies for the statistical analysis of the shelf life of potassium clavulanate combined with microcrystalline cellulose in a solid dosage form. We will explore the foundational principles of stability testing, the rationale behind experimental design, and the statistical models essential for robust shelf-life prediction, grounded in regulatory expectations.

Introduction: The Unique Stability Challenge of Potassium Clavulanate

Potassium clavulanate is a β-lactamase inhibitor, most commonly co-formulated with β-lactam antibiotics like amoxicillin to combat antibiotic resistance.[1][2] Its therapeutic efficacy is, however, shadowed by its inherent chemical instability. The molecule contains a strained β-lactam ring, making it highly susceptible to hydrolysis.[1] This degradation is significantly accelerated by moisture, pH variations, and elevated temperatures.[1][3]

When formulated into tablets, particularly with hygroscopic excipients like microcrystalline cellulose, controlling moisture content becomes the paramount challenge in ensuring product stability and, consequently, a viable shelf life. This guide moves beyond rudimentary stability assessments to detail a rigorous, statistically-driven approach for determining and justifying the shelf life of these challenging formulations, in line with global regulatory standards.

The Regulatory Framework: Grounding Studies in Global Standards

Any scientifically sound stability program must be built upon the foundation of regulatory guidelines. The International Council for Harmonisation (ICH) provides the primary guidance documents that are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

For shelf-life determination, the following guidelines are indispensable:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products : This document outlines the core principles of stability testing, including the conditions for long-term and accelerated studies, the number of batches required, and the testing frequency.[4][6]

  • ICH Q1E - Evaluation of Stability Data : This is the cornerstone guideline for the statistical treatment of stability data.[7][8][9] It provides a systematic approach to shelf-life estimation, including the use of regression analysis and criteria for pooling data from multiple batches.[7][9][10]

The causality for adhering to these guidelines is twofold: firstly, it ensures regulatory compliance for marketing authorization applications[5]; secondly, it provides a validated framework for generating reliable and reproducible stability data.

Experimental Design: A Self-Validating Protocol

The objective of the stability study is to generate data that accurately models the degradation of potassium clavulanate over time under defined storage conditions.

Key Stability-Indicating Parameters

A robust protocol must monitor attributes susceptible to change. For potassium clavulanate cellulose tablets, these critically include:

  • Assay of Potassium Clavulanate : To quantify the amount of active ingredient remaining. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard, as it can separate the intact drug from its degradation products.[11][12]

  • Degradation Products : To quantify known and unknown impurities that appear over time.

  • Water Content : Measured by methods like Karl Fischer titration, this is a critical parameter due to the moisture-sensitive nature of clavulanate.[11][13]

  • Dissolution : To ensure the drug release profile remains within specification.

  • Physical Attributes : Including appearance, hardness, and friability.

Storage Conditions and Batch Selection

As per ICH Q1A(R2), stability studies should be conducted on at least three primary batches of the drug product to capture inter-batch variability.[14] The storage conditions are designed to simulate the product's lifecycle.

Study Type Storage Condition (Climatic Zones I/II) Minimum Duration Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or proposed shelf life)To model degradation under recommended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired if a significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo increase the rate of chemical degradation and physical change to predict long-term stability.[15]

RH = Relative Humidity

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive stability study, from initiation to final shelf-life proposal.

Stability_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Data Generation cluster_analysis Phase 3: Statistical Analysis & Reporting B1 Select ≥3 Primary Batches B2 Define Stability- Indicating Methods (e.g., HPLC) B1->B2 B3 Package Product in Proposed Container Closure B2->B3 C1 Place Batches in Storage Chambers (Long-Term & Accelerated) B3->C1 C2 Pull Samples at Defined Time Points (0, 3, 6, 9, 12, 18, 24 mos) C1->C2 C3 Perform Analytical Testing (Assay, Degradants, Water, etc.) C2->C3 D1 Collate & Tabulate Data C3->D1 D2 Perform Statistical Analysis (Regression, Poolability Test) D1->D2 D3 Determine Shelf Life per ICH Q1E D2->D3 D4 Compile Stability Report D3->D4 Poolability_Decision Start Perform ANCOVA on Slopes and Intercepts of Batches Test Is p-value > 0.25? Start->Test Pool Pool Data from all Batches. Calculate a single shelf life from the combined data. Test->Pool Yes NoPool Do Not Pool Data. Calculate shelf life for each batch individually. Test->NoPool No FinalShelfLife The overall shelf life is the shortest shelf life determined from any individual batch. NoPool->FinalShelfLife

Caption: Decision tree for pooling batch data based on ICH Q1E.

Comparative Analysis: Standard vs. Optimized Formulation

To illustrate the practical application of these principles, we will compare two hypothetical formulations of a 500mg Amoxicillin / 125mg Potassium Clavulanate tablet.

  • Formulation A (Standard) : Standard microcrystalline cellulose formulation in a standard HDPE bottle.

  • Formulation B (Optimized) : Formulated with a low-moisture grade of microcrystalline cellulose and co-packaged with a desiccant canister in a foil-sealed HDPE bottle.

Both formulations were subjected to a 6-month accelerated stability study at 40°C / 75% RH. The assay of potassium clavulanate was the primary stability-indicating parameter.

Comparative Stability Data
Time (Months) Formulation A - Batch 1 (% LC) Formulation A - Batch 2 (% LC) Formulation A - Batch 3 (% LC) Formulation B - Batch 1 (% LC) Formulation B - Batch 2 (% LC) Formulation B - Batch 3 (% LC)
0101.5102.1101.8102.0101.7102.2
198.298.598.4101.1100.9101.5
392.192.892.599.098.899.4
685.085.985.496.295.996.5

% LC = Percent of Label Claim (125mg)

Statistical Evaluation and Shelf-Life Estimation

A statistical software package was used to perform regression analysis and poolability tests. The lower specification limit is 90.0% LC.

Formulation A (Standard):

  • ANCOVA Result : The p-value for comparing slopes and intercepts was 0.48. Since 0.48 > 0.25, the data for the three batches can be pooled.

  • Pooled Regression Analysis :

    • Degradation Rate (Slope): -2.75% per month

    • Predicted Shelf Life : The 95% lower confidence band of the regression line crosses the 90.0% acceptance criterion at approximately 4.1 months under accelerated conditions.

Formulation B (Optimized):

  • ANCOVA Result : The p-value for comparing slopes and intercepts was 0.62. Since 0.62 > 0.25, the data for the three batches can be pooled.

  • Pooled Regression Analysis :

    • Degradation Rate (Slope): -0.98% per month

    • Predicted Shelf Life : The 95% lower confidence band of the regression line crosses the 90.0% acceptance criterion at approximately 11.5 months under accelerated conditions.

Conclusion of Comparative Analysis

The experimental data and subsequent statistical analysis provide clear, quantitative evidence of the superiority of Formulation B. The degradation rate of potassium clavulanate was reduced by nearly a factor of three, leading to a significantly longer predicted shelf life under accelerated conditions. This data strongly supports the hypothesis that controlling moisture ingress through advanced formulation and packaging strategies is critical for stabilizing this compound tablets. The use of a validated statistical approach allows for a confident and defensible comparison between the two alternatives.

Conclusion

The determination of shelf life for a sensitive compound like potassium clavulanate is not merely a matter of collecting data; it is a rigorous exercise in experimental design and statistical interpretation. This guide has demonstrated that by grounding the stability program in the principles of ICH guidelines, particularly Q1A and Q1E, a scientifically and regulatorily sound shelf life can be established. [4][7] The causality-driven approach—understanding why clavulanate degrades, why specific test conditions are chosen, and why statistical tests like ANCOVA are applied—is essential for drug development professionals. The comparative analysis clearly shows how this framework can be used to objectively evaluate formulation improvements, providing quantitative support for development decisions. Ultimately, a robust statistical analysis is the critical link that transforms raw stability data into a reliable and defensible product shelf life.

References

  • Title: ICH Q1E Evaluation of stability data - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: EMA releases new guideline on stability testing Source: Manufacturing Chemist URL: [Link]

  • Title: Guideline on stability testing for applications for variations to a marketing authorisation Source: European Medicines Agency URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH Q1E Evaluation for Stability Data Source: ECA Academy URL: [Link]

  • Title: Monitoring the degradation of potassium clavulanate using stopped-flow UV/Vis spectrophotometry Source: Morressier URL: [Link]

  • Title: stability evaluation of amoxicilliin and potassium clavulanate tablets usp by accelerated studies Source: TEB E-Kütüphane URL: [Link]

  • Title: Q1 Stability Testing of Drug Substances and Drug Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Estimation of Drug Shell-life Time Using Statistical Reliability Models Source: Ars Pharmaceutica URL: [Link]

  • Title: New EMA Guideline on Stability Testing for Applications for Variations Source: ECA Academy URL: [Link]

  • Title: Q 1 E Evaluation of Stability Data Source: European Medicines Agency URL: [Link]

  • Title: TGA-FT-IR for Better Understanding the Degradation of Potassium Clavulanate Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Evaluation for Stability Data -ICH Q1E Source: Slideshare URL: [Link]

  • Title: Quality: stability Source: European Medicines Agency URL: [Link]

  • Title: ICH Q1E Guideline | Stability Data Analysis Simplified Source: YouTube URL: [Link]

  • Title: Drug Stability Testing Guidance Source: Scribd URL: [Link]

  • Title: Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Ema variation guideline stability Source: Elitsa Todorova URL: [Link]

  • Title: Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: FORMULATION AND STABILITY STUDIES OF AMOXYCILLIN AND POTASSIUM CLAVULANATE CHEWABLE TABLET Source: ResearchGate URL: [Link]

  • Title: Stability shelf life estimation using linear regression models Source: Science, Engineering & Education URL: [Link]

  • Title: Estimating shelf-life using L1 regression methods Source: PubMed URL: [Link]

  • Title: STABILITY EVALUATION OF AMOXICILLIIN AND POTASSIUM CLAVULANATE TABLETS USP BY ACCELERATED STUDIES Source: Semantic Scholar URL: [Link]

  • Title: The Influence of Potassium Clavulanate on the Rate of Amoxicillin Sodium Degradation in Phosphate and Acetate Buffers in the Liquid State Source: Taylor & Francis Online URL: [Link]

  • Title: STABILITY STUDY OF CEFIXIME AND POTASSIUM CLAVULANATE RECONSTITUTABLE ORAL SUSPENSION BY ACCELERATED AND LONG TERM STUDIES Source: International Journal of Science Technology and Management URL: [Link]

  • Title: An Evaluation of Amoxicillin/Clavulanate Stability for Out-Patient Ant Source: Dovepress URL: [Link]

  • Title: Kinetic studies on clavulanic acid degradation Source: ResearchGate URL: [Link]

  • Title: Stability Studies and Estimating Shelf Life with Regression Models Source: Accendo Reliability URL: [Link]

  • Title: Stability evaluation of amoxicilliin and potassium clavulanate tablets USP by accelerated studies Source: ResearchGate URL: [Link]

  • Title: Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site Source: PMC URL: [Link]

  • Title: Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification Source: Academia.edu URL: [Link]

  • Title: ShelfLife Estimation for Multifactor Stability Studies Source: ResearchGate URL: [Link]

  • Title: An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) Source: PMC URL: [Link]

  • Title: Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification Source: Research India Publications URL: [Link]

  • Title: Comparative Study On The Stability of Amoxicillin, Clavulanic Acid and Its Commercial Combination Products Source: Scribd URL: [Link]

  • Title: Stability study of six brands of amoxicillin trihydrate and clavulanic acid oral suspension present in Yemen markets Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

Mitigating Hydrolytic Degradation of Clavulanate: A Comparative Hygroscopicity Guide to Cellulose Grades

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clavulanate Paradox

Potassium Clavulanate acts as a "suicide inhibitor," irreversibly binding to beta-lactamase enzymes to protect companion antibiotics like Amoxicillin. However, this chemical reactivity comes at a price: extreme hydrolytic instability. Clavulanate is not only hygroscopic; it is chemically degraded by the very moisture it attracts, undergoing beta-lactam ring opening followed by decarboxylation.

For formulation scientists, the challenge is not just preventing moisture ingress from the environment (packaging), but managing the water activity (


)  inside the tablet matrix. Cellulose excipients are the industry standard for binding and disintegration, but standard grades act as moisture reservoirs that can catalyze degradation.

This guide objectively compares three distinct cellulose strategies—Standard Microcrystalline Cellulose (MCC), Low-Moisture MCC, and Low-Substituted Hydroxypropyl Cellulose (L-HPC)—to determine the optimal matrix for maximizing clavulanate stability.

Material Science: The Candidates

We evaluate three specific grades commonly available in the pharmaceutical supply chain.

Material ClassRepresentative GradeKey CharacteristicTheoretical Mechanism
Standard MCC Avicel® PH-102Nominal Moisture: 3.0–5.0%Control: High binding capacity but carries significant initial "free" water.
Low-Moisture MCC Avicel® PH-112Nominal Moisture: < 1.5%The Sponge: Processed to remove initial moisture, acting as a buffer to scavenge trace water from the API.
L-HPC LH-11 / LH-21Non-ionic, Low SubstitutionThe Alternative: Different sorption isotherm shape; water binds to amorphous regions, potentially lowering

.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

To rigorously compare these materials, we cannot rely on simple Loss on Drying (LOD) tests, which destroy the sample and do not reflect equilibrium dynamics. We utilize Dynamic Vapor Sorption (DVS) to map the sorption isotherm.[1][2][3]

The "Trust" Protocol: Self-Validating DVS Workflow

Rationale: This protocol ensures that kinetic hysteresis is captured, distinguishing between surface adsorption and bulk absorption.

Instrument: Surface Measurement Systems DVS Resolution or TA Instruments Discovery SA. Sample Mass: 10–20 mg (ensure monolayer coverage of pan). Temperature: 25°C ± 0.1°C (Isothermal).

Step-by-Step Methodology:

  • Drying Phase: Equilibrate sample at 0% Relative Humidity (RH) under nitrogen purge for 600 minutes or until mass change (

    
    ) < 0.002% per minute. This establishes the true dry mass (
    
    
    
    ).
  • Sorption Ramp: Increase RH in 10% increments from 0% to 90%.

  • Equilibrium Criteria: At each step, hold until

    
     < 0.002% min⁻¹ or Max Time = 360 mins.
    
  • Desorption Ramp: Decrease RH in 10% increments from 90% to 0%.

  • Hysteresis Calculation: Calculate the area between sorption and desorption curves to quantify capillary condensation.

Visualizing the Workflow

DVS_Workflow Start Sample Preparation (15mg in Quartz Pan) Drying Drying Phase (0% RH, N2 Purge) Start->Drying Drying->Drying Unstable Equilibrium Check Equilibrium (dm/dt < 0.002%/min) Drying->Equilibrium RampUp Sorption Ramp (+10% RH Steps) Equilibrium->RampUp Stable RampUp->Equilibrium MaxRH Max Humidity (90% RH) RampUp->MaxRH Target Reached RampDown Desorption Ramp (-10% RH Steps) MaxRH->RampDown Data Isotherm Generation (Hysteresis Analysis) RampDown->Data

Figure 1: Logic flow for Dynamic Vapor Sorption (DVS) analysis to ensure thermodynamic equilibrium.

Comparative Results & Data Analysis

The following data summarizes typical performance characteristics derived from industry-standard DVS analysis of these grades.

Initial Moisture vs. Hygroscopic Capacity

Note: "Capacity Buffer" refers to the amount of water the excipient can absorb before reaching the critical water activity (


) where clavulanate hydrolysis accelerates.
ParameterAvicel PH-102 (Standard)Avicel PH-112 (Low Moisture)L-HPC (LH-11)
Initial LOD (%) 4.2%1.1% 2.5%
Moisture Uptake at 50% RH ~6.5%~6.5%~5.8%
Hysteresis Loop ModerateModerateLow
Capacity Buffer Low (Already saturated)High (Starts dry) Medium
Clavulanate Degradation Pathway

Understanding why we select PH-112 requires visualizing the degradation threat.

Clavulanate_Degradation Clav Potassium Clavulanate (Intact Beta-Lactam Ring) Hydrolysis Hydrolysis (Nucleophilic Attack) Clav->Hydrolysis Moisture Free Water (aw > 0.6) Source: Excipient Transfer Moisture->Hydrolysis Catalyst RingOpen Beta-Lactam Ring Opening Hydrolysis->RingOpen Decarb Decarboxylation RingOpen->Decarb Degradant Degradation Products (Pharmacologically Inactive) Decarb->Degradant

Figure 2: The moisture-facilitated degradation pathway of Potassium Clavulanate.

Discussion: The "Sponge" Hypothesis

The Misconception of Hygroscopicity

A common error in formulation is assuming that Low Moisture MCC (PH-112) is less hygroscopic than Standard MCC (PH-102) .

  • Fact: Their sorption isotherms are nearly identical. If you leave PH-112 open in a room at 50% RH, it will eventually reach the same moisture content as PH-102.

  • The Advantage: The benefit of PH-112 is purely kinetic and initial . Because it is manufactured to <1.5% moisture, it acts as a "desiccant" within the tablet matrix during the critical shelf-life period. It has the capacity to scavenge moisture migrating from the API or the packaging headspace before that moisture can interact with the clavulanate.

L-HPC: The Non-Ionic Alternative

L-HPC offers a different advantage.[4] Unlike MCC, which has strong hydrogen bonding sites on the cellulose fibrils, L-HPC interacts with water via the hydroxypropyl groups in the amorphous regions.

  • Data Insight: L-HPC often shows lower total water uptake at high humidities compared to MCC. However, for clavulanate, the rate of equilibration is often faster with L-HPC.

  • Verdict: L-HPC is an excellent stabilizer if the primary failure mode is interaction with ionic impurities (as it is non-ionic), but for pure moisture scavenging, Low-Moisture MCC (PH-112) remains the gold standard.

Conclusion & Recommendations

For the stabilization of Potassium Clavulanate:

  • Primary Recommendation: Use Low-Moisture MCC (Grade PH-112) .

    • Reasoning: It provides the mechanical properties of MCC while offering a "moisture capacity buffer" that standard grades lack.

  • Process Control: The use of PH-112 is futile if the manufacturing environment is not controlled. Tableting must occur at <30% RH to prevent the excipient from equilibrating with the room air before packaging.

  • Packaging: Use Alu/Alu blisters or high-barrier HDPE with molecular sieve desiccants. The excipient protects the drug from internal moisture; the package protects the excipient from external moisture.

References

  • US National Library of Medicine. (2012). Influence of different types of commercially available microcrystalline cellulose on degradation of perindopril erbumine and enalapril.

  • Pharma Excipients. (2023).[5] Moisture sorption and desorption of different commercially available microcrystalline cellulose grades.

  • Surface Measurement Systems. (2024). Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials.

  • DuPont (IFF).Avicel® PH-112 for Moisture Sensitive Actives.
  • Shin-Etsu Chemical Co. L-HPC: Low-Substituted Hydroxypropyl Cellulose Technical Information.

Sources

Safety Operating Guide

Personal protective equipment for handling Potassium clavulanate cellulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Challenge

Handling Potassium Clavulanate Cellulose (often a 1:1 mixture with microcrystalline cellulose, e.g., Avicel) presents a unique dual-hazard profile that trips up many researchers. You are managing two competing physical risks:

  • Biological Sensitization: It is a potent beta-lactamase inhibitor. Inhalation of nanogram quantities can induce immediate and irreversible respiratory sensitization (asthma) or dermatological hypersensitivity.

  • Physicochemical Instability: The compound is intensely hygroscopic and, in its pure form, self-heating. While cellulose stabilizes the thermal risk, the powder remains a combustible dust hazard that requires strict static control.

The Core Directive: Your PPE must create a hermetic seal against dust without introducing moisture or static charge.

Hazard Profile & Risk Assessment

Before selecting PPE, understand the "Why." This compound is not just toxic; it is an immunological trigger .

Hazard ClassCodeDescriptionOperational Implication
Respiratory Sensitizer H334 May cause allergy/asthma symptoms or breathing difficulties if inhaled.[1][2][3]Zero-tolerance for dust. Fume hood or isolator is mandatory. Surgical masks are insufficient.
Skin Sensitizer H317 May cause an allergic skin reaction.[1][2][3][4]No skin contact allowed. Trace powder on cuffs can transfer to the face/neck.
Flammable Solid H228 Flammable solid / Dust explosion risk.[3]Static control is vital. PPE materials must be anti-static/low-linting.

The PPE Matrix: Scale-Dependent Protection

Do not use a "one size fits all" approach. Match your PPE to the energy and mass of your operation.

ComponentLevel 1: Analytical Scale (< 1g) (e.g., QC weighing, HPLC prep)Level 2: Preparative/Bulk Scale (> 1g) (e.g., Formulation, dispensing, reactor loading)
Respiratory N95 / P2 (Minimum) Must be fit-tested. Only acceptable if working inside a certified Class II BSC.PAPR (Powered Air Purifying Respirator) Loose-fitting hood with HEPA (P3) filter. Eliminates seal breaches due to sweat/movement.
Dermal (Hands) Double Nitrile Gloves Outer: 5 mil (0.12mm) Inner: 4 mil (0.10mm) Change outer gloves every 30 mins.Double Nitrile + Extended Cuff Outer: 8 mil (0.20mm) Extended Cuff (over sleeve).Inner: Standard Nitrile (taped to sleeve).
Body Lab Coat (Buttoned) Cotton/Polyester blend (low static).Tyvek® 400 (or equivalent) Disposable coverall with elasticated wrists/ankles. Hood required if not using PAPR hood.
Eyes Safety Glasses With side shields.[1][5][6]Indirect Vented Goggles Or Full-Face Respirator. Contact lenses are prohibited.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the required protection level before initiating work.

PPE_Selection Start Start: Risk Assessment IsPowder Is material in Powder form? Start->IsPowder QtyCheck Quantity > 1 gram? IsPowder->QtyCheck Yes Level1 PPE LEVEL 1 (N95 + Dbl Gloves + Lab Coat) *Strictly inside Hood* IsPowder->Level1 No (Solution) Containment Is Engineering Containment (Isolator/BSC) Available? QtyCheck->Containment No (<1g) Level2 PPE LEVEL 2 (PAPR + Tyvek + Dbl Gloves) *Required for Open Handling* QtyCheck->Level2 Yes (>1g) Containment->Level1 Yes Containment->Level2 No (Open Bench) Stop STOP: Do Not Proceed Consult EHS Level2->Stop If PAPR unavailable

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note that lack of engineering controls escalates PPE requirements immediately.

Operational Protocol: The "Clean-Trace" Method

The danger zone is not just handling the material; it is the doffing (removal) process where resuspended dust settles on the user.

Phase A: Pre-Operational Setup
  • Humidity Check: Ensure room relative humidity (RH) is < 40%. High humidity degrades the clavulanate, causing it to become sticky and difficult to handle, increasing spill risks.

  • Static Grounding: Use an anti-static mat for the balance. This compound is prone to static cling.

  • Waste Prep: Pre-label a solid waste container with "Sensitizer Hazard" and place it inside the hood.

Phase B: The Gowning Sequence (Donning)
  • Wash Hands: Remove watches/jewelry.

  • Inner Gloves: Don nitrile gloves. Inspect for pinholes.

  • Suit Up: Don Lab Coat or Tyvek coverall.

  • Outer Gloves: Don second pair of nitrile gloves. Crucial: Pull the cuff of the outer glove over the sleeve of the coat/suit.

  • Seal: If handling >10g, tape the outer glove/sleeve junction with vinyl tape to prevent powder migration up the wrist.

Phase C: Handling & Weighing
  • The "Static-Free" Pour: Do not pour from height. Use a localized anti-static gun or bar if available.

  • Spatula Technique: Use a disposable anti-static spatula. Do not tap the spatula on the side of the vessel (this aerosolizes fines).

  • Spill Response: If powder spills, DO NOT SWEEP . Cover with a paper towel dampened with 1M NaOH (hydrolysis) or water, then wipe. Sweeping generates an aerosol cloud.

Phase D: The De-Gowning Sequence (Doffing)

This is where 60% of exposure incidents occur.

Doffing_Workflow WorkComplete Work Complete WipeOuter Wipe Outer Gloves (Wet Wipe) WorkComplete->WipeOuter RemoveOuter Remove Outer Gloves (Inside-Out Technique) WipeOuter->RemoveOuter RemoveSuit Remove Suit/Coat (Roll Downwards) RemoveOuter->RemoveSuit WashInner Wash Inner Gloves (While on hands) RemoveSuit->WashInner RemoveInner Remove Inner Gloves WashInner->RemoveInner WashSkin Wash Hands/Face (Soap & Water) RemoveInner->WashSkin

Figure 2: The "Onion Peel" Doffing Method. Rolling suits downwards traps dust inside the garment, preventing resuspension near the breathing zone.

Decontamination & Disposal

Potassium clavulanate is unstable in water but requires specific deactivation to ensure it doesn't sensitize downstream waste handlers.

  • Deactivation:

    • Treat waste solids or contaminated wipes with a 1M Sodium Hydroxide (NaOH) solution. The high pH rapidly hydrolyzes the beta-lactam ring, destroying the biological activity [1].

    • Allow to sit for 30 minutes before final disposal.

  • Disposal Stream:

    • Do not dispose of in regular trash.

    • Classify as Hazardous Chemical Waste (RCRA).

    • Label clearly: "Contains Potassium Clavulanate - Beta-Lactam Sensitizer."

Emergency Response

  • Inhalation: Move immediately to fresh air. If wheezing occurs, seek medical attention and inform them of "Beta-Lactam Exposure" (Standard asthma treatments apply).

  • Eye Contact: Flush for 15 minutes. Note: Clavulanate is acidic/irritating; do not rub eyes.

  • Skin Contact: Wash with copious soap and water.[1][2][3][5][7] Do not use alcohol-based sanitizers immediately, as they may enhance skin penetration of the residue.

References

  • FDA (U.S. Food and Drug Administration). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Guidance for Industry.[8] (2013).[3] [Link]

  • CDC (Centers for Disease Control and Prevention). NIOSH Pocket Guide to Chemical Hazards. (Accessed 2024). [Link]

  • ECHA (European Chemicals Agency). Potassium Clavulanate - Substance Information & Classification.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.